molecular formula C5H8ClN3O B1381175 1-Amino-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1630906-75-0

1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Cat. No.: B1381175
CAS No.: 1630906-75-0
M. Wt: 161.59 g/mol
InChI Key: SFWSYEWXVAYYBE-UHFFFAOYSA-N
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Description

1-Amino-1H-pyrrole-2-carboxamide hydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrrole ring, a prominent scaffold in medicinal chemistry known for its diverse biological activities . The compound serves as a versatile building block for the synthesis of more complex molecules. Researchers value this specific analog for its functional groups that make it a suitable precursor in organic and medicinal chemistry explorations. The hydrochloride salt form enhances the compound's stability and solubility for various experimental applications. It is strictly for research use and is not intended for diagnostic or therapeutic use. For more details, please contact our sales team.

Properties

IUPAC Name

1-aminopyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWSYEWXVAYYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry.[2] From the life-sustaining core of heme and chlorophyll to potent antibacterial and anticancer agents, the versatility of the pyrrole moiety is well-documented.[2][3] This guide focuses on a specific, yet promising, derivative: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS Number: 1630906-75-0).

This document aims to provide a comprehensive technical overview of this compound, moving beyond basic supplier data to offer insights into its synthesis, potential applications, and robust experimental protocols. As a Senior Application Scientist, the goal is to equip fellow researchers with the foundational knowledge and practical guidance necessary to explore the full potential of this intriguing molecule.

Physicochemical Properties and Structural Attributes

This compound presents as a stable, crystalline solid, amenable to standard laboratory handling procedures.[4][5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1630906-75-0[4][5][6]
Molecular Formula C5H8ClN3O[4][5]
Molecular Weight 161.59 g/mol [4][5]
Appearance Solid[7]
Purity Typically ≥97%[5]
Storage Inert atmosphere, Room Temperature[4]
SMILES C1=CN(C(=C1)C(=O)N)N.Cl[4]
InChIKey WXHLTDFUEACLBE-UHFFFAOYSA-N[8]

The structure features a pyrrole ring N-aminated at the 1-position and substituted with a carboxamide group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological assays. The free base, 1-Amino-1H-pyrrole-2-carboxamide, has a CAS number of 159326-69-9.[8][9]

Proposed Synthesis and Derivatization Strategies

G 1-Amino-1H-pyrrole-2-carboxamide_hydrochloride This compound 1-Amino-1H-pyrrole-2-carboxamide 1-Amino-1H-pyrrole-2-carboxamide 1-Amino-1H-pyrrole-2-carboxamide_hydrochloride->1-Amino-1H-pyrrole-2-carboxamide HCl treatment 1-Amino-1H-pyrrole-2-carboxylate Protected 1-Amino-1H-pyrrole-2-carboxylate 1-Amino-1H-pyrrole-2-carboxamide->1-Amino-1H-pyrrole-2-carboxylate Amidation Pyrrole-2-carboxylate Pyrrole-2-carboxylate 1-Amino-1H-pyrrole-2-carboxylate->Pyrrole-2-carboxylate N-Amination Starting_Materials Simple Starting Materials (e.g., from Paal-Knorr synthesis) Pyrrole-2-carboxylate->Starting_Materials Pyrrole formation

Caption: Retrosynthetic analysis of this compound.

A forward synthesis could proceed as follows:

  • Pyrrole Ring Formation: The pyrrole-2-carboxylate core can be synthesized via several established methods, such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis, from simple, commercially available starting materials.[1]

  • N-Amination: The introduction of the amino group at the N-1 position can be achieved using an aminating agent like hydroxylamine-O-sulfonic acid or a related reagent. This step is crucial and may require optimization of reaction conditions to achieve regioselectivity.

  • Amidation: The ester of the pyrrole-2-carboxylate can be converted to the primary carboxamide. This is typically achieved by reaction with ammonia or a protected form of ammonia, followed by deprotection.

  • Salt Formation: The final step involves treating the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

Derivatization Potential

The structure of this compound offers several handles for chemical modification to explore structure-activity relationships (SAR):

  • Carboxamide Nitrogen: Alkylation or arylation of the carboxamide nitrogen can introduce steric bulk and modulate hydrogen bonding capacity.

  • Pyrrole Ring: Electrophilic substitution on the pyrrole ring, likely at the 4- or 5-position, can be used to introduce a variety of substituents.

  • 1-Amino Group: Acylation or reductive amination of the 1-amino group can be performed to introduce diverse functional groups.

Potential Biological and Pharmacological Profile

While direct biological data for this compound is scarce, the broader class of pyrrole-2-carboxamides has shown significant promise in various therapeutic areas.

Antibacterial Activity: A Primary Focus

A notable application of pyrrole-2-carboxamides is in the development of novel antibacterial agents.[3][7] Specifically, derivatives of this scaffold have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[7]

Hypothetical Mechanism of Action:

G Compound 1-Amino-1H-pyrrole-2-carboxamide derivative MmpL3 MmpL3 Transporter Compound->MmpL3 Inhibition Mycolic_Acid Mycolic Acid Transport MmpL3->Mycolic_Acid Mediates Cell_Wall Bacterial Cell Wall Synthesis Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Hypothetical mechanism of action targeting MmpL3.

The N-amino and carboxamide functionalities of this compound could potentially form key hydrogen bond interactions within the active site of target proteins like MmpL3.[7]

Experimental Protocols

The following are detailed, step-by-step hypothetical protocols for the synthesis, characterization, and preliminary biological evaluation of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from a suitable pyrrole precursor.

Materials:

  • Ethyl 1-amino-1H-pyrrole-2-carboxylate (hypothetical precursor)

  • Anhydrous ammonia

  • Methanol

  • Hydrochloric acid (ethanolic solution)

  • Round-bottom flask, condenser, magnetic stirrer, and other standard glassware

Procedure:

  • Amidation:

    • Dissolve ethyl 1-amino-1H-pyrrole-2-carboxylate (1 equivalent) in methanol in a sealed pressure vessel.

    • Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution for 30 minutes.

    • Seal the vessel and allow it to warm to room temperature. Stir for 48 hours.

    • Carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

  • Purification of the Free Base:

    • Purify the crude 1-amino-1H-pyrrole-2-carboxamide by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of anhydrous methanol.

    • Slowly add a 1.1 M solution of ethanolic HCl (1.1 equivalents) with stirring.

    • The hydrochloride salt should precipitate. If not, add diethyl ether to induce precipitation.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Characterization

Objective: To confirm the identity and purity of the synthesized compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Protocol 3: In Vitro Antibacterial Screening

Objective: To evaluate the antibacterial activity of this compound against a panel of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

  • Mueller-Hinton broth (or appropriate growth medium)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve the compound in sterile DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to the final working concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth for 18-24 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Plate Serial_Dilute->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

An In-Depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS: 1630906-75-0). This compound has emerged as a valuable building block in the rapidly evolving field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the structural characteristics of the molecule, its physicochemical properties, and its role as a foundational component in the development of novel therapeutics. While detailed experimental data remains proprietary in many instances, this guide synthesizes available information to provide a strong conceptual and practical framework for researchers in the field.

Introduction: The Rise of Pyrrole Scaffolds in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile component in designing molecules that interact with biological targets. The pyrrole-2-carboxamide moiety, in particular, has been explored for a range of therapeutic applications, including the development of potent inhibitors for bacterial enzymes.[2] The introduction of an amino group at the N1 position of the pyrrole ring, as seen in 1-Amino-1H-pyrrole-2-carboxamide, offers a unique structural and functional modification, opening new avenues for molecular design, especially in the context of induced protein degradation.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent compound, 1-Amino-1H-pyrrole-2-carboxamide. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in biological assays and as a synthetic precursor.

Structural Features

The core of the molecule is a pyrrole ring, which is substituted at the C2 position with a carboxamide group (-C(=O)NH2) and at the N1 position with an amino group (-NH2). The hydrochloride form indicates that the molecule is protonated, likely at one of the basic nitrogen atoms, to form a salt with chloride as the counter-ion.

Molecular Structure Visualization

Caption: 2D representation of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-Amino-1H-pyrrole-2-carboxamide and its hydrochloride salt.

PropertyValue (Hydrochloride Salt)Value (Parent Compound)Reference(s)
CAS Number 1630906-75-0159326-69-9[3][4]
Molecular Formula C₅H₈ClN₃OC₅H₇N₃O[3][5]
Molecular Weight 161.59 g/mol 125.13 g/mol [3][5]
Appearance Typically a white to off-white solidSolid[6]
SMILES C1=CN(C(=C1)C(=O)N)N.ClC1=CN(C(=C1)C(=O)N)N[5][7]
Purity Typically ≥97%≥95%[3][4]
Spectral Characterization (Anticipated)

While specific spectral data for this compound is not widely published in peer-reviewed literature, we can anticipate the key features based on its structure. Chemical suppliers like ChemicalBook claim to possess ¹H NMR, IR, and MS data for this compound.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the amide (-NH₂) protons, and the N-amino (-NH₂) protons. The chemical shifts and coupling constants of the pyrrole protons would confirm the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the five carbons of the pyrrole ring and the carbonyl carbon of the amide group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations for the N-H bonds of both the amino and amide groups, as well as a strong absorption for the C=O bond of the amide.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis Strategies: A Conceptual Framework

One potential approach could involve the construction of the pyrrole ring with a precursor to the N-amino group already in place. For instance, the Piloty-Robinson pyrrole synthesis utilizes hydrazine, which could potentially be adapted to form the N-amino functionality.[1] Alternatively, a pre-formed pyrrole-2-carboxamide could be N-aminated, although this can be a challenging transformation.

The final step would involve the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base with hydrochloric acid.[8]

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_0 Pyrrole Ring Formation cluster_1 Functional Group Interconversion cluster_2 Final Product Formation Start Acyclic Precursors RingClosure Cyclization Reaction (e.g., adapted Piloty-Robinson) Start->RingClosure PyrroleCore N-Protected or N-Amino Pyrrole Intermediate RingClosure->PyrroleCore Amidation Carboxamide Formation PyrroleCore->Amidation FreeBase 1-Amino-1H-pyrrole- 2-carboxamide Amidation->FreeBase SaltFormation Treatment with HCl FreeBase->SaltFormation FinalProduct 1-Amino-1H-pyrrole-2- carboxamide hydrochloride SaltFormation->FinalProduct

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The primary application noted for this compound is as a "Protein Degrader Building Block".[3] This strongly positions the molecule within the field of PROTACs.

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9][10] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound suggests it could function as a novel ligand or a component of a ligand for an E3 ligase. The discovery of new E3 ligase ligands is a critical area of research in the PROTAC field, as it expands the scope of degradable proteins and can potentially overcome resistance mechanisms.[11][12] The unique N-amino functionality and the carboxamide group could provide key interactions within the binding pocket of an E3 ligase.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC E3 Ligase Ligand Linker Warhead PROTAC:f2->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f0->E3 Recruits Ub_POI Ubiquitinated POI E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.

Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: A GHS classification of H302 ("Harmful if swallowed") has been associated with the parent compound, 1H-pyrrole-2-carboxamide.[13]

  • Storage: The compound should be stored at room temperature in an inert atmosphere.[6] It is advisable to keep it in a tightly sealed container to prevent moisture absorption.[6]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.

Conclusion and Future Perspectives

This compound is a promising chemical entity for researchers engaged in the design and synthesis of novel therapeutics, particularly in the domain of targeted protein degradation. Its unique N-amino-pyrrole-carboxamide scaffold offers new possibilities for developing ligands for E3 ligases or other components of PROTACs. As the field of targeted protein degradation continues to expand, the demand for novel, versatile building blocks like this compound will undoubtedly grow. Further elucidation of its synthesis, reactivity, and specific applications in published literature will be crucial for realizing its full potential in drug discovery.

References

1-Amino-1H-pyrrole-2-carboxamide hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in pharmaceutical research. While specific experimental solubility data for this compound is not widely published, this document serves as a foundational resource, detailing the essential theoretical principles, robust experimental protocols for solubility determination, and modern analytical techniques for accurate quantification. By synthesizing established methodologies with practical insights, this guide empowers researchers to conduct their own solubility assessments, ensuring data integrity and advancing drug development initiatives.

Introduction: The Critical Role of Solubility in Drug Development

A drug's ability to be absorbed into the systemic circulation is fundamentally dependent on its solubility and permeability.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and therapeutic failure.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount from the early stages of drug discovery through to formulation development.[2] This guide focuses on this compound, providing the necessary framework to characterize this crucial physicochemical property.

Physicochemical Profile of 1-Amino-1H-pyrrole-2-carboxamide and its Hydrochloride Salt

Understanding the inherent physicochemical properties of a compound is essential for interpreting its solubility behavior. Below is a summary of the known properties for 1-Amino-1H-pyrrole-2-carboxamide and its hydrochloride salt.

Property1-Amino-1H-pyrrole-2-carboxamideThis compoundReference
Molecular Formula C₅H₇N₃OC₅H₈ClN₃O
Molecular Weight 125.13 g/mol 161.59 g/mol [3]
CAS Number 159326-69-91630906-75-0[4][3]
Topological Polar Surface Area (TPSA) 74.04 ŲNot available
Computed logP -0.6992Not available[5]
Appearance Solid (usually white or off-white)Not specified[6]

Principles of Solubility Determination: Thermodynamic vs. Kinetic Solubility

When assessing the solubility of a compound, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[2]

  • Thermodynamic Solubility : This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[2][7] It represents the true solubility of the compound when the system has reached a state of equilibrium between the dissolved and undissolved solid.[7] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8]

  • Kinetic Solubility : This measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[2][9] This method is often used in high-throughput screening during early drug discovery due to its speed.[2]

For drug development, thermodynamic solubility is the more relevant parameter as it better predicts the in vivo behavior of a drug.[2]

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][10] The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[1]

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached. This typically requires 24 to 72 hours, and the exact time should be determined experimentally.

  • Phase Separation :

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, two common methods are centrifugation and filtration.[9]

      • Centrifugation : Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). This method can sometimes overestimate solubility if fine particles remain in the supernatant.[9]

      • Filtration : Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter. It is important to consider potential adsorption of the compound to the filter material, which could lead to an underestimation of solubility.[9]

  • Quantification :

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as HPLC-UV.[11]

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Cap vials securely prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge or Filter supernatant equil1->sep1 quant1 Dilute filtrate sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Techniques for Concentration Measurement

The choice of analytical method for quantifying the dissolved compound is critical for obtaining accurate solubility data.[9]

  • High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method.[11] It offers high specificity and can separate the parent compound from any impurities or degradation products. A UV-Vis detector is typically used for quantification.[11]

  • UV-Vis Spectroscopy : This method is faster than HPLC but is less specific.[9] It is suitable for pure compounds where there is no interference from other components in the solution.

  • Nephelometry : This technique measures the light scattered by undissolved particles in a suspension.[12] It can be used to determine solubility by identifying the concentration at which a compound begins to precipitate.[9][12]

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format. The results are typically expressed in units of mass per volume (e.g., mg/mL or µg/mL) or in molarity (e.g., mM).[13]

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Deionized Water25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
0.1 N HCl25Experimental ValueCalculated Value
Deionized Water37Experimental ValueCalculated Value
PBS (pH 7.4)37Experimental ValueCalculated Value
0.1 N HCl37Experimental ValueCalculated Value

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH : The solubility of ionizable compounds is highly dependent on the pH of the solvent. As a hydrochloride salt, this compound is expected to be more soluble in acidic conditions.

  • Temperature : Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

  • Polymorphism : The crystalline form of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Purity of the Compound : Impurities can affect the measured solubility.[10]

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its experimental determination. By following the detailed protocols and understanding the underlying principles, researchers can generate accurate and reliable solubility data. This information is indispensable for making informed decisions during lead optimization, pre-formulation, and formulation development, ultimately contributing to the successful advancement of new therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS No. 1630906-75-0).[1][2][3][4] Intended for researchers, chemists, and drug development professionals, this document outlines the core principles, detailed experimental protocols, and comprehensive interpretation of the spectroscopic data that define the structure and purity of this compound. By integrating established methodologies with expert insights, this guide serves as a practical resource for the analytical validation of pyrrole-based scaffolds in scientific research.

Introduction: The Pyrrole Scaffold in Modern Research

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules and natural products. Its derivatives are integral to fields ranging from medicinal chemistry to materials science. This compound is a functionalized pyrrole building block, often utilized in the synthesis of more complex molecules, such as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for potential anti-tuberculosis therapies.[5]

Accurate structural elucidation and purity confirmation are paramount in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide explains the "why" behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality spectroscopic data for this specific compound.

Compound Profile:

  • Name: this compound

  • Molecular Formula: C₅H₈ClN₃O[3][4]

  • Molecular Weight: 161.59 g/mol [1][3][4]

  • Structure:

    Chemical structure of 1-Amino-1H-pyrrole-2-carboxamideFigure 1. Chemical Structure of 1-Amino-1H-pyrrole-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Principle & Rationale for Experimental Choices

¹H (Proton) and ¹³C (Carbon-13) NMR are the most common experiments. The choice of solvent is critical for sample solubility and to avoid interfering signals.

  • Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent for this compound.[6] Its high polarity effectively dissolves the hydrochloride salt, and its residual proton signal (a quintet at ~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and typically do not overlap with signals from the analyte.[7][8] Furthermore, labile protons, such as those on amine (-NH₂) and amide (-CONH₂) groups, are often observable in DMSO-d₆ due to slower hydrogen exchange rates compared to protic solvents like D₂O or methanol-d₄.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer): [9]

    • Insert the sample into the spectrometer.

    • Lock the instrument on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[7]

    • Integrate the ¹H signals and pick the peaks for both spectra.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Insert Sample Acq_H1 Acquire 1H Spectrum Lock->Acq_H1 Acq_C13 Acquire 13C Spectrum Lock->Acq_C13 FT Fourier Transform Acq_H1->FT Phase Phase & Calibrate FT->Phase Analyze Integrate & Analyze Phase->Analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Interpretation of NMR Data

Based on the known structure and data from similar pyrrole-2-carboxamide derivatives, the following signals are expected.[5][10]

¹H NMR (400 MHz, DMSO-d₆): The pyrrole ring protons will appear as distinct multiplets. The amide and amino protons will likely be broad singlets due to quadrupole broadening and exchange.

  • ~ 7.5-8.0 ppm (br s, 2H): These signals correspond to the two protons of the carboxamide group (-C(=O)NH₂ ).

  • ~ 6.9-7.1 ppm (m, 1H): This multiplet is assigned to the proton at the C5 position of the pyrrole ring.

  • ~ 6.7-6.9 ppm (m, 1H): This signal corresponds to the proton at the C3 position.

  • ~ 6.0-6.2 ppm (m, 1H): This multiplet is assigned to the proton at the C4 position.

  • ~ 5.5-6.0 ppm (br s, 2H): This broad signal corresponds to the two protons of the amino group (-NH₂ ) attached to the pyrrole nitrogen.

¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show five distinct carbon signals.

  • ~ 161 ppm: The carbonyl carbon of the amide group (C =O).

  • ~ 125-130 ppm: The carbon at the C2 position, attached to the carboxamide group.

  • ~ 120-125 ppm: The carbon at the C5 position.

  • ~ 110-115 ppm: The carbon at the C3 position.

  • ~ 105-110 ppm: The carbon at the C4 position.

Data Summary Table:

¹H NMR (DMSO-d₆) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Amide Protons7.5 - 8.0br s2H-CONH₂
Pyrrole H56.9 - 7.1m1HH-5
Pyrrole H36.7 - 6.9m1HH-3
Pyrrole H46.0 - 6.2m1HH-4
Amino Protons5.5 - 6.0br s2H-NH₂
¹³C NMR (DMSO-d₆) Chemical Shift (ppm)Assignment
Carbonyl Carbon~ 161C=O
Pyrrole C2~ 125-130C-2
Pyrrole C5~ 120-125C-5
Pyrrole C3~ 110-115C-3
Pyrrole C4~ 105-110C-4

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.

Principle & Rationale for Experimental Choices
  • Causality of Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this compound. ESI is a soft ionization technique that is ideal for polar, thermally labile molecules like hydrochloride salts. It typically generates protonated molecular ions [M+H]⁺ in positive ion mode, which directly provides molecular weight information. The free base (1-Amino-1H-pyrrole-2-carboxamide) has a molecular weight of 125.13 g/mol .[11][12] Therefore, we expect to see a prominent ion at m/z 126.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrument Setup (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion detection mode.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal.

  • Data Acquisition:

    • Acquire data over a mass range of m/z 50 to 500 to ensure capture of the molecular ion and any potential fragments.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Interpretation of Mass Spectrum
  • Molecular Ion: The primary ion of interest will be the protonated molecule [M+H]⁺, where M is the free base.

    • Expected m/z (for C₅H₇N₃O + H⁺ = C₅H₈N₃O⁺): 126.07 (calculated exact mass).

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A plausible fragmentation pathway involves the loss of the carboxamide group.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway for [M+H]⁺.

Data Summary Table:

Ion SpeciesCalculated m/z (Exact Mass)Observed m/z (Expected)Assignment
[M+H]⁺126.0667~126.1Protonated molecular ion of the free base
[M+H - CONH₂]⁺82.0553~82.1Loss of the carboxamide radical

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a definitive analytical profile of this compound. The ¹H and ¹³C NMR spectra confirm the hydrogen and carbon framework of the pyrrole ring and its substituents, while ESI-MS verifies the molecular weight and elemental composition of the core molecule. The protocols and interpretive guidelines presented here offer a robust framework for researchers to ensure the identity, purity, and structural integrity of this valuable chemical building block in their scientific endeavors.

References

The Commercial Availability and Application of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Building Block in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the strategic design of novel chemical entities with high specificity and efficacy is paramount. Among the burgeoning therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The success of a PROTAC is intimately tied to the chemical nature of its constituent parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and the linker that connects them. It is within this critical linker chemistry that 1-Amino-1H-pyrrole-2-carboxamide hydrochloride has emerged as a valuable and commercially accessible building block.

This technical guide provides an in-depth analysis of this compound, offering researchers, medicinal chemists, and drug development professionals a comprehensive resource on its properties, availability, and strategic application. The pyrrole-2-carboxamide scaffold is of significant interest in medicinal chemistry for its role in bioactive molecules, including those with potential antimicrobial or antitumor activity[1]. This guide moves beyond a simple cataloging of suppliers to delve into the causality behind its use, providing actionable insights for its incorporation into drug discovery pipelines.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and the overall developability of the final compound. This compound is a solid, typically appearing as a white or off-white substance[2].

PropertyValueSource
CAS Number 1630906-75-0Multiple suppliers
Molecular Formula C₅H₈ClN₃OMultiple suppliers
Molecular Weight 161.59 g/mol Multiple suppliers
Appearance White to off-white solid[2]
Purity ≥95% - 97% (typical)Multiple suppliers
Storage Room temperature, in a cool, dry place away from light and moisture.[2][3]Store under inert gas.
Solubility Experimental testing required for specific organic solvents.[2]

Spectroscopic Characterization:

While a publicly available, peer-reviewed spectrum was not identified, spectral data for this compound is available from some commercial suppliers.[4] Based on its structure, the expected ¹H NMR spectrum would feature distinct signals for the three pyrrole ring protons, the amine protons, and the carboxamide protons. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the carboxamide group and the electron-donating amino group on the pyrrole ring.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and development scale needs. The typical purity offered is in the range of 95-97%.

SupplierProduct Number (Example)PurityQuantity (Example)
BLD Pharm BDJHH033791--
ChemScene CS-D0845≥95%-
CymitQuimica IN-DA001TPT-100mg, 250mg, 500mg, 1g
FDER --100 mg
Sigma-Aldrich ADV465750610--
Lab-Chemicals.com ---

Note: This table is not exhaustive and is intended to provide a representative sample of commercial sources. Researchers should verify availability and specifications directly with suppliers.

Synthetic Considerations

While this compound is commercially available, an understanding of its synthesis can be valuable for troubleshooting, impurity profiling, or custom modifications. The synthesis of substituted pyrroles can be achieved through various established methods, such as the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with an activated methylene compound, or the Piloty–Robinson synthesis from an aldehyde and hydrazine.[5] A plausible synthetic route to the core scaffold could involve a multi-step sequence starting from a suitable pyrrole precursor, followed by amination and carboxamide formation.

Application in Drug Discovery: A Key Component in PROTAC Linker Design

The primary utility of this compound in modern drug discovery lies in its role as a versatile building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the efficacy of the molecule.[6][7][8][9] The length, rigidity, and chemical composition of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound provides a rigid scaffold that can be readily incorporated into linker structures via amide bond formation. The primary amine of the hydrochloride salt can be coupled with a carboxylic acid-functionalized E3 ligase ligand or a fragment of the linker, while the carboxamide can be further functionalized or serve as a hydrogen bonding motif.

Logical Workflow: Incorporation into a PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final_step Final Assembly cluster_product Final Product A 1-Amino-1H-pyrrole-2-carboxamide hydrochloride C Amide Bond Formation A->C B Carboxylic Acid-Functionalized Linker Component B->C D Pyrrole-Containing Linker-Ligand Conjugate C->D Forms key amide bond E Coupling to Target Protein Ligand D->E F PROTAC Molecule E->F Final PROTAC assembly

Caption: A generalized workflow for incorporating the aminopyrrole building block into a PROTAC molecule.

Experimental Protocols: Amide Bond Formation

The key reaction for incorporating this compound into a larger molecule is amide bond formation. The primary amine of the aminopyrrole acts as a nucleophile, reacting with an activated carboxylic acid. Given that the starting material is a hydrochloride salt, a base is required to liberate the free amine for the reaction.

Several reliable methods exist for amide coupling, and the choice of reagents often depends on the complexity of the substrates and the desired reaction conditions.[10][11][12][13] Below are two standard, field-proven protocols.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[11][14]

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Procedure:

  • To a stirred solution of the carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF at 0 °C, add EDC (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents).

  • Add the solution of the free-based aminopyrrole to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow: EDC/HOBt Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A Dissolve Carboxylic Acid and HOBt in DMF at 0°C B Add EDC A->B C Stir for 30 min at 0°C B->C F Add Amine Solution to Activated Acid C->F D Dissolve Aminopyrrole HCl in DMF E Add DIPEA (Base) D->E E->F G Stir 12-24h at RT F->G H Monitor by TLC/LC-MS G->H I Aqueous Work-up H->I J Purification by Chromatography I->J Product Product J->Product

Caption: Step-by-step workflow for the EDC/HOBt mediated amide coupling protocol.

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and often provide faster reaction times and higher yields.[12]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1.2 equivalents)

  • DIPEA or other non-nucleophilic base (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a stirred solution of the carboxylic acid (1 equivalent), this compound (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While a specific safety data sheet (SDS) for this compound is available from suppliers, general precautions for aminopyrrole derivatives should be observed.[15] These compounds may cause skin and eye irritation.[16] Avoid inhalation of dust and direct contact with skin and eyes.[17] In case of accidental exposure, follow standard first-aid procedures and consult the supplier's SDS.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in modern drug discovery, particularly in the construction of PROTAC linkers. Its rigid pyrrole core and reactive amino group provide a strategic anchor point for elaborating complex molecular architectures. By understanding its physicochemical properties, commercial availability, and the robust protocols for its incorporation into target molecules, researchers can effectively leverage this compound to accelerate the design and synthesis of novel therapeutics. This guide serves as a foundational resource to empower scientists in their pursuit of innovative medicines.

References

stability and storage of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its chemical stability and establishing optimal storage conditions are paramount to ensuring its integrity, shelf-life, and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, extrapolated from the known chemistry of pyrrole derivatives and hydrochloride salts. It outlines potential degradation pathways, recommended storage and handling procedures, and a protocol for conducting forced degradation studies to elucidate its specific stability profile.

Introduction: Chemical Profile of this compound

This compound is a pyrrole derivative featuring an amino group at the 1-position and a carboxamide group at the 2-position of the pyrrole ring. The hydrochloride salt form generally enhances the solubility and stability of the parent compound. Its chemical structure combines the aromatic pyrrole ring with reactive functional groups, which dictates its chemical behavior and potential instabilities.

Chemical Structure:

  • Compound: 1-Amino-1H-pyrrole-2-carboxamide

  • Molecular Formula: C5H7N3O[1][2]

  • Molecular Weight: 125.13 g/mol [1][2]

  • Form: Typically a solid, white or off-white in appearance[1]

The presence of the pyrrole ring, an N-amino group, and a carboxamide moiety suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation. The hydrochloride salt implies that the compound is basic and has been protonated, which can influence its reactivity and hygroscopicity.

Fundamental Principles of Stability for Pyrrole Derivatives

While specific stability data for this compound is not extensively documented in publicly available literature, the stability of the core pyrrole structure and related derivatives has been investigated. Pyrrole itself is known to be a colorless liquid that darkens upon exposure to air, indicating a susceptibility to oxidation or polymerization.[3] Studies on other pyrrole derivatives have highlighted their lability under various stress conditions.

For instance, research on pyrrolo[3,4-c]pyridine-1,3-dione derivatives has shown them to be:

  • Photolabile: Degrading upon exposure to light.[4][5]

  • Unstable in Alkaline and Acidic Media: Susceptible to hydrolysis.[4][5]

  • Sensitive to Oxidizing Agents: The degree of sensitivity is dependent on the specific chemical structure.[4][5]

These findings suggest that this compound may exhibit similar instabilities.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. Understanding these potential routes is crucial for developing appropriate storage and handling strategies.

Hydrolytic Degradation

The carboxamide group is susceptible to hydrolysis under both acidic and alkaline conditions, which would lead to the formation of 1-amino-1H-pyrrole-2-carboxylic acid and ammonia. The N-amino group could also be a site for hydrolysis, although this is generally less common. Given that the compound is a hydrochloride salt, the immediate environment will be acidic upon dissolution in neutral water, which could influence the rate of hydrolysis. Studies on related compounds have shown that pyrrole derivatives can be labile in acidic media.[4][5]

Oxidative Degradation

The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidation.[3] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents could lead to the formation of various oxidation products, potentially involving ring-opening or the formation of hydroxylated or carbonylated derivatives. This can often be observed as a change in color of the material.

Photolytic Degradation

Many aromatic and heterocyclic compounds are known to be photolabile.[4][5] The pyrrole ring can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions. This could result in dimerization, polymerization, or rearrangement of the molecule.

The following diagram illustrates a potential degradation pathway for this compound.

G A 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride B Hydrolysis (Acidic/Basic) A->B C Oxidation (Air/Peroxides) A->C D Photodegradation (UV Light) A->D E 1-Amino-1H-pyrrole-2-carboxylic acid + Ammonia B->E F Oxidized Pyrrole Derivatives (e.g., Ring-Opened Products) C->F G Photodegradation Products (e.g., Dimers, Isomers) D->G

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound. The following recommendations are based on general best practices for hygroscopic, light-sensitive, and potentially air-sensitive compounds.

ParameterRecommendationRationale
Temperature Store in a cool place.[1]Reduces the rate of chemical degradation.
Humidity Store in a dry environment.[1]As a hydrochloride salt, the compound is likely hygroscopic. Moisture can promote hydrolysis and degradation.
Light Protect from light.[1]To prevent photolytic degradation. Use of amber vials or storage in a dark cabinet is recommended.
Atmosphere Store in a tightly sealed container.[1] For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation.[1]
pH Avoid exposure to strong acids and bases.The compound is expected to be more stable in a neutral pH range.[4][5]
Incompatible Materials Store separately from strong oxidizing agents, acids, and bases.[6][7]To prevent chemical reactions that could lead to degradation.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10][11][12]

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[11][13][14]

  • Avoid contact with skin and eyes.[8][10][13]

  • Wash hands thoroughly after handling.[9][10][11]

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Objective

To evaluate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, as recommended by ICH guidelines.

Materials and Methods
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • A calibrated HPLC system with a UV detector or a mass spectrometer

  • A photostability chamber

  • A calibrated oven and pH meter

Experimental Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of Compound in a suitable solvent (e.g., water or methanol) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid state, e.g., 80°C) A->E F Photolytic Degradation (Solution, ICH guidelines) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by Stability-Indicating HPLC Method (UV/MS) H->I J Quantify Degradation (% loss of parent compound) I->J K Identify and Characterize Major Degradation Products J->K

Caption: Workflow for a Forced Degradation Study.

Data Analysis

The results from the HPLC analysis will allow for the determination of the percentage of the parent compound remaining under each stress condition over time. The appearance of new peaks will indicate the formation of degradation products. A stability-indicating method should be developed where the parent compound and all major degradation products are well-resolved.

Conclusion

While specific stability data for this compound is limited, an understanding of the chemical properties of the pyrrole ring, carboxamide and amino functional groups, and the nature of hydrochloride salts allows for informed recommendations for its storage and handling. The compound is likely susceptible to degradation by hydrolysis, oxidation, and photolysis. Therefore, it is imperative to store it in a cool, dry, and dark place in a tightly sealed container. For any research or development activities, it is highly recommended to perform a forced degradation study to establish its intrinsic stability profile and to identify any potential degradation products that may impact its efficacy, safety, or the interpretation of experimental data.

References

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, nitrogen-containing heterocycles are of particular importance due to their prevalence in biologically active compounds.[1][2] 1-Amino-1H-pyrrole-2-carboxamide and its hydrochloride salt represent a uniquely functionalized pyrrole derivative, poised for a variety of chemical transformations. Its structure, featuring a reactive N-amino group, a modifiable carboxamide moiety, and an aromatic pyrrole core, offers multiple handles for synthetic diversification. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this building block, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The hydrochloride salt form of 1-Amino-1H-pyrrole-2-carboxamide is typically a solid that is easier to handle and store compared to the free base.[3]

PropertyDataSource
Chemical Formula C₅H₈ClN₃OPubChem
Molecular Weight 161.59 g/mol PubChem
Appearance White to off-white solid[3]
CAS Number 1630906-75-0[4]
Canonical SMILES C1=CN(C(=C1)C(=O)N)N.ClPubChem
Solubility Experimental testing required for specific solvents.[3]
Storage Store in a cool, dry place in a tightly sealed container, away from heat and direct sunlight.[3]Bouling Chemical

Safety and Handling: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride should be handled in a well-ventilated area, preferably a fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. It should be stored separately from incompatible materials such as strong oxidizing agents.[3]

Synthesis of the Building Block

The utility of any building block begins with its accessible synthesis. While numerous methods exist for constructing pyrrole-2-carboxamide scaffolds, a common strategy involves the cyclization of appropriately substituted precursors.[5][6] A representative conceptual workflow for the synthesis of the N-aminated pyrrole core is outlined below. The process often starts from acyclic precursors that undergo a cyclization and subsequent functional group manipulation to yield the desired product.

G cluster_0 Synthesis Workflow A Acyclic Precursors (e.g., Substituted Acrylonitriles) B Cyclization Reaction (e.g., with Hydrazine derivative) A->B C Intermediate Pyrrole B->C D Functional Group Interconversion (e.g., Hydrolysis of nitrile to amide) C->D E 1-Amino-1H-pyrrole-2-carboxamide D->E F Salt Formation (Treatment with HCl) E->F G Final Product: 1-Amino-1H-pyrrole-2-carboxamide HCl F->G

Caption: Conceptual workflow for the synthesis of the title compound.

Core Reactivity and Synthetic Applications

The synthetic power of this compound lies in its ability to participate in a diverse range of chemical reactions, primarily leveraging the reactivity of the N-amino group and the pyrrole ring.

The N-Amino Group as a Synthetic Handle

The N-amino group (a hydrazine derivative) is a potent nucleophile and a precursor to a 1,3-dipole, making it the most versatile reactive site on the molecule. Its primary application is in the construction of fused heterocyclic systems through cycloaddition and condensation reactions.

1. Cyclocondensation for Fused Pyrazolo[1,5-a]pyrimidines:

A cornerstone reaction of N-amino heterocycles is their cyclocondensation with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, to form fused bicyclic systems.[7] Specifically, reacting 1-Amino-1H-pyrrole-2-carboxamide with compounds like acetylacetone or ethyl acetoacetate under acidic or thermal conditions leads to the formation of a pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors used in targeted cancer therapy.[8][9][10]

The general mechanism involves an initial condensation of the N-amino group with one of the carbonyl groups of the dielectrophile, followed by an intramolecular cyclization and dehydration to yield the aromatic fused ring system.

G cluster_reaction Formation of Pyrazolo[1,5-a]pyrimidine Scaffold Reactant1 1-Amino-1H-pyrrole- 2-carboxamide Step1 Cyclocondensation (Acid or Heat) Reactant1->Step1 + Reactant2 1,3-Dielectrophile (e.g., β-diketone) Product Fused Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Step1->Product

Caption: Reaction schematic for building medicinally relevant scaffolds.

2. Inverse Electron Demand Diels-Alder (IEDDA) Reactions:

The N-aminopyrrole system can be viewed as a potent azadiene. In reactions with electron-deficient dienophiles, such as 1,3,5-triazines, it can undergo an inverse electron demand Diels-Alder (IEDDA) cycloaddition.[11][12][13] This pericyclic reaction provides a powerful method for constructing fused pyridazine or pyrimidine ring systems. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of a small molecule (like ammonia) to afford the final aromatic product. This strategy offers a highly efficient route to complex nitrogen-rich heterocycles.[11][12]

Modifications of the Pyrrole Ring and Carboxamide

While the N-amino group dominates the reactivity, other sites can also be functionalized:

  • Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and can undergo electrophilic substitution reactions such as halogenation or nitration, although the reaction conditions must be carefully controlled to avoid side reactions with the amino and amide groups.[1]

  • Carboxamide Derivatization: The primary amide can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or dehydrated to a nitrile, offering further avenues for diversification. The synthesis of pyrrole-2-carboxamide derivatives is a key strategy in the development of inhibitors for targets like mycobacterial membrane protein large 3 (MmpL3) in tuberculosis treatment.[14]

Applications in Drug Discovery: A Case Study on Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core, readily accessible from 1-Amino-1H-pyrrole-2-carboxamide, is central to the design of numerous protein kinase inhibitors.[8][10] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Compounds bearing this scaffold have shown potent inhibitory activity against a range of kinases, including CK2, EGFR, B-Raf, and Pim-1, making them highly valuable leads in oncology research.[8][10] The ability to rapidly generate libraries of substituted pyrazolo[1,5-a]pyrimidines from this building block allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

Experimental Protocols

The following protocols are representative examples for the synthesis and application of the title compound, based on established chemical principles for analogous systems.

Protocol 1: Synthesis of 7-substituted-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (A Representative Cyclocondensation)

This protocol is a generalized procedure based on the known reactivity of N-aminoazoles with β-dicarbonyl compounds.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate and Brine (for workup)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Add acetylacetone (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization:

  • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Conclusion and Future Outlook

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its true power is realized in its efficient conversion to complex, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are integral to the development of targeted therapeutics. Future research will likely focus on expanding the scope of its cycloaddition reactions, developing novel derivatizations, and incorporating this scaffold into combinatorial libraries for high-throughput screening against a wider range of biological targets. The continued exploration of this and similar building blocks will undoubtedly fuel innovation in drug discovery and materials science.

References

Methodological & Application

Application Notes & Protocols: Leveraging 1-Amino-1H-pyrrole-2-carboxamide hydrochloride for Rigidified Linker Strategies in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][][5] This elegant mechanism facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][6]

While the choice of POI and E3 ligase ligands dictates the PROTAC's target, the linker is arguably the most critical determinant of its overall efficacy, influencing physicochemical properties, cell permeability, and the geometric arrangement required for productive ternary complex formation.[7][8] The field of "linkerology" has evolved significantly, moving beyond simple, flexible alkyl and polyethylene glycol (PEG) chains.[9] There is a growing body of evidence demonstrating that incorporating rigid heterocyclic scaffolds into the linker can significantly enhance a PROTAC's metabolic stability, cellular potency, and pharmacokinetic profile by reducing conformational flexibility and pre-organizing the molecule for optimal binding.[9][10]

This application note provides a detailed guide for utilizing 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS: 1630906-75-0), a versatile and rigid building block, in the rational design and synthesis of next-generation PROTACs.[11] We will explore the underlying scientific principles, provide detailed, step-by-step synthetic protocols, and offer guidance on characterization and troubleshooting.

Part 1: Theoretical Framework & Rationale

The PROTAC Mechanism of Action

PROTACs operate catalytically to induce protein degradation. By bringing the target protein and an E3 ligase into close proximity, the PROTAC enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction.[2] The PROTAC is then released to repeat the cycle.[6]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Advantages of Rigid Heterocyclic Linkers

The shift from flexible to rigid linkers is a key strategy in modern PROTAC design. While flexible linkers can allow for rapid library synthesis, rigid scaffolds like the pyrrole ring offer distinct advantages:

  • Improved Metabolic Stability: Rigid structures can mask metabolically labile sites, increasing the PROTAC's half-life.

  • Enhanced Cell Permeability: By reducing the number of rotatable bonds and polar surface area, rigid linkers can improve a PROTAC's ability to cross the cell membrane, a common challenge for these large molecules.[12]

  • Favorable Conformational Pre-organization: A rigid linker reduces the entropic penalty of binding, potentially leading to more stable and cooperative ternary complexes.[10]

  • Novel Exit Vectors: Heterocyclic scaffolds provide well-defined geometries and exit vectors, allowing for more precise control over the orientation of the two ligands.[9]

Properties of this compound

This building block is an ideal candidate for incorporation into PROTAC linkers. Its key features are summarized below.

PropertyValueSource
CAS Number 1630906-75-0[11]
Molecular Formula C₅H₈ClN₃O[11]
Molecular Weight 161.59 g/mol [11]
Appearance White to off-white solid[13]
Key Functional Groups 1. Primary Amine (on N1 of pyrrole) 2. Primary Amide (on C2 of pyrrole)[14][15]
Purity Typically ≥97%[11]
Storage Room temperature, in a tightly sealed container[11][13]

The N-amino group provides a reactive handle for standard amide bond formation, allowing for its straightforward conjugation to a carboxylic acid-functionalized POI ligand or E3 ligase ligand. The carboxamide group offers a potential secondary point for modification or can contribute to the overall physicochemical properties of the final PROTAC.

Part 2: Experimental Protocols & Workflows

Materials and Equipment

Reagents:

  • This compound

  • Carboxylic acid-functionalized POI ligand (POI-COOH)

  • Amine-functionalized E3 Ligase ligand (E3-NH₂)

  • Peptide coupling reagents (e.g., HATU, HOBt/EDCI)

  • Tertiary amine base (e.g., DIPEA, Triethylamine)

  • Anhydrous solvents (e.g., DMF, DMSO, DCM)

  • Solvents for workup and purification (e.g., Ethyl Acetate, Acetonitrile, Water)

  • Trifluoroacetic acid (TFA) for deprotection if Boc groups are used.

Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Rotary evaporator

Safety Precautions
  • This compound may cause skin, eye, and respiratory irritation.[16] Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Peptide coupling reagents and organic solvents are hazardous. Consult the specific Safety Data Sheet (SDS) for each chemical before use.

  • In case of contact, wash the affected area immediately with plenty of water.[17][18]

General Synthetic Workflow

The synthesis of a PROTAC using this building block typically follows a modular, two-step amide coupling strategy. This approach allows for the convergent assembly of the final molecule, simplifying purification and characterization at each stage.

Synthetic_Workflow POI_Ligand POI Ligand-COOH Coupling1 Protocol 1: Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Coupling1 Pyrrole_Linker 1-Amino-1H-pyrrole- 2-carboxamide HCl Pyrrole_Linker->Coupling1 Intermediate Intermediate: POI-Linker Coupling1->Intermediate Coupling2 Protocol 2: Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand-NH₂ E3_Ligand->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (Prep-HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Modular workflow for PROTAC synthesis via sequential amide coupling.

Protocol 1: Synthesis of POI-Pyrrole Linker Intermediate

This protocol describes the coupling of a carboxylic acid on a POI ligand to the N-amino group of the pyrrole building block.

Principle: This reaction utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling agent to form an activated ester with the POI-COOH. The amine of the pyrrole linker then displaces the activated group to form a stable amide bond. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to neutralize the hydrochloride salt of the linker and scavenge the acid produced during the reaction.[19][20]

Step-by-Step Procedure:

  • To a clean, dry vial under a nitrogen atmosphere, add the POI Ligand-COOH (1.0 eq).

  • Dissolve the ligand in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution of the pyrrole linker and vortex briefly. The base is crucial to deprotonate both the hydrochloride salt and the ammonium species formed during the reaction.

  • Add the pyrrole linker/DIPEA solution to the pre-activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of the POI Ligand-COOH starting material and the appearance of a new peak corresponding to the mass of the desired POI-Linker intermediate product.

Workup and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or flash column chromatography to yield the pure POI-Pyrrole Linker intermediate.

  • Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.[20][21]

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the coupling of the intermediate from Protocol 1 with an amine-functionalized E3 ligase ligand. This example assumes the carboxamide on the pyrrole is hydrolyzed to a carboxylic acid for a second coupling. Note: Advanced synthetic strategies could directly modify the carboxamide, but hydrolysis followed by coupling is a robust and common approach.

Principle: This step first involves the hydrolysis of the pyrrole's carboxamide to a carboxylic acid, which is then coupled to the E3 ligase ligand using the same amide coupling chemistry as Protocol 1.

Step-by-Step Procedure: Part A: Hydrolysis of the Intermediate

  • Dissolve the POI-Pyrrole Linker intermediate (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v).

  • Add LiOH (5.0 eq) and stir the mixture at 40-50 °C until LC-MS analysis confirms complete conversion to the carboxylic acid.

  • Cool the reaction to 0 °C and acidify with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid intermediate, which is often used without further purification.

Part B: Final Amide Coupling

  • Follow the procedure outlined in Protocol 1 (Steps 1-7) , using the hydrolyzed intermediate from Part A (1.0 eq) as the carboxylic acid component and the amine-functionalized E3 Ligase Ligand (1.1 eq) as the amine component.

  • Monitoring: Monitor the reaction by LC-MS, observing the consumption of the hydrolyzed intermediate and the appearance of the final PROTAC mass.

Workup and Purification:

  • Follow the workup procedure from Protocol 1 (Steps 1-3) .

  • Purify the final crude PROTAC using preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

  • LC-MS: Confirm the molecular weight of the final product and assess its purity (typically >95% for biological assays).[20]

  • ¹H and ¹³C NMR: Obtain spectra in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to confirm the complete chemical structure. All expected peaks corresponding to the POI ligand, the pyrrole linker, and the E3 ligase ligand should be present and correctly integrated.[21]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the molecule.[21]

Part 3: Data & Troubleshooting

Representative Data

The following table provides an example of the expected data for a synthesized PROTAC. Actual values will vary depending on the specific ligands used.

ParameterExpected Result
Reaction Yield (Final Step) 15-40% (after purification)
Final Purity (by HPLC) >95%
HRMS (ESI) [M+H]⁺ calculated vs. found within ± 5 ppm
¹H NMR Peaks consistent with all three components (POI ligand, pyrrole linker, E3 ligand)
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete deprotonation of hydrochloride salt. - Inactive coupling reagent (hydrolyzed). - Steric hindrance from ligands.- Ensure sufficient base (2.5-3.0 eq DIPEA) is used. - Use fresh, high-quality coupling reagents. - Increase reaction time or temperature (e.g., to 40 °C).
Multiple Side Products - Side reaction with other functional groups. - Epimerization at chiral centers.- Use protecting groups on sensitive functionalities. - Add HOBt to the reaction to suppress racemization.
Difficulty in Purification - Poor solubility of the PROTAC. - Product co-elutes with starting material.- Use a different solvent system for preparative HPLC (e.g., add formic acid or ammonia). - Optimize the reaction to drive it to completion.

Conclusion

This compound is a valuable and strategic building block for the synthesis of advanced PROTAC degraders. Its rigid, heterocyclic core provides a means to overcome common challenges in PROTAC development, such as poor metabolic stability and low cell permeability. The straightforward and robust amide coupling protocols detailed in this guide enable its efficient incorporation into diverse PROTAC structures. By leveraging such rationally designed linker components, researchers can accelerate the development of potent and selective protein degraders with improved drug-like properties.

References

Synthesis of Pyrrolo[1,2-b]pyridazine-3-carboxamide Derivatives: A Novel Class of Kinase Inhibitors Derived from 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel therapeutic agents targeting protein kinases remains a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in various diseases. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note provides a detailed protocol for the synthesis of a novel class of pyrrole-based kinase inhibitors, specifically pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives, utilizing the readily available starting material, 1-Amino-1H-pyrrole-2-carboxamide hydrochloride. This synthetic strategy offers a concise and efficient route to a library of potential kinase inhibitors for screening and further development.

The rationale behind this synthetic approach lies in the established precedent of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, exhibiting potent kinase inhibitory activity.[2][3] These scaffolds act as ATP-competitive inhibitors by occupying the ATP-binding site of the kinase.[2] By analogy, the pyrrolo[1,2-b]pyridazine core, accessible from 1-aminopyrrole precursors, presents a promising framework for the design of new kinase inhibitors.

Scientific Principles and Synthetic Design

The synthetic strategy hinges on the cyclocondensation reaction between a 1-aminopyrrole derivative and a 1,3-dicarbonyl compound or its equivalent. This reaction is a well-established method for the formation of fused six-membered rings onto a five-membered nitrogen-containing heterocycle. In this protocol, this compound serves as the key building block, providing the pyrrole and the exocyclic amino group necessary for the cyclization.

The choice of the 1,3-dicarbonyl partner allows for the introduction of various substituents onto the newly formed pyridazine ring, enabling the exploration of structure-activity relationships (SAR). The carboxamide functionality on the pyrrole ring is anticipated to provide a key interaction point within the kinase active site, potentially forming hydrogen bonds with the hinge region.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives.

PART 1: Synthesis of Pyrrolo[1,2-b]pyridazine-3-carboxamide

This protocol describes the direct cyclocondensation of this compound with acetylacetone as a representative 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.62 g, 10 mmol) in glacial acetic acid (30 mL).

  • Addition of Reagent: To the stirred suspension, add acetylacetone (1.1 mL, 11 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5,7-dimethylpyrrolo[1,2-b]pyridazine-3-carboxamide.

Expected Yield: 60-70%

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected reaction parameters and product characteristics for the synthesis of a representative pyrrolo[1,2-b]pyridazine-3-carboxamide derivative.

Compound Starting Material Reagent Solvent Reaction Time (h) Yield (%) Molecular Formula Molecular Weight ( g/mol )
5,7-dimethylpyrrolo[1,2-b]pyridazine-3-carboxamide1-Amino-1H-pyrrole-2-carboxamide HClAcetylacetoneAcetic Acid4-665C₁₀H₁₁N₃O189.22

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification start1 1-Amino-1H-pyrrole-2-carboxamide HCl reaction Cyclocondensation start1->reaction start2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) start2->reaction product Pyrrolo[1,2-b]pyridazine-3-carboxamide Derivative reaction->product purification Column Chromatography product->purification

Caption: Synthetic workflow for pyrrolo[1,2-b]pyridazine-3-carboxamides.

Application in Kinase Inhibition Assays

The synthesized pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives can be evaluated for their kinase inhibitory activity using standard in vitro kinase assays. A general protocol is provided below.

Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Synthesized pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives

  • Target protein kinase (e.g., CDK2, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration is 10 µM.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

  • Enzyme Addition: Add the target kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol. This typically involves a luminescence readout.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The SAR of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors highlights the importance of substituents at various positions for potency and selectivity.[4][5] For the newly synthesized pyrrolo[1,2-b]pyridazine-3-carboxamides, the following points should be considered for future optimization:

  • Substituents on the Pyridazine Ring: Modification of the groups at the 5- and 7-positions (derived from the 1,3-dicarbonyl component) can influence interactions with the hydrophobic regions of the ATP-binding pocket.

  • Carboxamide Group: The amide functionality at the 3-position is a potential hydrogen bond donor and acceptor and can be crucial for hinge binding. Derivatization of this group could modulate potency and selectivity.

  • Pyrrole Ring: While the core pyrrole is essential for the overall scaffold, substitution on the pyrrole ring could be explored to fine-tune electronic properties and steric interactions.

Conclusion

This application note provides a comprehensive guide for the synthesis of novel pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives from this compound. The described protocol is robust and amenable to the generation of a library of compounds for screening as kinase inhibitors. The straightforward synthetic route, coupled with the potential for diverse functionalization, makes this an attractive approach for the discovery of new therapeutic agents in the field of kinase-targeted drug development.

References

incorporating 1-Amino-1H-pyrrole-2-carboxamide hydrochloride into molecular glues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Incorporating 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride as a Novel Scaffold for Molecular Glue Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular glues represent a paradigm-shifting therapeutic modality, enabling the induced proximity and subsequent degradation or modulation of proteins previously considered "undruggable." Their discovery, however, often relies on serendipity. This guide introduces a structured, hypothesis-driven approach to exploring novel chemical matter for molecular glue development, focusing on this compound. We present the scientific rationale for selecting this scaffold, alongside a comprehensive suite of validated protocols for screening, biophysical characterization, and cellular validation of its potential as a molecular glue. Our objective is to provide researchers with the foundational knowledge and practical methodologies to systematically investigate new chemical entities for induced-proximity applications.

Scientific Foundation: The Molecular Glue Paradigm

Molecular glues are small molecules that induce and stabilize the interaction between two proteins that would otherwise not interact. A prominent class of molecular glues functions by recruiting a target protein (the "neomorphic substrate") to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This process, known as targeted protein degradation (TPD), is the mechanism behind successful drugs like lenalidomide, which recruits transcription factors to the Cereblon (CRBN) E3 ligase complex.

The discovery of novel molecular glues requires identifying small molecules that can effectively bridge the surfaces of two distinct proteins, creating a stable ternary complex (E3 ligase-glue-target). The chemical properties of the glue molecule—its size, shape, and distribution of hydrogen bond donors and acceptors—are critical for mediating these new protein-protein interactions.

Rationale for this compound as a Candidate Scaffold

This compound is a heterocyclic compound featuring a pyrrole core. This scaffold presents several compelling features for molecular glue development:

  • Rigid Core: The aromatic pyrrole ring provides a rigid, planar core to orient functional groups in defined vectors, which can be advantageous for specific protein surface recognition.

  • Rich Functionality: The molecule possesses a primary amine (-NH2) and a carboxamide (-CONH2) group. These are potent hydrogen bond donors and acceptors, essential functionalities for forming stable interactions within protein binding pockets and at the interface of a ternary complex.

  • Vector for Library Synthesis: The amino group serves as a key synthetic handle, allowing for the facile creation of a chemical library. By acylating this group, researchers can systematically explore a wide range of chemical space, optimizing interactions with various target proteins.

While direct evidence for this compound as a molecular glue is not yet established in published literature, its structural motifs are reminiscent of fragments found in other bioactive molecules designed to interact with protein surfaces. Its potential lies in its utility as a foundational fragment for building more complex and potent molecular glues.

The Discovery and Validation Workflow

A systematic approach is essential to identify and validate a novel molecular glue. The workflow begins with high-throughput screening to identify initial hits, followed by rigorous biophysical and cellular assays to confirm the mechanism of action and biological activity.

G cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular & Functional Validation A Compound Library Synthesis (Based on Scaffold) B High-Throughput Screen (HTS) (e.g., FRET, TR-FRET) A->B Diverse Chemical Functionalities C Hit Confirmation & Triage B->C Primary Hits D Ternary Complex Formation (SPR or BLI) C->D Validated Hits E Binding Affinity & Kinetics (ITC) D->E Confirmed Binders F Structural Analysis (X-ray, Cryo-EM) E->F Mechanism Insight G Target Degradation Assay (Western Blot / HiBiT) F->G Structural Rationale H Cell Viability & Phenotypic Assays G->H Cellular Potency (DC50) I In Vivo Model Testing H->I Efficacy & Safety End Lead Candidate I->End Start Hypothesis: Scaffold as Molecular Glue Start->A

Figure 1: A generalized workflow for the discovery and validation of novel molecular glues, from initial library synthesis to a lead candidate.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key stages of the validation workflow.

Protocol 3.1: Biophysical Characterization of Ternary Complex Formation via Surface Plasmon Resonance (SPR)

This protocol aims to provide quantitative evidence of the compound's ability to form a ternary complex between an E3 ligase component (e.g., CRBN) and a potential neosubstrate protein of interest (POI).

Principle: SPR measures changes in mass on a sensor chip surface in real-time. By immobilizing one protein and flowing the other proteins and the compound over the surface, the formation of a stable complex can be detected and quantified.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip CM5

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant purified CRBN (or other E3 component) and Protein of Interest (POI)

  • This compound (or derivative)

  • SPR running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Preparation & Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize CRBN (ligand) to the activated surface by injecting it at a low concentration (e.g., 20 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level (e.g., ~2000 RU) is reached.

    • Deactivate remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binary Interaction Analysis (Controls):

    • To ensure any observed ternary complex formation is glue-dependent, first assess the binary interactions.

    • Inject a concentration series of the POI (analyte) over the immobilized CRBN surface. Observe for any binding. Ideally, there should be little to no interaction.

    • Inject a concentration series of the compound over the CRBN surface. Observe for any binding.

  • Ternary Complex Formation Assay:

    • Prepare a series of analyte solutions containing a fixed, constant concentration of the POI (e.g., 100 nM).

    • In each of these solutions, add a varying concentration of the test compound (e.g., from 0.1 to 50 µM).

    • Inject these compound-POI mixtures over the immobilized CRBN surface.

    • A dose-dependent increase in the SPR signal (Response Units, RU) compared to the POI-only control indicates compound-induced ternary complex formation.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal.

    • Plot the steady-state response levels against the compound concentration to estimate the binding affinity (KD) of the ternary complex.

Experiment Analytes Injected Expected Outcome for a Molecular Glue
Control 1 Protein of Interest (POI) onlyNo or very weak binding to immobilized CRBN
Control 2 Compound onlyNo or very weak binding to immobilized CRBN
Test POI + Compound (at various concentrations)Dose-dependent increase in binding signal
Protocol 3.2: Biochemical Validation via Co-Immunoprecipitation (Co-IP)

This protocol validates the formation of the ternary complex within a cellular context or with cell lysates.

Principle: An antibody against a tagged version of one protein is used to pull it out of the solution. If a second protein is bound to the first (as part of a complex), it will be pulled down as well and can be detected by Western Blot.

Materials:

  • Cells expressing tagged proteins (e.g., FLAG-tagged POI and HA-tagged CRBN)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG magnetic beads

  • Test compound (and DMSO as vehicle control)

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibodies (anti-FLAG, anti-HA) and secondary HRP-conjugated antibody

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound or DMSO for a specified time (e.g., 4 hours).

    • Wash cells with cold PBS and lyse them with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Normalize total protein concentration for all samples.

    • Incubate a small aliquot of lysate with anti-FLAG magnetic beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with wash buffer (e.g., cold TBS) to remove non-specific binders.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the FLAG tag (to confirm successful pulldown) and the HA tag (to detect the co-immunoprecipitated protein).

    • Incubate with a secondary antibody and visualize using a chemiluminescence substrate.

Expected Result: A band corresponding to HA-CRBN should appear in the anti-FLAG IP lanes from cells treated with the compound, and the intensity of this band should increase with the compound's concentration. The DMSO control lane should show no or a very faint band.

Protocol 3.3: Cellular Target Degradation Assay via Western Blot

This is the ultimate functional readout for a molecular glue designed to induce protein degradation.

Principle: If the compound successfully recruits the POI to an E3 ligase, the POI will be ubiquitinated and degraded. This loss of protein can be quantified by Western Blot.

Methodology:

  • Cell Treatment:

    • Plate cells and treat them with a dose-response of the test compound (e.g., 0.01 to 20 µM) for a time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Lysis and Protein Quantification:

    • Harvest cells at each time point, lyse them, and quantify the total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Separate proteins and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the endogenous POI.

    • Probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

    • Visualize and quantify the band intensities using densitometry software.

Data Analysis:

  • Normalize the POI band intensity to the loading control for each sample.

  • Plot the normalized POI levels against the compound concentration to calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Figure 2: Mechanism of action for a degrader-type molecular glue. The compound facilitates the formation of a ternary complex, leading to target ubiquitination and proteasomal degradation.

Conclusion and Future Perspectives

This compound offers a promising, yet unexplored, starting point for the rational design of novel molecular glues. Its inherent chemical functionalities and synthetically tractable nature make it an ideal scaffold for library development. The protocols detailed in this guide provide a robust framework for taking this, or any other novel scaffold, from a chemical concept to a biologically validated lead molecule. By combining systematic biophysical and cellular assays, researchers can move beyond serendipitous discovery and toward the engineered design of next-generation therapeutics that harness the power of induced proximity.

Protocol for the Reductive Deprotection of 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride to 1H-Pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the deprotection of the 1-amino group from 1-Amino-1H-pyrrole-2-carboxamide hydrochloride to yield the parent compound, 1H-pyrrole-2-carboxamide. The transformation is a reductive cleavage of the N-N bond at the pyrrole N1 position. We present a primary method utilizing zinc dust in acetic acid, a mild and cost-effective system known for its chemoselectivity and broad applicability in organic synthesis.[1][2] An alternative protocol using Raney® Nickel is also discussed for substrates requiring more potent reduction conditions. This guide is designed for researchers in medicinal chemistry and drug development, offering insights into the reaction mechanism, step-by-step execution, in-process validation controls, and troubleshooting.

Introduction and Scientific Principle

1-Amino-1H-pyrrole-2-carboxamide is a valuable heterocyclic building block. In multistep synthetic campaigns, the 1-amino moiety can serve as a handle for further functionalization or as a latent N-H group. The removal of this exocyclic amino group to generate the corresponding N-H pyrrole is a critical step to access the core pyrrole scaffold.

The core of this transformation is the reductive cleavage of a hydrazine-type N-N single bond. Several methodologies can accomplish this, but the choice of reagent is critical to avoid over-reduction of the electron-rich pyrrole ring or the carboxamide functional group.

Primary Method: Zinc in Acetic Acid (Zn/HOAc)

The selected primary method employs zinc dust in glacial acetic acid. This system is a classical, yet highly effective, reducing agent for this type of transformation.[1][3]

Mechanism of Action: The reaction proceeds via a dissolving metal reduction pathway.

  • Electron Transfer: Zinc metal acts as a single-electron donor, transferring two electrons in succession to the N-N bond.

  • Protonation: Acetic acid serves as the proton source. It protonates the nitrogen atoms, facilitating the N-N bond cleavage and ultimately forming the desired N-H pyrrole and an ammonium ion byproduct.

The mildness of this system is its key advantage, preserving the integrity of the pyrrole ring and the carboxamide group.[2] The fact that the starting material is a hydrochloride salt is advantageous, as the reaction environment is already acidic.

Experimental Protocol: Reductive Cleavage with Zinc/Acetic Acid

This protocol is designed to be a self-validating system, incorporating in-process controls to monitor reaction progress and ensure product quality.

Materials and Equipment
  • Reagents:

    • This compound

    • Zinc dust (<10 µm, activated)

    • Glacial Acetic Acid (AcOH)

    • Ethyl Acetate (EtOAc), ACS grade

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

    • TLC plates (Silica gel 60 F₂₅₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (optional, for heating)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Fume hood

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add glacial acetic acid to form a slurry or solution (approx. 10-15 mL per gram of starting material). Stir for 5 minutes at room temperature.

  • Addition of Reducing Agent:

    • In a fume hood, add zinc dust (3.0 - 5.0 eq) to the stirring solution in portions over 10-15 minutes. The portion-wise addition helps to control the initial exotherm and gas evolution (hydrogen).

    • The reaction is typically stirred at room temperature. If the reaction is sluggish as determined by TLC, it can be gently heated to 40-50°C.

  • Reaction Monitoring (In-Process Control):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: 70:30 Ethyl Acetate / Hexanes (adjust as needed).

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The starting material is highly polar and should have a low Rf value. The product, 1H-pyrrole-2-carboxamide, will be less polar and have a higher Rf value.

    • The reaction is complete when the starting material spot is no longer visible by TLC (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove excess zinc dust and zinc salts. Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the bulk of the acetic acid.

    • Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel.

    • Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Validation:

    • The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

    • Combine fractions containing the pure product (as determined by TLC) and concentrate to yield 1H-pyrrole-2-carboxamide as a solid.

    • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary Table
ParameterValueRationale
Substrate1-Amino-1H-pyrrole-2-carboxamide HClStarting material
ReagentZinc DustProvides electrons for the reduction.[1]
Molar Ratio (Zn:Substrate)3.0 - 5.0 eqAn excess is required to drive the reaction to completion and account for any side reactions (e.g., H₂ evolution).
SolventGlacial Acetic AcidServes as both the solvent and the necessary proton source for the reductive cleavage.[3]
Temperature25 - 50°CThe reaction proceeds well at room temperature but can be gently heated to increase the rate.
Reaction Time2 - 4 hoursMonitored by TLC until completion.
Expected Yield70 - 85%Typical yield after purification for this class of transformation.

Alternative Protocol: Hydrogenolysis with Raney® Nickel

For substrates that are resistant to the Zn/HOAc conditions, catalytic hydrogenolysis using Raney® Nickel is a more powerful alternative. Raney® Ni is highly effective for cleaving N-N bonds.[4][5][6]

  • Caution: Raney® Nickel is pyrophoric and must be handled with extreme care as a slurry in water or ethanol. Never allow it to dry in the air.

Brief Procedure:

  • Neutralize the starting material hydrochloride salt with a base (e.g., NaHCO₃) and extract the free base into a solvent like ethanol or methanol.

  • Charge a flask with the solution of 1-aminopyrrole-2-carboxamide and carefully add a slurry of Raney® Nickel (approx. 10-20% by weight of the substrate).

  • Purge the system with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the catalyst through a pad of celite (ensure the pad is kept wet to prevent ignition) and concentrate the filtrate to obtain the product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the primary protocol for the deprotection of this compound.

Deprotection_Workflow start 1. Setup 1-Amino-1H-pyrrole-2-carboxamide HCl in Glacial Acetic Acid reagent_add 2. Reduction Add Zinc Dust (3-5 eq) Stir at 25-50°C start->reagent_add Portion-wise addition monitor 3. Monitoring Track progress via TLC (2-4 hours) reagent_add->monitor Reaction proceeds workup 4. Work-up Filter (Celite), Neutralize (NaHCO3), Extract with Ethyl Acetate monitor->workup Reaction complete purify 5. Purification Silica Gel Chromatography workup->purify Crude product product 6. Validation Pure 1H-Pyrrole-2-carboxamide (NMR, MS) purify->product Pure fractions

References

reaction conditions for coupling 1-Amino-1H-pyrrole-2-carboxamide hydrochloride with E3 ligase ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Reaction Conditions for Coupling 1-Amino-1H-pyrrole-2-carboxamide hydrochloride with E3 Ligase Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crafting the Bridge in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5][6] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and proteasomal degradation of the target protein.[4][7]

The chemical synthesis of PROTACs is a multi-step process where the judicious choice of reaction conditions for each step is critical to the overall success. A pivotal step in the synthesis of many PROTACs is the formation of a stable amide bond between the linker and one of the ligands. This guide provides a detailed examination of the reaction conditions for the coupling of this compound, a versatile building block, with E3 ligase ligands, which are typically functionalized with a carboxylic acid for this purpose. Understanding the nuances of this amide bond formation is essential for the efficient and reproducible synthesis of novel protein degraders.

The Key Components: A Closer Look

This compound

This molecule serves as a valuable scaffold or linker component in PROTAC design. Its primary amino group on the pyrrole nitrogen provides a nucleophilic handle for coupling reactions. The hydrochloride salt form enhances its stability and solubility, but necessitates the use of a base during the coupling reaction to liberate the free amine for nucleophilic attack.

E3 Ligase Ligands with Carboxylic Acid Functionality

The majority of PROTACs in development recruit a small number of well-characterized E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][][9] Ligands for these E3 ligases, such as thalidomide and its analogs for CRBN, or derivatives of the natural HIF-1α peptide for VHL, are often synthesized or modified to incorporate a carboxylic acid group.[7][10] This carboxylic acid serves as the electrophilic partner in the amide bond formation, providing a convenient attachment point for the linker or the POI-binding ligand. Other E3 ligases like MDM2 and IAPs are also utilized, with their respective ligands also being amenable to functionalization with a carboxylic acid.[]

The Heart of the Matter: Amide Bond Formation

The reaction between 1-Amino-1H-pyrrole-2-carboxamide and a carboxylic acid-functionalized E3 ligase ligand is a classic nucleophilic acyl substitution. Due to the relatively low reactivity of carboxylic acids, an activating agent, commonly referred to as a coupling reagent, is required to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Choosing Your Coupling Reagent: A Strategic Decision

The selection of a coupling reagent is a critical parameter that influences reaction efficiency, time, and the potential for side reactions, most notably racemization if chiral centers are present in the E3 ligase ligand.[11]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used reagents for amide bond formation.[12][13] Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective but produce urea byproducts that can be challenging to remove, especially in the case of DCC.[12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, as is its urea byproduct, simplifying purification through aqueous work-up.[12] To minimize racemization and improve reaction rates, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[12][13]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and lead to rapid amide bond formation with minimal side reactions. They are particularly useful for sterically hindered couplings.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are among the most effective and widely used coupling reagents in modern organic synthesis.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and low racemization rates, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11]

The general mechanism for these coupling reactions involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester with HOBt/HOAt), which is then readily attacked by the amine to form the desired amide bond.

Amide Bond Formation Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Amide_Product PROTAC Precursor (Amide Bond Formed) Activated_Intermediate->Amide_Product + Amine Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Activated_Intermediate + Reagent + Base Amine Amine

Caption: Generalized workflow for amide bond formation.

Reaction Parameters: A Tabulated Guide

The optimal reaction conditions can vary depending on the specific E3 ligase ligand and the chosen coupling reagent. The following table provides a summary of typical conditions.

ParameterCarbodiimide (EDC/HOBt)Phosphonium (PyBOP)Uronium (HATU)Rationale & Key Considerations
Stoichiometry (Acid:Amine:Reagent:Additive:Base) 1 : 1.1 : 1.2 : 1.2 : 2-31 : 1.1 : 1.2 : - : 2-31 : 1.1 : 1.2 : - : 2-3A slight excess of the amine and coupling reagents ensures complete consumption of the limiting carboxylic acid. The base neutralizes the hydrochloride salt of the amine and any acidic byproducts.
Solvent DMF, DCMDMF, DCMDMF, NMPAnhydrous polar aprotic solvents are preferred to dissolve the reagents and not interfere with the reaction. DMF is a common choice.
Base DIPEA, Et3NDIPEA, Et3NDIPEA, 2,4,6-CollidineA non-nucleophilic hindered base is crucial to prevent side reactions with the activated carboxylic acid.
Temperature 0 °C to RTRTRTMost couplings proceed efficiently at room temperature. Initial cooling to 0°C during reagent addition can help control any exotherms.
Reaction Time 4-24 hours2-12 hours1-6 hoursReaction progress should be monitored by TLC or LC-MS. Uronium reagents typically lead to faster reactions.
Work-up Aqueous wash, extractionAqueous wash, extractionAqueous wash, extractionWork-up procedures aim to remove excess reagents, byproducts, and the solvent.
Purification Flash column chromatography, preparative HPLCFlash column chromatography, preparative HPLCFlash column chromatography, preparative HPLCPurification is essential to obtain the final product with high purity, which is critical for subsequent biological assays.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of this compound with a carboxylic acid-functionalized E3 ligase ligand using HATU as the coupling reagent.

Experimental_Workflow prep 1. Reagent Preparation - Dissolve E3-COOH in DMF - Prepare Amine & Base solution addition 2. Reagent Addition - Add HATU to E3-COOH solution - Add Amine/Base solution dropwise prep->addition At 0 °C to RT reaction 3. Reaction - Stir at RT - Monitor by LC-MS addition->reaction workup 4. Work-up - Dilute with EtOAc - Aqueous washes (water, brine) reaction->workup Upon completion purification 5. Purification & Analysis - Dry organic layer - Concentrate in vacuo - Purify by chromatography - Characterize (NMR, MS) workup->purification

Caption: Step-by-step experimental workflow for the coupling reaction.

Materials and Reagents
  • Carboxylic acid-functionalized E3 ligase ligand

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon supply

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid-functionalized E3 ligase ligand (1.0 eq).

  • Dissolution: Dissolve the E3 ligase ligand in anhydrous DMF (a concentration of 0.1-0.2 M is a good starting point).

  • Reagent Addition: To the stirred solution, add HATU (1.2 eq). Stir for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.5 eq). Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material (the E3 ligase ligand) is consumed (typically 1-6 hours).

  • Quenching and Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The aqueous washes help to remove DMF and unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

Conclusion and Future Perspectives

The successful coupling of this compound with E3 ligase ligands is a critical step in the synthesis of novel PROTACs. By carefully selecting the appropriate coupling reagent, base, and solvent, and by meticulously controlling the reaction conditions, researchers can efficiently construct the essential amide linkage that forms the backbone of these powerful molecules. The protocols and guidelines presented here offer a solid foundation for the synthesis of a diverse range of PROTACs, paving the way for the discovery of new therapeutics that function through targeted protein degradation. As the field of PROTACs continues to expand, the development of even more efficient and selective coupling methodologies will undoubtedly play a crucial role in advancing this exciting therapeutic modality.

References

A Strategic Approach to Chemical Library Synthesis Using 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] This guide introduces 1-Amino-1H-pyrrole-2-carboxamide hydrochloride, a versatile and strategically functionalized starting material, for the construction of diverse chemical libraries. We present a detailed analysis of the scaffold's reactivity, a robust strategy for diversity-oriented synthesis, and validated, step-by-step protocols for key chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the discovery of novel bioactive small molecules.

The Scaffold: Physicochemical Profile and Reactivity

This compound is a trifunctional chemical entity, offering multiple, orthogonal points for chemical modification. Its hydrochloride salt form enhances stability and simplifies handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1630906-75-0[4]
Molecular Formula C₅H₈ClN₃O[4]
Molecular Weight 161.59 g/mol [4]
Appearance White to off-white solid[5]
Purity Typically ≥97%[4]
Storage Room temperature, in a tightly sealed container away from moisture[4][5]

The true synthetic value of this scaffold lies in its distinct reactive sites, which can be addressed sequentially to build molecular complexity.

  • Vector 1: The N1-Amino Group: A primary amine that serves as a potent nucleophile, ideal for forming amides, sulfonamides, or for use in reductive amination.

  • Vector 2: The C2-Carboxamide Group: This group is a crucial pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. While generally robust, it provides a key interaction point for biological targets.[6] Studies have shown that the hydrogens on the pyrrole and carboxamide are often crucial for potent biological activity.[7]

  • Vector 3: The Pyrrole Ring (C3-C5): The electron-rich aromatic ring is amenable to functionalization. The C5 position is particularly susceptible to electrophilic substitution, providing a handle for introducing diversity via reactions like halogenation, which sets the stage for subsequent cross-coupling reactions.[2]

Caption: Key reactive vectors on the 1-Amino-1H-pyrrole-2-carboxamide scaffold.

Library Design: A Diversity-Oriented Synthesis (DOS) Strategy

Diversity-Oriented Synthesis (DOS) aims to rapidly generate structurally diverse small molecules from a common starting material.[8][9] The trifunctional nature of 1-Amino-1H-pyrrole-2-carboxamide makes it an ideal substrate for a DOS campaign. Our proposed strategy involves a sequential, three-step functionalization to maximize the explored chemical space.

The workflow prioritizes the most reliable and high-yielding reactions first, beginning with the derivatization of the N1-amino group, followed by functionalization of the pyrrole ring.

G start Start: 1-Amino-1H-pyrrole- 2-carboxamide HCl step1 Step 1: N-Acylation (Protocol 3.1) start->step1 Introduce R1 diversity (Acid Chlorides, etc.) intermediate1 Intermediate A (N-Acyl Derivatives) step1->intermediate1 step2 Step 2: C5-Halogenation (Protocol 3.2) intermediate1->step2 Install cross-coupling handle intermediate2 Intermediate B (Halogenated Scaffolds) step2->intermediate2 step3 Step 3: Suzuki Coupling (Protocol 3.3) intermediate2->step3 Introduce R2 diversity (Boronic Acids) library Final Library (Diverse, Drug-like Molecules) step3->library

Caption: Proposed workflow for Diversity-Oriented Synthesis (DOS).

Core Reaction Protocols

The following protocols have been optimized for robustness and are suitable for parallel synthesis formats.

Protocol 3.1: N-Acylation of the 1-Amino Group

Introduction: This protocol describes the formation of an amide bond at the N1-position. The use of a non-nucleophilic base is critical to first neutralize the hydrochloride salt, allowing the primary amine to react with an acylating agent. This reaction is broadly applicable to a wide range of acid chlorides and carboxylic acids (using coupling agents).

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic peptide coupling system that converts the carboxylic acid into a more reactive intermediate, preventing side reactions and improving yields.[10] Diisopropylethylamine (DIPEA) is chosen as the base because it is sterically hindered and will not compete with the N1-amino group as a nucleophile.

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • EDCI (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise and stir for 10 minutes. The mixture should become a clear solution.

  • In a separate vial, dissolve EDCI (1.5 eq) and HOBt (1.2 eq) in a minimal amount of DMF.

  • Add the EDCI/HOBt solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the N-acylated product.

Protocol 3.2: Regioselective C5-Bromination of the Pyrrole Ring

Introduction: This protocol installs a bromine atom at the C5 position of the N-acylated pyrrole. This halogen serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

Causality: N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent. The reaction is typically performed in the dark to prevent radical side reactions initiated by light. The N-acyl group on the pyrrole nitrogen slightly deactivates the ring, which helps control the regioselectivity and prevent over-halogenation.

Materials:

  • N-Acyl-1-amino-1H-pyrrole-2-carboxamide (from Protocol 3.1)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ solution

Procedure:

  • Dissolve the N-acylated starting material (1.0 eq) in anhydrous THF in a flask wrapped in aluminum foil.

  • Cool the solution to 0 °C.

  • Add NBS (1.05 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Dilute with DCM and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for the next step, but can be purified by a rapid silica gel plug if necessary.

Protocol 3.3: Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[11][12][13] This protocol details the coupling of the C5-bromo-pyrrole intermediate with a variety of aryl- and heteroaryl-boronic acids.

Causality: Pd(PPh₃)₄ is a robust, commercially available palladium(0) catalyst suitable for a wide range of substrates.[7][11] The use of a base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

  • 5-Bromo-N-acyl-1-amino-1H-pyrrole-2-carboxamide (from Protocol 3.2)

  • Arylboronic acid of choice (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flask suitable for heating under reflux, add the 5-bromo-pyrrole starting material (1.0 eq), the arylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and water.

  • Separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final coupled product.

Exemplary Library Data

Following the three-step workflow, a diverse library can be generated. The table below illustrates a small, hypothetical subset of possible final compounds.

Table 2: Representative Chemical Library Subset

Compound IDR¹ Group (from Acylation)R² Group (from Suzuki)Final MW ( g/mol )
LIB-001AcetylPhenyl243.26
LIB-002Acetyl4-Fluorophenyl261.25
LIB-003BenzoylPhenyl305.33
LIB-004Benzoyl4-Fluorophenyl323.32
LIB-005CyclopropanecarbonylPyridin-3-yl256.27
LIB-006CyclopropanecarbonylThiophen-2-yl261.31

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • This compound: Handle as a typical laboratory chemical. Avoid inhalation of dust.

    • EDCI/NBS: These reagents are moisture-sensitive and/or irritants. Handle with care.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care to avoid inhalation or skin contact.

    • Solvents: Anhydrous solvents are required for several steps. Ensure proper handling techniques to avoid introducing moisture.

Conclusion

This compound is a powerful and cost-effective starting material for the efficient construction of diverse, drug-like chemical libraries. The presented multi-vector diversification strategy, supported by robust and detailed protocols for N-acylation, C5-halogenation, and Suzuki-Miyaura cross-coupling, provides a clear roadmap for generating novel compounds. This approach enables medicinal chemists to rapidly explore structure-activity relationships and identify new lead candidates for a wide range of therapeutic targets.

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Antibacterial Agents from 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Novel Antibacterial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine modern medical practices. Projections indicate that by 2050, failures in treating infectious diseases could lead to a staggering 10 million deaths annually.[1] This crisis necessitates a departure from modifying existing antibiotic classes and a move towards the discovery of fundamentally new chemical entities. Nitrogen-containing heterocycles, particularly the pyrrole scaffold, are valuable structural elements in many approved antibacterial drugs and natural products.[2][3][4] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, and antibiofilm properties, making them a privileged starting point for drug discovery.[3][4][5][6]

This document serves as a technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride as a versatile building block for the synthesis of novel antibacterial candidates. We will explore its chemical reactivity and provide detailed, field-tested protocols for its derivatization, emphasizing the causal relationships behind experimental choices to empower rational drug design.

The Starting Material: this compound

This commercially available compound provides a unique scaffold with two primary points for chemical modification: the nucleophilic 1-amino group and the 2-carboxamide moiety. The hydrochloride salt form ensures stability for storage but requires neutralization in situ for most synthetic transformations.

Table 1: Physicochemical Properties of the Starting Material

PropertyValueSource(s)
IUPAC Name 1-aminopyrrole-2-carboxamide hydrochloride[7]
CAS Number 1630906-75-0[8]
Molecular Formula C₅H₈ClN₃O[8]
Molecular Weight 161.59 g/mol [8]
Appearance White to off-white solid[9]
Storage Room temperature, in a tightly sealed container away from moisture.[8][9]

The key to its utility lies in the reactivity of the N-amino group, which acts as a potent nucleophile, analogous to a hydrazine derivative. This feature allows for the facile introduction of a wide array of functional groups and pharmacophores to explore the chemical space for antibacterial activity.

Synthetic Strategies and Mechanistic Rationale

Two primary, high-yield strategies are presented for derivatizing the 1-amino group. These methods are chosen for their reliability, scalability, and the chemical diversity they can generate from simple, commercially available reagents.

Strategy A: Synthesis of N-Aryl/Alkyl Amide Derivatives via Acylation

Rationale: The introduction of an amide bond is a cornerstone of medicinal chemistry. This strategy allows for the exploration of structure-activity relationships (SAR) by varying the acyl group (R-CO-). Introducing aromatic, heterocyclic, or aliphatic moieties can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for target engagement and cell permeability. The pyrrole-2-carboxamide moiety itself is a known pharmacophore in compounds targeting bacterial DNA gyrase and other essential enzymes.[10][11]

G Start 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride Product1 Novel Pyrrole-Amide Derivative Start->Product1 Acylation Reagents1 R-COCl or (R-CO)2O (Acylating Agent) Reagents1->Product1 Base Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF, DCM) Base->Product1

Caption: General workflow for the N-acylation of the starting material.

Strategy B: Synthesis of N-Pyrrole Hydrazones via Schiff Base Condensation

Rationale: The reaction of the 1-amino group with an aldehyde or ketone forms a hydrazone (a specific type of Schiff base). This is an exceptionally efficient and atom-economical reaction, often requiring only catalytic acid. Hydrazones introduce a C=N double bond, which constrains the conformation and can participate in pi-stacking or hydrogen bonding with a biological target. By selecting diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes), a large library of compounds can be rapidly synthesized to probe for antibacterial "hits."

G Start 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride Product2 Novel Pyrrole-Hydrazone Derivative Start->Product2 Condensation Reagents2 R-CHO (Aldehyde) Reagents2->Product2 Catalyst Catalytic Acid (e.g., AcOH) Solvent (e.g., Ethanol) Catalyst->Product2 G Compound Pyrrole-Carboxamide Derivative Target Bacterial DNA Gyrase (GyrB Subunit) Compound->Target Binds to ATP Site Process1 ATP Binding Compound->Process1 Competitively Inhibits Process2 DNA Supercoiling Target->Process2 Catalyzes Process1->Target Required for Function Outcome1 Inhibition of DNA Replication Process2->Outcome1 Fails Outcome2 Bacterial Cell Death Outcome1->Outcome2

References

Solid-Phase Synthesis of Pyrrole Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrole Scaffolds and the Power of Solid-Phase Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of a multitude of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The continuous pursuit of novel therapeutic agents has fueled the demand for efficient and versatile methods to synthesize diverse libraries of pyrrole derivatives for high-throughput screening.

Solid-phase synthesis (SPS) has emerged as a powerful technology to meet this demand. By anchoring the initial building block to a polymeric support, SPS simplifies the synthetic process, facilitates purification by simple filtration and washing, and is amenable to automation and combinatorial approaches. This application note provides a comprehensive guide to the solid-phase synthesis of pyrrole derivatives, detailing established protocols, explaining the rationale behind experimental choices, and offering practical insights for researchers, scientists, and drug development professionals. We will delve into three key synthetic strategies adapted for the solid phase: the Hantzsch, Paal-Knorr, and Barton-Zard pyrrole syntheses.

Core Principles and Components of Solid-Phase Pyrrole Synthesis

The success of any solid-phase synthesis hinges on the judicious selection of its core components: the solid support (resin), the linker, and the protecting group strategy.

The Solid Support: Choosing the Right Resin

The solid support acts as an insoluble scaffold upon which the synthesis is performed. The most common resins are based on cross-linked polystyrene. The choice of resin is dictated by the desired C-terminal functionality of the final product and its compatibility with the synthetic route.

  • Wang Resin: Widely used for the synthesis of C-terminal carboxylic acids. The peptide or small molecule is attached to the resin via an ester linkage that is cleavable under acidic conditions.

  • Rink Amide Resin: This is the resin of choice for the synthesis of C-terminal amides.[1] The linker on the Rink Amide resin is designed to yield a primary amide upon cleavage with trifluoroacetic acid (TFA).[2] This is particularly advantageous for synthesizing pyrrole-3-carboxamides, a common motif in bioactive molecules.[3]

Resin TypeLinker TypeCleavage ProductKey Advantage
Wang Resin p-alkoxybenzyl alcoholCarboxylic AcidStandard for obtaining C-terminal acids.
Rink Amide Resin Tris(alkoxy)benzylamineCarboxamideIdeal for the direct synthesis of C-terminal amides.
Merrifield Resin ChloromethylCarboxylic AcidA traditional resin, often used in Boc-based synthesis.
The Anchor: Linker Strategies

The linker is a bifunctional molecule that connects the growing molecule to the solid support. The nature of the linker determines the conditions required for the final cleavage of the product from the resin.

  • Acid-Labile Linkers: The Rink Amide linker is a prime example of an acid-labile linker, readily cleaved by TFA. This allows for the simultaneous deprotection of many acid-labile side-chain protecting groups and release of the product from the resin.

  • Traceless Linkers: A Key for Diversity: Traceless linkers are a sophisticated tool in solid-phase synthesis, as they leave no residual functionality on the target molecule after cleavage. This is particularly useful when the desired product does not have a convenient functional group for attachment to the resin. Silicon-based linkers are a prominent example of traceless linkers. The silicon atom is removed upon cleavage with reagents like hydrogen fluoride (HF) or TFA, and is replaced by a hydrogen atom.[4] This strategy allows for the synthesis of a broader range of compounds that more closely resemble those synthesized in solution phase.[4]

Protecting Group Strategies

Protecting groups are essential to mask reactive functional groups and direct the course of the synthesis. The most common strategy in modern solid-phase synthesis is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the protection of amines. The Fmoc group is base-labile and can be removed with a solution of piperidine in a suitable solvent, while the acid-labile protecting groups on the side chains and the linker remain intact.

Synthetic Protocols for Solid-Phase Pyrrole Synthesis

This section details the step-by-step protocols for three classical pyrrole syntheses adapted for the solid phase.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a four-component reaction that provides a straightforward route to substituted pyrroles. On a solid support, this method has been efficiently employed to generate libraries of pyrrole-3-carboxamides.[3][5]

Mechanism Overview: The solid-phase Hantzsch synthesis begins with the acetoacetylation of the Rink Amide resin. The resulting β-ketoamide is then condensed with a primary amine to form a polymer-bound enaminone. Subsequent reaction with an α-haloketone leads to the formation of the pyrrole ring, which is then cleaved from the resin to yield the desired pyrrole-3-carboxamide.[3]

Hantzsch_Workflow Resin Rink Amide Resin Acetoacetylation Acetoacetylation Resin->Acetoacetylation Enaminone Enaminone Formation (Primary Amine) Acetoacetylation->Enaminone Cyclization Hantzsch Cyclization (α-Haloketone) Enaminone->Cyclization Cleavage Cleavage (TFA) Cyclization->Cleavage Product Pyrrole-3-carboxamide Cleavage->Product

Hantzsch Pyrrole Synthesis Workflow

Detailed Protocol: Solid-Phase Hantzsch Synthesis of Pyrrole-3-carboxamides on Rink Amide Resin [3]

  • Resin Swelling: Swell Rink Amide resin (1.0 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3 x 10 mL).

  • Acetoacetylation: To the swollen and deprotected resin, add a solution of diketene (5 eq.) in dichloromethane (DCM, 10 mL). Shake the mixture at room temperature for 4 hours. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Enaminone Formation: Add a solution of the desired primary amine (5 eq.) in DMF (10 mL) to the acetoacetylated resin. Shake the mixture at room temperature for 12 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Hantzsch Cyclization: Add a solution of the α-bromoketone (5 eq.) and diisopropylethylamine (DIEA, 5 eq.) in DMF (10 mL) to the resin-bound enaminone. Shake the mixture at 50°C for 16 hours. Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 2 hours at room temperature.[3]

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude pyrrole-3-carboxamide. Purify by preparative HPLC if necessary.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia, typically under acidic conditions.[6] This reaction can be efficiently translated to the solid phase and accelerated using microwave irradiation.

Mechanism Overview: The reaction proceeds through the formation of a hemiaminal by the attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound. Intramolecular cyclization followed by dehydration yields the aromatic pyrrole ring.[7]

Paal_Knorr_Workflow Resin Resin-bound 1,4-Dicarbonyl Condensation Condensation (Primary Amine, Acid Catalyst) Resin->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Cleavage Cleavage Cyclization->Cleavage Product Substituted Pyrrole Cleavage->Product

Paal-Knorr Pyrrole Synthesis Workflow

Detailed Protocol: Microwave-Assisted Solid-Phase Paal-Knorr Synthesis

  • Immobilization of 1,4-Dicarbonyl: Attach a suitable 1,4-dicarbonyl compound to a solid support (e.g., Wang resin) through an appropriate functional group.

  • Resin Swelling: Swell the resin-bound 1,4-dicarbonyl (100 mg) in a microwave-safe vessel with a suitable solvent such as ethanol (2 mL).

  • Reaction Mixture: Add the primary amine (3 eq.) and a catalytic amount of glacial acetic acid (40 µL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80-120°C for 10-30 minutes. Monitor the reaction progress by a test cleavage and LC-MS analysis.

  • Washing: After the reaction is complete, wash the resin with ethanol (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Cleavage: Cleave the pyrrole derivative from the resin using an appropriate cleavage cocktail (e.g., 95% TFA/water/TIPS for Wang resin).

  • Isolation: Isolate and purify the product as described for the Hantzsch synthesis.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis is a powerful reaction for the preparation of substituted pyrroles from a nitroalkene and an α-isocyanoacetate under basic conditions.

Mechanism Overview: The reaction is initiated by the deprotonation of the α-isocyanoacetate, which then undergoes a Michael addition to the nitroalkene. This is followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring.

Barton_Zard_Workflow Resin Resin-bound Nitroalkene or Isocyanoacetate Michael_Addition Michael Addition Resin->Michael_Addition Cyclization 5-endo-dig Cyclization Michael_Addition->Cyclization Elimination Nitro Group Elimination Cyclization->Elimination Cleavage Cleavage Elimination->Cleavage Product Substituted Pyrrole Cleavage->Product

Barton-Zard Pyrrole Synthesis Workflow

Detailed Protocol: Solid-Phase Barton-Zard Synthesis (Adapted from Solution-Phase)

  • Immobilization: Attach either the nitroalkene or the isocyanoacetate component to a suitable solid support (e.g., via an ester or amide linkage to Wang or Rink Amide resin, respectively).

  • Resin Swelling: Swell the resin in a suitable solvent like tetrahydrofuran (THF) or DMF.

  • Reaction: To the swollen resin, add a solution of the other reaction partner (nitroalkene or isocyanoacetate, 5 eq.) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) in the chosen solvent.

  • Reaction Conditions: Shake the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours. Monitor the reaction progress by test cleavage.

  • Washing: After completion, wash the resin thoroughly with the reaction solvent, followed by methanol and DCM.

  • Cleavage and Isolation: Cleave the product from the resin and isolate it using the standard procedures described above.

Cleavage and Purification

Cleavage from the Solid Support

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. The choice of the cleavage cocktail depends on the linker and the protecting groups used.

Cleavage CocktailResin/Linker CompatibilityPurpose
20% TFA in DCM Rink AmideMild cleavage of pyrrole-carboxamides.
95% TFA / 2.5% Water / 2.5% TIPS Wang, Rink AmideStandard "Reagent K" for general purpose cleavage and deprotection.
1% TFA in DCM Highly acid-labile linkersFor cleavage while keeping most side-chain protecting groups intact.
Purification of the Final Pyrrole Derivatives

After cleavage, the crude product is typically a mixture of the desired pyrrole, cleaved protecting groups, and scavengers. Common purification methods include:

  • Preparative High-Performance Liquid Chromatography (HPLC): The most common and effective method for purifying small molecule libraries.

  • Fractional Distillation: Suitable for volatile and thermally stable pyrroles.

  • Column Chromatography: A standard technique for purification on a larger scale.

  • Acid Treatment: To remove basic impurities like pyrrolidine, the crude product can be treated with a dilute acid to form a non-volatile salt, followed by extraction or distillation.

Data Summary and Troubleshooting

Synthesis MethodKey ReactantsTypical ConditionsExpected Yield
Hantzsch Resin-bound enaminone, α-haloketone50°C, 16hGood to Excellent
Paal-Knorr (MW) Resin-bound 1,4-dicarbonyl, primary amine80-120°C, 10-30 minGood to Excellent
Barton-Zard Nitroalkene, isocyanoacetateRT - 50°C, 12-24hModerate to Good

Troubleshooting Common Issues:

  • Low Yield: Incomplete coupling can be addressed by double coupling or using a more efficient coupling reagent. Incomplete cleavage can be improved by extending the cleavage time or using a stronger cleavage cocktail.

  • Side Reactions: The choice of protecting groups is crucial to prevent side reactions. Scavengers in the cleavage cocktail are essential to trap reactive cations.

  • Product Impurities: Thorough washing of the resin between steps is critical to remove excess reagents and byproducts.

References

functionalization of the pyrrole ring of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of this compound. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, offering multiple sites for functionalization: the pyrrole ring backbone, the exocyclic 1-amino group, and the 2-carboxamide moiety. We present detailed protocols, mechanistic insights, and the underlying chemical principles for key transformations, including electrophilic aromatic substitution, cross-coupling reactions, and modifications of the side chains. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds.

Introduction: The Strategic Value of the 1-Aminopyrrole Scaffold

The 1-Amino-1H-pyrrole-2-carboxamide core is a privileged structure in modern chemical research. The pyrrole ring is a key component in a vast array of natural products and pharmaceuticals.[1] The presence of an N-amino group makes it a bioisostere of an indole, a feature often exploited in drug design.[2] Furthermore, the carboxamide and amino functionalities provide handles for diversification and modulation of physicochemical properties. Derivatives of pyrrole-2-carboxamide have demonstrated significant potential, including acting as inhibitors for drug-resistant tuberculosis and other biological targets.[3][4]

However, the functionalization of this specific molecule, this compound, presents a unique set of challenges and opportunities. The hydrochloride salt form passivates the nucleophilicity of the system. The electronic interplay between the electron-donating 1-amino group and the electron-withdrawing 2-carboxamide group dictates the regioselectivity of ring substitutions. A successful functionalization strategy requires a nuanced understanding of these competing influences.

This guide will deconstruct these challenges and provide validated protocols to unlock the synthetic potential of this versatile building block.

Foundational Consideration: Deprotonation

The starting material is a hydrochloride salt. The protonated 1-amino group deactivates the pyrrole ring toward electrophilic attack by inductive effect and prevents reactions involving the exocyclic nitrogen's lone pair. Therefore, the essential first step in nearly all functionalization protocols is the neutralization of the salt to liberate the free base.

Protocol 2.1: General Procedure for In Situ Neutralization

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN)).

  • Base Addition: Add a mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5–2.0 eq) or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stirring: Stir the suspension at room temperature for 30–60 minutes. The free base is now available in situ for subsequent reactions. For many applications, the inorganic salt byproduct does not need to be removed prior to the next step.

Pathway I: Electrophilic Aromatic Substitution of the Pyrrole Ring

The pyrrole ring is inherently electron-rich and readily undergoes electrophilic substitution.[1] The primary challenge is controlling regioselectivity. The 1-amino group is an activating ortho-, para-director (directing to C2 and C5), while the 2-carboxamide group is a deactivating meta-director (directing to C4). The combined effect suggests that the C4 and C5 positions are the most probable sites for electrophilic attack.[5][6]

Diagram: Regioselectivity of Electrophilic Substitution

G cluster_0 1-Amino-1H-pyrrole-2-carboxamide cluster_1 Predicted Reactivity Pyrrole Pyrrole Ring (Positions C3, C4, C5) C5 C5 Position (Most Favored) Activated by 1-NH2 Pyrrole->C5 C4 C4 Position (Favored) Meta to 2-CONH2 Activated by 1-NH2 Pyrrole->C4 C3 C3 Position (Disfavored) Steric Hindrance Adjacent to EWG Pyrrole->C3 N_Amino 1-Amino Group (Activating) Directs to C5 N_Amino->C5 Strong Activation N_Amino->C4 Activation C_Carboxamide 2-Carboxamide Group (Deactivating) Directs to C4 C_Carboxamide->C4 Weak Direction C_Carboxamide->C3 Strong Deactivation

Caption: Predicted regioselectivity for electrophilic attack.

Halogenation: Gateway to Cross-Coupling

Halogenation, particularly bromination and chlorination, introduces a versatile handle onto the pyrrole ring, enabling subsequent transformations like Suzuki and Buchwald-Hartwig cross-coupling reactions. N-halosuccinimides (NBS for bromination, NCS for chlorination) are the reagents of choice as they are milder than elemental halogens and minimize side reactions.[7]

Protocol 3.1.1: Monobromination at the C5 Position

  • Preparation: Neutralize this compound (1.0 eq) in DMF (0.2 M) as described in Protocol 2.1 using K₂CO₃.

  • Reaction Setup: Cool the resulting suspension to 0 °C in an ice bath under an argon atmosphere.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 5-bromo-1-Amino-1H-pyrrole-2-carboxamide.

ReagentEquivalentsTemperatureTypical YieldReference Note
NBS1.050 °C75-85%Monohalogenation is favored at low temperatures.[7]
NCS1.050 °C to RT70-80%NCS is generally less reactive than NBS.
Sulfonation

Direct sulfonation introduces a sulfonic acid group, which can modulate solubility and act as a directing group for further substitutions.[8]

Protocol 3.2.1: Sulfonation at the C5 Position

  • Preparation: Add the free base of 1-Amino-1H-pyrrole-2-carboxamide (1.0 eq) to pyridine at 0 °C.

  • Reagent Addition: Slowly add sulfur trioxide pyridine complex (SO₃·py) (1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and adjust the pH to ~2-3 with dilute HCl.

  • Isolation: The product, 1-Amino-2-carboxamide-1H-pyrrole-5-sulfonic acid, may precipitate and can be collected by filtration. Alternatively, extraction with a polar organic solvent may be required.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

With a halogenated pyrrole in hand (from Protocol 3.1.1), the scaffold can be elaborated using powerful C-C and C-N bond-forming reactions.

Diagram: Workflow for Cross-Coupling

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 1-Amino-1H-pyrrole- 2-carboxamide HCl Halogenation Halogenation (Protocol 3.1.1) Start->Halogenation HaloPyrrole 5-Bromo-1-aminopyrrole Derivative Halogenation->HaloPyrrole Suzuki Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base HaloPyrrole->Suzuki Buchwald Primary/Secondary Amine Pd Catalyst, Base HaloPyrrole->Buchwald SuzukiProduct 5-Aryl-1-aminopyrrole Derivative Suzuki->SuzukiProduct BuchwaldProduct 5-Amino-1-aminopyrrole Derivative Buchwald->BuchwaldProduct

Caption: Halogenation enables subsequent cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is a robust method for forming C-C bonds between the halogenated pyrrole and various aryl or heteroaryl boronic acids.[2][9][10][11]

Protocol 4.1.1: Suzuki Coupling of 5-Bromo-1-Amino-1H-pyrrole-2-carboxamide

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-1-Amino-1H-pyrrole-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or DME.

  • Heating: Heat the reaction mixture to 80–100 °C and stir until the starting material is consumed (monitor by LC-MS, typically 4–12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a C-N bond, coupling the halogenated pyrrole with a primary or secondary amine.[12][13] The choice of ligand is critical for reaction efficiency.

Protocol 4.2.1: Buchwald-Hartwig Amination of 5-Bromo-1-Amino-1H-pyrrole-2-carboxamide

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-bromo-pyrrole derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.05 eq), and a strong base (e.g., NaOtBu or LHMDS, 1.5 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heating: Seal the vessel and heat the mixture to 90–110 °C. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Catalyst/Ligand SystemSubstrate ScopeKey InsightReference
Pd(dppf)Cl₂Aryl/heteroaryl boronic acidsEffective for Suzuki couplings on heteroaromatic systems.[2][11]
Pd₂(dba)₃ / XPhosPrimary and secondary aminesBulky, electron-rich ligands are crucial for efficient C-N reductive elimination.[12][14]

Pathway III: Functionalization of the Exocyclic 1-Amino Group

The exocyclic 1-amino group is a potent nucleophile and can be selectively functionalized under appropriate conditions.

Acylation

Acylation forms a stable amide bond, which can be used to introduce a variety of substituents or to serve as a protecting group.

Protocol 5.1.1: Selective N-Acylation

  • Preparation: Prepare the free base of the starting material in situ using Protocol 2.1 in DCM.

  • Reaction Setup: Cool the mixture to 0 °C.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise. An organic base like pyridine or DIPEA (1.2 eq) can be added to scavenge the acid byproduct.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Work-up: Quench with water, separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated NaHCO₃, and finally with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify as needed.

Conclusion

This compound is a highly valuable and synthetically tractable scaffold. By understanding the electronic nature of the molecule and applying the appropriate reaction conditions, chemists can selectively functionalize the pyrrole ring at the C4 or C5 positions, modify the exocyclic amino group, or engage the carboxamide moiety. The protocols outlined in this guide, particularly the halogenation-cross-coupling sequence, provide a robust platform for generating diverse libraries of novel compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Amino-1H-pyrrole-2-carboxamide hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The primary reason for the poor solubility of this compound in nonpolar or weakly polar organic solvents is its structure as a hydrochloride salt.[1] The molecule contains a protonated amino group (-NH2·HCl), which confers a positive charge, and a chloride counter-ion (Cl-). This ionic character makes the molecule highly polar.[1] According to the fundamental principle of "like dissolves like," polar, charged species dissolve best in polar solvents, while non-polar molecules dissolve best in non-polar solvents.[2] Solvents like DCM, THF, diethyl ether, and toluene are not polar enough to effectively solvate the charged ions, leading to low solubility.

Q2: What are the recommended starting solvents for dissolving the hydrochloride salt form?

For direct dissolution of the hydrochloride salt, polar solvents are the most effective. We recommend starting with the following categories:

  • Polar Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH). These solvents can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These are excellent choices, especially in the context of organic synthesis (e.g., peptide couplings), where they are commonly used.[1]

Q3: My reaction requires a less polar solvent. Can I improve solubility by heating the mixture?

Gentle warming can modestly increase both the rate of dissolution and the equilibrium solubility. However, this approach has limitations and potential risks:

  • Limited Effect: The increase in solubility in a poorly matched solvent (like DCM) is often insufficient for practical concentrations.

  • Degradation Risk: 1-Amino-1H-pyrrole-2-carboxamide, like many complex organic molecules, can be susceptible to thermal degradation.[1] Prolonged heating or high temperatures should be avoided. We advise running a small-scale stability test if heating is considered.

Q4: What is the difference in solubility between the hydrochloride salt and its corresponding "free base"?

The difference is substantial and is the key to solving most solubility issues in organic synthesis.

  • Hydrochloride Salt: Ionic, highly polar, soluble in polar solvents (Water, MeOH, DMSO).[3]

  • Free Base (1-Amino-1H-pyrrole-2-carboxamide): Neutral (uncharged), significantly less polar, and therefore much more soluble in a wider range of organic solvents, including DCM, Ethyl Acetate, and THF.[1]

Converting the hydrochloride salt to the free base is the most reliable and widely practiced method to achieve solubility in less polar organic media.[1]

Section 2: Troubleshooting Guide - A Step-by-Step Workflow for Solubilization

If you are facing solubility issues, follow this logical progression of steps. Start with the simplest physical methods before moving to chemical modification.

G cluster_0 cluster_1 Step 1: Physical Methods cluster_2 Step 2: Solvent Optimization cluster_3 Step 3: Chemical Modification start Start: Dissolve Compound in Desired Organic Solvent dissolved Success: Compound Dissolved start->dissolved Succeeds suspended Issue: Suspension or Insoluble Solid start->suspended Fails stir Apply Vigorous Stirring suspended->stir sonicate Use Sonication Bath (Breaks Aggregates) stir->sonicate heat Apply Gentle Warming (Caution: Degradation Risk) sonicate->heat phys_check Check for Dissolution heat->phys_check phys_check->dissolved Yes cosolvent Add Polar Co-Solvent (e.g., 1-10% MeOH, DMF, DMSO) phys_check->cosolvent No cosolvent_check Check for Dissolution cosolvent->cosolvent_check cosolvent_check->dissolved Yes freebase Convert to Free Base (Neutralize with Mild Base) cosolvent_check->freebase No freebase_check Dissolve Free Base in Desired Solvent freebase->freebase_check freebase_check->dissolved

References

Technical Support Center: Optimizing PROTAC Synthesis with 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride as a linker building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Our goal is to empower you with the technical knowledge to overcome common synthetic challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Question 1: What is this compound and why is it used in PROTAC synthesis?

Answer: this compound (CAS No: 1630906-75-0) is a bifunctional organic molecule classified as a protein degrader building block.[1] It features a pyrrole-carboxamide core, which provides a semi-rigid structural element within the PROTAC linker. The key functional group for synthesis is the 1-amino group (a hydrazine derivative), which serves as a nucleophilic handle for conjugation, typically via amide bond formation, to either a warhead (POI ligand) or an E3 ligase ligand.

Its incorporation into a PROTAC linker is strategic. The pyrrole-carboxamide moiety can influence the physicochemical properties of the final PROTAC, such as solubility and conformational rigidity, which are critical for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2][3]

Property Value Source
CAS Number 1630906-75-0[1][4][5]
Molecular Formula C₅H₈ClN₃O[1]
Molecular Weight 161.59 g/mol [1][6]
Appearance Solid (typically white or off-white)[7]
Storage Room temperature, under inert atmosphere[1][4]
Question 2: How should I handle and store this reagent for optimal stability?

Answer: Proper handling and storage are critical for maintaining the reagent's integrity. The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[7] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent moisture absorption and potential degradation.[4][7] As with many hydrochloride salts, it can be hygroscopic.

Question 3: The reagent is a hydrochloride salt. How does this impact my reaction setup?

Answer: The hydrochloride salt form enhances the compound's stability and shelf-life. However, in a coupling reaction, the 1-amino group must be in its free, nucleophilic state. Therefore, you must include a non-nucleophilic organic base in your reaction mixture to neutralize the hydrochloride salt in situ. A common choice is N,N-Diisopropylethylamine (DIPEA), typically added in excess (2-3 equivalents).[8][9] This liberates the free amine, allowing it to react with the activated carboxylic acid.

General Experimental Workflow & Protocol

The synthesis of a PROTAC is a modular process.[10] The following diagram and protocol outline a typical workflow for an amide coupling reaction involving this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_monitoring Monitoring & Workup cluster_purification Purification & Characterization A Carboxylic Acid-Functionalized Component (e.g., Warhead-COOH) C 1. Dissolve Acid in Anhydrous DMF 2. Add Coupling Reagents (HATU, DIPEA) 3. Add Aminopyrrole Solution A->C B 1-Amino-1H-pyrrole-2-carboxamide HCl B->C D Monitor by LC-MS (Check for product mass and consumption of starting materials) C->D Stir 4-16h at RT E Aqueous Workup (e.g., EtOAc wash with mild acid/base) D->E Reaction Complete F Purification by Preparative RP-HPLC E->F G Characterization (LC-MS, NMR, HRMS) F->G H Final PROTAC Intermediate G->H

Caption: A generalized workflow for PROTAC intermediate synthesis.
Protocol 1: General Amide Coupling Procedure

This protocol describes the coupling of a generic carboxylic acid-containing component (e.g., a warhead or E3 ligase ligand) to this compound.

Materials:

  • Carboxylic acid-functionalized component (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[11]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 5% Citric Acid, Saturated Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate)

  • Reverse-phase HPLC for purification

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.[2]

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature. This ensures the neutralization of any acidic protons and the aminopyrrole hydrochloride salt.[2]

  • Amine Addition: Add the this compound (1.1 eq) to the reaction mixture.

  • Activator Preparation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[2]

  • Coupling Initiation: Cool the primary reaction mixture to 0 °C in an ice bath. Add the HATU solution dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by LC-MS. Check for the consumption of the starting materials and the appearance of the desired product mass.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid, saturated sodium bicarbonate solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative reverse-phase HPLC to obtain the desired PROTAC intermediate.[2]

  • Characterization: Confirm the identity and purity of the final product using LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[11][12]

Troubleshooting Guide

Question 4: I am observing very low or no product yield. What are the likely causes and how can I fix it?

Answer: Low coupling efficiency is a frequent challenge in multi-step PROTAC synthesis.[8] A systematic approach is required to diagnose the issue.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_chemistry Chemistry Issues A Low or No Yield Observed B Check Reagent Purity & Stability A->B C Optimize Reaction Conditions A->C D Evaluate Coupling Chemistry A->D B1 Solution: Use fresh, high-purity starting materials. Verify purity by NMR/LC-MS. Ensure aminopyrrole was stored properly. B->B1 C1 Solution: Ensure strictly anhydrous conditions. Use fresh, dry solvents. Increase reaction time or gently heat (40-50°C), monitoring for degradation. C->C1 D1 Solution: Increase equivalents of coupling reagent (e.g., HATU to 1.5 eq). Screen alternative reagents like HBTU or COMU. Check for steric hindrance near reactive sites. D->D1

Caption: A logical workflow for troubleshooting low reaction yield.

Detailed Troubleshooting Steps:

  • Purity of Reactants: Impurities in your starting materials can halt the reaction.[8]

    • Action: Verify the purity of your carboxylic acid component and the this compound using techniques like NMR and LC-MS before starting the synthesis.[8] Ensure the aminopyrrole has been stored correctly under inert gas.[4]

  • Inefficient Coupling Reagents or Conditions: The choice and handling of coupling reagents are paramount.

    • Action: HATU is a highly efficient coupling reagent, but it is moisture-sensitive. Use freshly opened or properly stored HATU. Ensure your solvent (DMF) is anhydrous, as water will hydrolyze the activated ester intermediate, killing the reaction.[8] Consider increasing the equivalents of HATU and DIPEA slightly (e.g., 1.5 eq and 4.0 eq, respectively).

  • Insufficient Reaction Time or Temperature: Amide bond formation can be slow, especially with sterically hindered substrates.

    • Action: Monitor the reaction by LC-MS at several time points (e.g., 2h, 6h, 16h) to see if the reaction is progressing slowly. If the reaction stalls, gentle heating (e.g., 40-50 °C) can sometimes drive it to completion, but be aware this can also increase byproduct formation.

  • Steric Hindrance: The reactive groups on your warhead or the aminopyrrole itself might be sterically hindered, preventing the coupling partners from approaching each other effectively.[8]

    • Action: While changing the linker attachment point is a significant modification, using a more potent coupling reagent like COMU may sometimes overcome moderate steric hindrance.

Question 5: My LC-MS shows the desired product mass, but the reaction is messy with many byproducts. How can I improve selectivity?

Answer: The formation of multiple byproducts complicates purification and reduces the yield of your desired PROTAC.

  • Side Reactions on Warhead/E3 Ligand: Your starting molecules may have other reactive functional groups (e.g., secondary amines, phenols) that can compete in the coupling reaction.

    • Action: If possible, use protecting groups on other nucleophilic sites that are not involved in the intended coupling reaction.[2] These can be removed in a subsequent step.

  • Degradation of Starting Material or Product: The pyrrole ring system or other moieties in your molecules might be unstable under the reaction conditions.[13]

    • Action: Avoid prolonged exposure to harsh conditions. If you are heating the reaction, monitor closely for the appearance of degradation products. Ensure the workup is performed with mild acidic and basic washes (e.g., avoid strong HCl or NaOH).

  • Epimerization: If your warhead or E3 ligase ligand contains a chiral center adjacent to the carboxylic acid, the basic conditions (DIPEA) and activation can potentially lead to epimerization, creating hard-to-separate diastereomers.

    • Action: Keep the pre-activation time (mixing acid, HATU, and base) short before adding the amine component. Running the reaction at 0 °C or lower for the initial phase can help minimize this side reaction.

Question 6: How do I confirm that the final product is correct?

Answer: Thorough analytical characterization is essential to confirm the identity and purity of your synthesized PROTAC. A combination of techniques is required.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique used throughout the synthesis. It confirms the presence of your product by its molecular weight and gives an initial assessment of purity. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for definitive structural elucidation.[14]

    • What to look for: You should be able to identify characteristic peaks for all three components: the warhead, the aminopyrrole linker, and the E3 ligase ligand (if applicable at this stage). Crucially, you should see the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal, confirming the formation of the amide bond. The integration of the peaks should correspond to the expected number of protons in the final structure.

By systematically addressing these common issues, you can significantly improve the yield, purity, and success rate of your PROTAC synthesis campaigns using this compound.

References

Technical Support Center: Preventing Side Reactions in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of substituted pyrroles. As Senior Application Scientists, we provide in-depth, field-proven insights to enhance the yield, purity, and reproducibility of your experiments.

General Troubleshooting

This section addresses overarching issues that can affect any pyrrole synthesis method.

Frequently Asked Questions (FAQs)

Question 1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

Answer: Low yields and product mixtures in pyrrole synthesis can often be attributed to several key factors.[1] Ensuring the purity of starting materials is critical, as impurities can lead to unwanted side reactions.[1] It is highly advisable to use freshly purified reagents.[1] Reaction conditions such as temperature, reaction time, and solvent choice are paramount and should be meticulously optimized for your specific substrates.[1] The stoichiometry of reactants must be precise; an incorrect ratio can lead to the incomplete conversion of the limiting reagent.[1] Additionally, some pyrrole syntheses are sensitive to moisture, making the use of dry solvents and an inert atmosphere crucial for success.[1] Finally, pyrrole itself can be unstable, darkening upon exposure to air due to oxidation and polymerization, so it should be purified by distillation immediately before use.[2][3]

Question 2: My final pyrrole product is often colored and seems impure after workup. What are the best general purification strategies?

Answer: Pyrrole and its derivatives are prone to oxidation and polymerization, which can lead to discoloration and impurities.[2][3] For high-purity pyrrole, fractional distillation under reduced pressure is a superior method, capable of yielding purities of 99.9% or higher.[2] To address specific impurities, a combination of chemical treatment followed by distillation is often optimal.[2] For instance, acidic impurities can be removed by washing with a dilute alkali solution, while basic impurities like pyrrolidine can be neutralized by treatment with a mineral acid (e.g., sulfuric acid) or a carboxylic acid (e.g., formic acid) to form non-volatile salts that are easily separated by distillation.[2][4] To minimize water content, which can form azeotropes with pyrrole, the crude product can be treated with an activated carboxylic acid derivative before distillation.[4]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1]

Troubleshooting Guide: Paal-Knorr Synthesis

Question 3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, a reaction known as the Paal-Knorr furan synthesis.[1][5] The key to avoiding this is to control the acidity of the reaction medium.[1] Strongly acidic conditions (pH < 3) or the use of amine/ammonium hydrochloride salts favor furan formation.[6][7] To favor the desired pyrrole synthesis, conduct the reaction under neutral or weakly acidic conditions.[7] Using a weak acid like acetic acid can accelerate the pyrrole formation without significantly promoting the furan synthesis side reaction.[1][7]

Question 4: My Paal-Knorr synthesis is slow or incomplete. What factors could be contributing to this?

Answer: Several factors can lead to a sluggish or incomplete Paal-Knorr synthesis.[1] Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][8] In such cases, increasing the reaction temperature or employing microwave irradiation can provide the necessary activation energy to overcome these barriers.[8] The choice and amount of acid catalyst are also crucial.[1] While acidic conditions can accelerate the reaction, an inappropriate choice or concentration can lead to side reactions or degradation of sensitive substrates.[1][6] Screening different Brønsted or Lewis acids may be beneficial.[1]

Experimental Protocol: Minimizing Furan Byproduct in Paal-Knorr Synthesis

This protocol describes the synthesis of 1,2,5-trimethylpyrrole, emphasizing conditions to minimize furan byproducts.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in glacial acetic acid.

  • Amine Addition: Add an excess of methylamine (e.g., 1.2 eq) to the solution. The use of a weak acid like acetic acid as the solvent catalyzes the reaction while disfavoring furan formation.[1]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acetic acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Troubleshooting Workflow: Paal-Knorr Synthesis

Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[1]

Troubleshooting Guide: Knorr Synthesis

Question 5: My Knorr pyrrole synthesis is failing, and I suspect the α-amino ketone is the problem. What is the common issue with this reagent?

Answer: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone starting material.[1] These compounds are highly prone to self-condensation, which leads to the formation of pyrazine byproducts and a significant reduction in the yield of the desired pyrrole.[1]

Question 6: How can I prevent the self-condensation of the α-amino ketone?

Answer: The most effective strategy to prevent the self-condensation of α-amino ketones is to generate them in situ.[1][9] This is typically achieved by the reduction of an α-oximino ketone.[1] By preparing the α-amino ketone in the presence of the second reactant (the active methylene compound), it is consumed in the desired reaction as it is formed, thus minimizing the opportunity for self-condensation.[1]

Experimental Protocol: Knorr Synthesis with In Situ Generation of α-Amino Ketone

This protocol details the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole").[1][9]

  • Preparation of the α-Oximino Ketone: Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath and slowly add one equivalent of a saturated aqueous solution of sodium nitrite.

  • In Situ Reduction and Condensation: In a separate flask, dissolve a second equivalent of ethyl acetoacetate in glacial acetic acid. To this solution, gradually and simultaneously add the α-oximino ketone solution and zinc dust, while stirring vigorously. The reaction is exothermic and may require external cooling to maintain control.

  • Reaction Completion: After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into water and collect the precipitated product by vacuum filtration.

  • Purification: Wash the crude product with water and recrystallize from ethanol to obtain the pure pyrrole derivative.

Logical Diagram: Knorr Synthesis Side Reaction

Knorr_Side_Reaction cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway AminoKetone_InSitu α-Amino Ketone (Generated In Situ) Condensation Condensation AminoKetone_InSitu->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Pyrrole Desired Pyrrole Product Condensation->Pyrrole AminoKetone α-Amino Ketone (Pre-formed/Excess) SelfCondensation Self-Condensation AminoKetone->SelfCondensation 2 equivalents Pyrazine Pyrazine Byproduct SelfCondensation->Pyrazine Hantzsch_Workflow Start Start Hantzsch Synthesis Step1 Step 1: Enamine Formation (β-Ketoester + Amine) Start->Step1 Step2 Step 2: Slow Addition of α-Haloketone Step1->Step2 TS1 Troubleshoot: - Use slight excess of amine - Allow sufficient reaction time Step1->TS1 Step3 Step 3: Cyclization and Aromatization Step2->Step3 TS2 Troubleshoot: - Slow, controlled addition - Moderate temperature Step2->TS2 End Pure Pyrrole Product Step3->End TS3 Troubleshoot: - Use weak base - Optimize solvent Step3->TS3

References

Technical Support Center: Scaling Up Reactions with 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and process development professionals working with 1-Amino-1H-pyrrole-2-carboxamide hydrochloride. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when transitioning reactions involving this valuable heterocyclic building block from the laboratory bench to pilot or production scale.

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a key precursor for developing novel bioactive molecules, including potential antimicrobial and antitumor agents.[1][2] However, the unique structural features of this compound—specifically the N-amino (hydrazine-like) moiety and its salt form—present distinct challenges that require careful consideration for safe and efficient scale-up.

This document moves beyond standard operating procedures to explain the fundamental principles behind the observed challenges, empowering you to make informed, data-driven decisions in your process development.

Section 1: Core Principles of Safe Chemical Scale-Up

This section addresses foundational questions that are critical for any scale-up activity, emphasizing the shift in physical and chemical behaviors when moving to larger volumes.

Q: Why can't I simply multiply my lab-scale recipe by a factor of 100?

A fundamental error in process scale-up is assuming a linear relationship between lab-scale and production-scale processes. The primary reason this assumption fails is due to the change in the surface-area-to-volume ratio.[3]

  • Heat Transfer: In a small flask, a reaction's heat (exotherm) can easily dissipate through the glass walls into the surrounding environment.[4] As you increase the volume in a large reactor, the volume increases cubically while the surface area for heat exchange only increases squarely. This drastic reduction in the surface-area-to-volume ratio means the reaction generates heat much faster than it can be removed.[3] An easily managed exotherm in a 1 L flask can become a dangerous, uncontrollable runaway reaction in a 100 L reactor, with potentially disastrous consequences.[3][5]

  • Mixing Efficiency: Magnetic stirring, effective in small flasks, is completely inadequate for vessels larger than a few liters.[3] Inefficient mechanical stirring in large reactors can lead to non-homogeneous conditions, creating localized hot spots and concentration gradients. This can result in inconsistent product quality, increased impurity formation, and in the worst case, initiation of a runaway reaction.

  • Addition Rates: The rate of reagent addition, often a minor factor at the bench, becomes a critical control parameter at scale. A rapid addition that was benign in the lab could overwhelm the cooling capacity of a large reactor.

Q: What is a Process Hazard Analysis (PHA) and why is it essential before scaling up?

A Process Hazard Analysis (PHA) is a systematic and rigorous evaluation to identify potential hazards associated with a chemical process.[6] Before any scale-up, a PHA is not just recommended; it is an absolute necessity for ensuring safety.[6]

The goal is to answer key questions:

  • What can go wrong? (e.g., thermal runaway, pressure buildup from gas evolution, chemical instability).[6]

  • How severe are the consequences? (e.g., equipment failure, fire, explosion, toxic release).

  • How can it be prevented? (e.g., improved cooling, controlled dosing, emergency shutdown procedures).

For a molecule like this compound, a PHA would focus on the thermal stability of the N-amino group, the potential for exothermic decomposition, and any gas evolution during the reaction. Techniques like reaction calorimetry are vital for gathering the data needed to perform an accurate PHA.[3][7]

Section 2: Troubleshooting Guide for Common Scale-Up Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your scale-up campaign.

Issue 1: My reaction yield is significantly lower and less consistent at a larger scale.
  • Potential Cause A: Inefficient Mass and Heat Transfer.

    • Explanation: Poor mixing leads to areas where reagents are not well-distributed, causing incomplete conversion. Simultaneously, localized hot spots can accelerate the degradation of your starting material or product.

    • Troubleshooting Steps:

      • Validate Mixing: Ensure your reactor is equipped with an appropriate mechanical agitator (e.g., pitched-blade turbine, anchor) and baffles to promote turbulence and top-to-bottom mixing.[3]

      • Monitor Internal Temperature: Do not rely on the jacket temperature. An internal temperature probe is essential for accurately monitoring the reaction conditions.[5]

      • Control Addition Rate: Slow, controlled addition of the limiting reagent can often prevent temperature spikes and improve consistency. This is known as operating under "dose-controlled" conditions.[4]

  • Potential Cause B: Air or Moisture Sensitivity.

    • Explanation: The N-amino pyrrole structure may be susceptible to oxidative degradation, and the hydrochloride salt can be hygroscopic.[8] What seems like minor exposure to air in a flask can become a significant source of impurity formation over longer processing times in a large reactor.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the process.

      • Use Dry Solvents: Verify the water content of your solvents before use, as moisture can lead to unwanted side reactions or degradation.

      • Storage: Store this compound in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation before use.[8]

Issue 2: I observed a dangerous temperature spike (exotherm) that I did not see on the lab scale.
  • Primary Cause: Uncharacterized Reaction Energetics.

    • Explanation: This is a classic sign of scaling up without understanding the reaction's thermal hazards. The heat of reaction (ΔHr) is an intrinsic property, but the ability to remove that heat is not. The reduced surface-area-to-volume ratio at scale is the culprit.[3][4]

    • Mandatory Action: Perform Reaction Calorimetry.

      • Measure the Heat of Reaction: Use a reaction calorimeter (e.g., RC1) to measure the total heat evolved during the reaction. This data is critical for calculating the cooling duty required for the plant-scale reactor.[9]

      • Determine Adiabatic Temperature Rise: Calorimetry data allows you to calculate the theoretical temperature rise if all cooling were to fail. This is a critical parameter for assessing the risk of thermal runaway.

      • Evaluate Thermal Stability: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition (Td) for the starting material, intermediates, and final product mixture.[7] The maximum temperature of the synthesis reaction should be well below the Td of any component.[7]

Below is a simplified decision-making workflow for assessing thermal risk before scaling up.

ThermalSafetyWorkflow cluster_0 Step 1: Data Acquisition (Lab Scale) cluster_1 Step 2: Risk Analysis cluster_2 Step 3: Decision & Mitigation Start Start: Proposed Reaction Scale-Up Calorimetry Perform Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHr) - Measure Heat Capacity (Cp) Start->Calorimetry DSC Perform DSC/TSu Screening - Determine Decomposition Onset (Td) Start->DSC Calc_MTSR Calculate Maximum Temperature of Synthesis Reaction (MTSR) Calorimetry->Calc_MTSR Calc_TMRad Calculate Adiabatic Temperature Rise (TMRad = ΔHr / Cp) Calorimetry->Calc_TMRad Compare_Temps Is MTSR << Td? DSC->Compare_Temps Calc_MTSR->Compare_Temps Proceed Safe to Proceed with Scale-Up Compare_Temps->Proceed Yes Redesign HAZARD: Redesign Process - Lower Temperature/Concentration - Use Dose-Control Compare_Temps->Redesign No

References

managing acidic conditions in reactions with 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Introduction: The Challenge of the Hydrochloride Salt

Welcome to the technical support guide for this compound (CAS: 1630906-75-0).[1] This versatile building block is increasingly utilized in the synthesis of novel therapeutics, particularly in the development of protein degraders.[1][2] Its structure, featuring a reactive primary amino group on a pyrrole scaffold, makes it an excellent precursor for a variety of coupling reactions.[2]

However, its formulation as a hydrochloride salt presents a specific and critical challenge: the primary amino group, the intended nucleophile, is protonated. This renders it non-nucleophilic and incapable of participating in reactions until it is deprotonated. The effective management of this initial acidic state and any subsequent pH shifts during a reaction is paramount to achieving high yields and purity.

This guide provides a framework for understanding and controlling the acid-base chemistry of this reagent, offering practical solutions to common problems encountered in the laboratory.

Part 1: Core Principles of Reactivity

Why is the Amine Protonated?

The N-amino group of 1-Amino-1H-pyrrole-2-carboxamide is a basic site. In the presence of hydrochloric acid, it readily accepts a proton (H⁺) to form a stable ammonium salt.[3] This is a standard acid-base reaction.[4]

G

The key takeaway is that the commercially supplied hydrochloride salt is your starting material, but the neutral "free amine" is the reactive species you need to generate in situ. This is achieved by adding a suitable base to abstract the proton.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I always need to add a base when using this compound?

A: Yes, absolutely. The purpose of the added base is to neutralize the hydrochloride salt, liberating the primary amino group to act as a nucleophile. Without a base, the amine remains protonated and your reaction will likely not proceed, or will be extremely slow.

Q2: How much base should I use?

A: This depends on the nature of your reaction.

  • For reactions that do not generate acid: You need at least 1.0 equivalent of base to neutralize the hydrochloride salt. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

  • For reactions that generate acid (e.g., coupling with an acid chloride): You must account for both the starting material's HCl and the HCl generated as a byproduct.[5] In this case, you will need at least 2.0 equivalents of base. A common strategy is to use 2.2-2.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[6]

Q3: What type of base is best?

A: The choice of base is critical to avoid side reactions.

  • Recommended: Non-nucleophilic organic bases are the preferred choice for most applications in organic solvents. Tertiary amines like triethylamine (TEA) and DIPEA are excellent options as they are strong enough to deprotonate the ammonium salt but are sterically hindered, preventing them from acting as competing nucleophiles.[6]

  • Use with Caution: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be effective, especially in polar aprotic solvents like DMF.[6] However, their limited solubility in many organic solvents (like DCM or THF) can lead to heterogeneous mixtures and slower, incomplete reactions.

  • Avoid: Strong nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should generally be avoided. They can promote hydrolysis of the carboxamide functional group or other sensitive functionalities in your reaction partners.[7]

Q4: Can I pre-neutralize the starting material and isolate the free amine?

A: While possible, it is generally not recommended. The free amine of 1-Amino-1H-pyrrole-2-carboxamide may have limited stability and could be prone to oxidation or side reactions upon storage. The hydrochloride salt is supplied for its superior stability and shelf-life. Generating the free amine in situ just before it is consumed in the subsequent reaction is the most robust and reliable strategy.

Part 3: Troubleshooting Guide

This section addresses common issues encountered when working with this compound.

G Start Low or No Product Yield? CheckBaseEq Did you use enough base? (1 eq for neutral rxns, 2+ eq for acid-generating rxns) Start->CheckBaseEq CheckBaseType Is the base appropriate? (Non-nucleophilic, soluble) CheckBaseEq->CheckBaseType Yes Solution_AddBase Solution: Increase base equivalents. Re-calculate stoichiometry. CheckBaseEq->Solution_AddBase No CheckSolvent Are all components soluble? CheckBaseType->CheckSolvent Yes Solution_ChangeBase Solution: Switch to a soluble organic base (TEA, DIPEA). Avoid inorganic bases in nonpolar solvents. CheckBaseType->Solution_ChangeBase No CheckTemp Is reaction temperature adequate? CheckSolvent->CheckTemp Yes Solution_ChangeSolvent Solution: Switch to a more polar solvent (e.g., DMF, NMP). Ensure base and salts are soluble. CheckSolvent->Solution_ChangeSolvent No Solution_IncreaseTemp Solution: Increase reaction temperature. Monitor for decomposition. CheckTemp->Solution_IncreaseTemp No End Yield Improved CheckTemp->End Yes Solution_AddBase->End Solution_ChangeBase->End Solution_ChangeSolvent->End Solution_IncreaseTemp->End

Symptom / Observation Potential Cause Recommended Solution & Rationale
Low or No Product Yield; Starting Material Unchanged Incomplete Deprotonation: The most common cause. The amine remains in its non-nucleophilic ammonium salt form.1. Check Base Stoichiometry: Ensure you have added at least 1.0 equivalent of base for the salt plus an additional equivalent for any acid produced during the reaction.[5]2. Switch to a Stronger, Soluble Base: If using a weak or poorly soluble base (e.g., K₂CO₃ in DCM), switch to a soluble organic base like DIPEA or TEA. This ensures the base is available in solution to perform the deprotonation.[6]
Formation of Multiple Side Products Incorrect Base Type: A nucleophilic base (e.g., an amine other than a tertiary one, or hydroxide) may be competing with your intended nucleophile, leading to undesired products.Use a Non-Nucleophilic Base: Employ a sterically hindered base like DIPEA. Its bulky isopropyl groups prevent it from participating in SN2 or acylation reactions, ensuring it only acts as a proton shuttle.
Reaction Stalls or is Very Slow Poor Solubility: The hydrochloride salt itself, or the ammonium salt formed from your chosen base (e.g., triethylammonium chloride), may have poor solubility in the reaction solvent, hindering reaction kinetics.1. Change Solvent: Switch to a more polar aprotic solvent like DMF or NMP, which can better solvate ionic species.2. Increase Temperature: Gently heating the reaction can often improve solubility and reaction rates. Monitor for potential decomposition of starting materials or products.
Inconsistent Results Between Batches Moisture Contamination: Water can interfere with many coupling reactions, especially those involving highly reactive species like acid chlorides or coupling reagents (e.g., HATU, HOBt).Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Dry liquid bases like TEA and DIPEA over a suitable drying agent (e.g., KOH) before use.

Part 4: Reference Protocol - Amide Coupling with an Acid Chloride

This protocol details a general procedure for coupling this compound with a generic acid chloride (R-COCl).

G

Materials & Reagents:
  • This compound (1.0 eq)

  • Acyl Chloride (1.0-1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert gas (N₂ or Ar) setup

Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to form a suspension (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.2 eq) via syringe. Stir the resulting mixture at room temperature for 15-30 minutes.

    • Causality Note: This step is crucial. It allows the DIPEA to fully deprotonate the ammonium salt, generating the nucleophilic free amine in situ. The mixture may remain a suspension due to the formation of diisopropylethylammonium chloride.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add a solution of the acyl chloride (1.0-1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

    • Causality Note: Adding the acid chloride slowly at a low temperature helps to control the exotherm of the reaction and minimize the formation of potential side products.[8]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization.

Part 5: Reference Data

The selection of a suitable base is often guided by its pKa (of the conjugate acid) and physical properties.

BasepKa (Conjugate Acid)Boiling Point (°C)Key Characteristics
N,N-Diisopropylethylamine (DIPEA) ~10.7127Highly Recommended. Sterically hindered, non-nucleophilic, soluble in most organic solvents.
Triethylamine (TEA) ~10.7590Good Choice. Common and effective, but slightly more nucleophilic than DIPEA. Easier to remove due to lower boiling point.
Pyridine ~5.25115Use with Caution. Less basic than tertiary alkylamines; may not be sufficient for complete deprotonation. Can act as a nucleophilic catalyst.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)N/A (solid)Situational. Effective but requires a polar aprotic solvent (e.g., DMF) for adequate solubility. Heterogeneous in DCM/THF.

References

Technical Support Center: Synthesis of Pyrrole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrrole-containing compounds. The unique electronic properties of the pyrrole ring, which make it a cornerstone in pharmaceuticals and materials science, also render it notoriously unstable under various synthetic conditions.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common stability challenges encountered during the synthesis, work-up, and purification of these valuable molecules.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you may encounter in the lab, offering explanations for the underlying chemistry and actionable protocols to resolve the problem.

Q1: My reaction mixture turned dark brown or black. What is happening and can I salvage my product?

A1: This is a classic sign of pyrrole decomposition, typically through oxidation and/or acid-catalyzed polymerization to form a material often called "pyrrole black". [5][6]

  • Causality: Pyrrole is an electron-rich aromatic heterocycle. This high electron density makes it highly susceptible to attack by electrophiles and oxidants.[7]

    • Acid-Catalyzed Polymerization: Trace amounts of acid can protonate the pyrrole ring. This protonated intermediate is highly electrophilic and is readily attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to insoluble, high-molecular-weight polymers.[8][9][10][11]

    • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of radical species that initiate polymerization or degradation into various oxidized, colored byproducts.[1][12]

  • Troubleshooting Protocol:

    • Immediate Action: If the reaction is not yet complete, immediately ensure the reaction is under a robust inert atmosphere (Nitrogen or Argon). If acidic conditions are not required for your desired transformation, consider quenching the reaction with a mild, non-aqueous base like triethylamine or proton sponge.

    • Salvage Attempt: Before a full work-up, take a small aliquot of the darkened mixture. Dilute it with a suitable solvent (e.g., ethyl acetate or DCM) and analyze by TLC. If you see a spot corresponding to your desired product, you may be able to salvage it.

    • Purification Strategy: The polymeric "pyrrole black" is often insoluble. You can attempt to filter the crude reaction mixture through a plug of Celite® to remove the worst of the polymer. However, be aware that soluble oligomers may still be present. Flash column chromatography is often required, but the instability of the product on silica gel must be considered (see Q3).[5]

  • Prevention is Key:

    • Solvent Purity: Always use freshly distilled or sparged/degassed solvents to remove dissolved oxygen and acidic impurities.[13]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire process, from reaction setup to work-up and purification.[14]

    • Protect from Light: Wrap your reaction flask in aluminum foil.[1][15]

Q2: My yield is consistently low, and the crude NMR shows a complex mixture of products. Where should I start investigating?

A2: Low yields and complex product mixtures in pyrrole synthesis often point to competing side reactions or product degradation under the reaction conditions. [13]

  • Causality: Besides the polymerization and oxidation described in Q1, specific synthetic routes have well-known side pathways. For instance, in the Paal-Knorr synthesis , the 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization to form a furan byproduct, competing directly with the desired reaction with the amine.[13]

  • Diagnostic Workflow:

    G Start Low Yield / Complex Mixture Reagents Check Reagent Purity (Purify/Re-validate) Start->Reagents Impurities? Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Conditions Sub-optimal? Stoich Verify Stoichiometry Start->Stoich Incorrect Ratio? Atmosphere Ensure Inert Atmosphere & Dry Solvents Start->Atmosphere Air/Moisture? Protect Consider N-Protection Strategy Start->Protect Product Unstable? Reagents->Conditions Conditions->Stoich Stoich->Atmosphere Atmosphere->Protect Result Improved Yield & Purity Protect->Result

    Caption: Troubleshooting workflow for low yield.

  • Protocol for Improvement:

    • Reagent Purity: Use freshly purified starting materials. Impurities can initiate decomposition.[13]

    • Reaction Conditions: Carefully optimize temperature and reaction time. Higher temperatures can accelerate both the desired reaction and decomposition pathways.[13] Monitor the reaction by TLC or LC-MS to find the optimal endpoint before significant byproduct formation occurs.

    • pH Control: If your synthesis is sensitive to acid (like the Paal-Knorr), avoid strongly acidic catalysts. Consider alternatives like weak Brønsted acids or Lewis acids that can promote the reaction without causing widespread polymerization.[13]

    • N-Protection: If the pyrrole nucleus itself is unstable under the reaction conditions, the most robust solution is to use a protecting group (see FAQ 2). Unprotected pyrroles are known to be far less stable.[16]

Q3: My pyrrole compound is decomposing during column chromatography on silica gel. How can I purify it?

A3: The acidic nature of standard silica gel is a primary cause of decomposition for many sensitive pyrroles.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface, which can act as a Brønsted or Lewis acid. This acidity is sufficient to catalyze the polymerization or degradation of electron-rich pyrroles as they pass through the column.[5]

  • Purification Protocols for Sensitive Pyrroles:

Purification MethodBest ForKey Considerations & ProtocolPotential YieldPurity
Neutralized Chromatography Mildly sensitive compoundsProtocol: Neutralize silica gel by preparing the slurry in an eluent containing 1-2% triethylamine or ammonia. This deactivates the acidic sites.GoodGood-High
Alumina Chromatography Acid-sensitive compoundsProtocol: Use neutral or basic alumina as the stationary phase. Alumina is generally less acidic than silica.GoodGood-High
Vacuum Distillation Thermally stable, non-polymeric impuritiesProtocol: Effective for removing non-volatile impurities like polymers and salts. Ensure the system is leak-free to prevent oxidation.[5][6]HighHigh
Recrystallization Crystalline solidsProtocol: Excellent for achieving high purity if a suitable solvent system can be found. Keep the process as brief as possible and protect from light.[5]Medium-HighExcellent
  • Experimental Workflow for Purification:

    • Pre-treatment: Before attempting chromatography, consider a rapid filtration through a short plug of neutral alumina or Celite® to remove baseline polymeric material.[5]

    • Solvent System: Use degassed solvents for all chromatography and work-up steps.

    • Solvent Removal: When removing solvent on a rotary evaporator, use a moderate temperature and do not evaporate to complete dryness. A highly concentrated oil of pure pyrrole is often at its most unstable. It is better to leave a small amount of solvent and immediately place the sample under a high vacuum and/or store it under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why are pyrroles so inherently unstable compared to other aromatic rings like benzene?

A1: The instability stems from pyrrole's unique electronic structure. It is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons (four from the carbons and two from the nitrogen lone pair). This results in a high electron density within the ring, making it much more reactive towards electrophiles (including protons) and oxidation than benzene.[7] This reactivity is the root cause of the tendency to polymerize and decompose.[9][12]

Q2: What is the best strategy to protect a pyrrole ring during a multi-step synthesis?

A2: The most effective strategy is to install an electron-withdrawing group (EWG) on the pyrrole nitrogen.[16][17][18]

  • Mechanism of Protection: An N-EWG pulls electron density out of the pyrrole ring via resonance and inductive effects. This makes the ring less electron-rich and therefore less nucleophilic. The reduced reactivity prevents unwanted side reactions like acid-catalyzed polymerization and oxidation.[16][18]

  • Common Protecting Groups:

Protecting GroupAbbreviationKey FeaturesDeprotection Conditions
Tosyl TsHighly effective at deactivating the ring; very stable.Strong reducing agents (e.g., Na/NH₃) or harsh bases.
Benzenesulfonyl -Similar to Tosyl, offers robust protection.[16]Strong bases (e.g., NaH, DBN).[19][20]
tert-Butoxycarbonyl BocCommon, moderately deactivating.Acid-sensitive (e.g., TFA), which can be problematic for the deprotected pyrrole.[17]
2-(Trimethylsilyl)ethoxymethyl SEMReadily introduced; cleaved under mild fluoride conditions (e.g., TBAF).[16]Fluoride sources (TBAF, HF-Pyridine).
Q3: How should I properly handle and store a purified but unstable pyrrole-containing compound?

A3: Proper handling and storage are critical to prevent degradation over time.[1]

  • Handling Workflow:

    Caption: Workflow for handling and storage.

  • Best Practices Checklist:

    • Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14][21]

    • Temperature: Store at low temperatures (-20°C is good, -80°C is better) to slow down decomposition rates.[5][21]

    • Light: Protect from light by storing in an amber vial wrapped in aluminum foil.[15][22]

    • Purity: Ensure the compound is free of residual acid or metal catalysts from the synthesis, as these can accelerate degradation even in storage.

References

Technical Support Center: Workup Procedures for Reactions Involving 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Amino-1H-pyrrole-2-carboxamide hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction workups involving this versatile building block. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity and success of your experiments.

Understanding the Compound: Key Physicochemical Properties

A successful workup begins with a thorough understanding of your compound's properties. This compound is a multi-functionalized heterocycle with distinct acidic and basic centers. While experimental data for this specific molecule is limited, we can estimate its properties based on related structures.

PropertyEstimated Value/CharacteristicRationale and Implications for Workup
Appearance White to off-white solidVisual confirmation of the starting material's integrity.[1]
Molecular Weight 161.59 g/mol Essential for calculating molar equivalents.
Form Hydrochloride SaltThe compound is protonated, making it more water-soluble than its free base form. This is a critical consideration for extraction procedures.
pKa (Pyrrole N-H) ~17-18The pyrrole N-H is weakly acidic and will only be deprotonated by strong bases.[2] This is generally not a concern during standard aqueous workups.
pKa (1-Amino Group) Estimated ~4-6N-amino heterocycles are generally less basic than aliphatic amines due to the electron-withdrawing nature of the aromatic ring. This pKa is crucial for determining the pH required to neutralize the free base for extraction.
pKa (Conjugate Acid of Carboxamide) <0The carboxamide group is generally not basic and will not be protonated under typical workup conditions.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents (e.g., hexanes, diethyl ether). Solubility of the free base is expected to be higher in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane).The hydrochloride salt's water solubility dictates that the workup will involve a neutralization step to generate the more organic-soluble free base for extraction.[1]
Stability Potentially sensitive to strong acids, strong bases, and oxidizing agents. Pyrroles can be prone to polymerization under acidic conditions or when exposed to air and light. The 1-amino group may be susceptible to oxidation.Workup procedures should ideally be performed promptly after the reaction is complete, using mild bases for neutralization, and avoiding prolonged exposure to harsh conditions.[1] Storage should be in a cool, dark place.[1]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store this compound?

A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator, to prevent degradation from moisture, air, and light.[1]

Workup Procedures

Q2: My reaction is complete. How do I begin the workup to isolate my product, which is a derivative of 1-Amino-1H-pyrrole-2-carboxamide?

A2: Since your starting material is a hydrochloride salt, it is likely that your reaction mixture is acidic. The general approach is to first neutralize the reaction mixture to generate the free base of your product, which will be more soluble in organic solvents.

A generalized workup protocol is as follows:

  • Quenching: If your reaction contains highly reactive reagents, quench them appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Neutralization: Carefully add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), to the reaction mixture until the pH is neutral to slightly basic (pH 7-8). Monitor the pH with litmus paper or a pH meter. Be cautious as CO₂ evolution can cause frothing.

  • Extraction: Extract the neutralized aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery of your product.

  • Washing: Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Q3: I've neutralized my reaction mixture, but my product is not extracting well into ethyl acetate. What could be the problem?

A3: This could be due to several factors:

  • Incomplete Neutralization: Your product may still be partially protonated and thus more soluble in the aqueous layer. Re-check the pH of the aqueous layer and add more base if necessary.

  • High Polarity of the Product: Your product may be too polar to be efficiently extracted into ethyl acetate. You could try a more polar solvent like a mixture of dichloromethane and isopropanol, but be aware that this may also extract more polar impurities.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which can trap your product. If an emulsion forms, try adding more brine or filtering the mixture through a pad of Celite.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of reactions involving this compound.

Problem 1: A dark, tarry substance forms during workup.
  • Likely Cause: Pyrroles are known to be sensitive to acidic conditions and can polymerize.[3] The presence of residual acid from the hydrochloride starting material or from the reaction itself can promote the formation of these undesirable byproducts.

  • Preventative Measures:

    • Prompt Workup: Process the reaction mixture as soon as it is complete to minimize the exposure of your product to harsh conditions.

    • Mild Base for Neutralization: Use a weak base like sodium bicarbonate for neutralization. Avoid strong bases like NaOH, which could potentially hydrolyze the carboxamide functionality or promote other side reactions.

  • Troubleshooting Workflow:

    Caption: Troubleshooting tar formation.

Problem 2: Low recovery of the desired product after extraction.
  • Likely Cause: As mentioned in the FAQ, this could be due to incomplete neutralization or high product polarity. Another possibility is that your product is somewhat volatile.

  • Solutions:

    • Verify Neutralization: Ensure the aqueous layer is at pH 7-8 before and after extraction.

    • Solvent Selection: If your product is highly polar, consider using a more polar extraction solvent or performing a continuous liquid-liquid extraction.

    • Check Aqueous Layer: Before discarding the aqueous layer, you can re-acidify a small sample to see if any product precipitates, indicating it was not fully extracted.

    • Careful Concentration: When removing the solvent on a rotary evaporator, use a moderate temperature and pressure to avoid loss of a volatile product.

Problem 3: The purified product is colored, even after column chromatography.
  • Likely Cause: Pyrrole-containing compounds can be susceptible to oxidation, which can lead to colored impurities.[1] This can happen during the workup or upon storage if the product is exposed to air.

  • Solutions:

    • Inert Atmosphere: If your product is particularly sensitive, consider performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

    • Storage: Store the purified product under an inert atmosphere in a freezer.

    • Charcoal Treatment: Dissolving the colored product in a suitable solvent and stirring with a small amount of activated charcoal can sometimes remove colored impurities. Filter the charcoal and re-isolate the product.

Problem 4: Streaking or decomposition of the product on a silica gel column.
  • Likely Cause: Silica gel is slightly acidic, which can cause sensitive compounds like pyrroles to streak or decompose.

  • Solutions:

    • Neutralized Silica: Add 1-2% triethylamine or ammonia to the eluent to neutralize the silica gel.

    • Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica (C18). For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an option.[4][5]

Experimental Protocols

Protocol 1: Standard Acid-Base Workup for a Reaction Mixture
  • Cool the Reaction Mixture: Place the reaction flask in an ice bath to cool the mixture to 0-5 °C. This will help to control any exotherm during neutralization.

  • Quench (if necessary): Slowly add the appropriate quenching agent while stirring.

  • Neutralize: Carefully add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring. Use a pH strip to monitor the pH of the aqueous phase, aiming for a pH of 7-8. Be mindful of gas evolution.

  • Transfer to Separatory Funnel: Transfer the biphasic mixture to a separatory funnel.

  • Extract: Add ethyl acetate (or another suitable organic solvent) and gently invert the funnel, venting frequently to release any pressure. Separate the layers.

  • Repeat Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Combine and Wash: Combine all organic extracts and wash with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel
  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 1% triethylamine to the eluent mixture.

  • Pack the Column: Pack the column with silica gel slurried in the prepared eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute: Run the column, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine will also be removed during this step as it is volatile.

Logical Relationships in Workup Design

The choice of workup procedure is a logical process based on the properties of the starting materials and the expected product.

G start Reaction Complete is_acidic Is the reaction mixture acidic? start->is_acidic neutralize Neutralize with mild base (e.g., NaHCO₃) is_acidic->neutralize Yes extract Extract with organic solvent is_acidic->extract No (or neutral) neutralize->extract is_product_polar Is the product highly polar? extract->is_product_polar normal_phase Purify by normal-phase chromatography (neutralized silica) is_product_polar->normal_phase No reverse_phase Purify by reverse-phase chromatography or HILIC is_product_polar->reverse_phase Yes final_product Isolated Pure Product normal_phase->final_product reverse_phase->final_product

References

Technical Support Center: 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification of this compound. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Q1: My final product of this compound is off-color (yellow to brown) instead of the expected white to off-white solid. What is the likely cause?

An off-color product is a common indicator of impurities, often arising from oxidation or polymerization of the pyrrole ring. Pyrroles are known to be sensitive to air and acidic conditions, which can lead to the formation of colored oligomeric or polymeric species.[1]

Causality:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be exacerbated by exposure to air, light, and residual acid from the hydrochloride salt formation.[2] This can lead to the formation of highly colored byproducts.

  • Polymerization: Under strongly acidic conditions or in the presence of certain catalysts, pyrroles can undergo polymerization, resulting in dark, tarry substances that are difficult to remove.[3]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure all reaction and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Degassing: Use freshly degassed solvents for your reaction and purification to remove dissolved oxygen.

  • Controlled Acidification: During the formation of the hydrochloride salt, add the acid (e.g., HCl in a suitable solvent) slowly and at a low temperature to avoid localized overheating and excessive acid concentration.

  • Purification: If the product is already colored, attempt purification by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel with a polar eluent.[3]

Q2: My NMR spectrum shows unexpected signals, suggesting the presence of a structural isomer. What could this be?

The presence of a structural isomer in the synthesis of a 1-amino-pyrrole derivative could be indicative of a rearrangement reaction. While not definitively documented for this specific molecule, a plausible side reaction is a Bamberger-like rearrangement of an N-hydroxypyrrole intermediate, if such a species is formed during the N-amination step. The Bamberger rearrangement is a known reaction of N-phenylhydroxylamines in the presence of strong acid to form p-aminophenols.[4][5] A similar rearrangement in a heterocyclic system could lead to the formation of a C-amino substituted pyrrole.

Plausible Impurity: 3-Amino-1H-pyrrole-2-carboxamide

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomeric impurities.

Q3: My reaction yield is consistently low, and I have a significant amount of a byproduct that lacks the N-amino group. What is happening?

A common issue in pyrrole synthesis is the formation of the corresponding N-unsubstituted pyrrole as a byproduct. This can occur if the N-amination step is incomplete or if the N-amino group is cleaved under the reaction conditions.

Potential Impurities:

  • 1H-pyrrole-2-carboxamide: The direct precursor to the N-amination step.

  • 1H-pyrrole-2-carboxylic acid: If the amidation of the carboxylic acid precursor is incomplete.

Troubleshooting Steps:

  • Drive N-Amination to Completion: Ensure an adequate excess of the aminating reagent is used. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Optimize Amidation: If using a carboxylic acid precursor, ensure that the amide formation is complete before proceeding to the N-amination step. Use a reliable coupling agent and appropriate reaction conditions.

  • Purification: These less polar byproducts can typically be separated from the highly polar hydrochloride salt of the desired product by careful column chromatography or selective extraction.

Frequently Asked Questions (FAQs)

What are the most common impurities in this compound reactions?

The most common impurities can be categorized by their origin in the synthetic process:

Impurity ClassSpecific ExamplesLikely Origin
Starting Materials Unreacted precursors for the pyrrole ring formation (e.g., 1,4-dicarbonyl compounds), 1H-pyrrole-2-carboxylic acid, 1H-pyrrole-2-carboxamide.Incomplete reaction in any of the synthetic steps.
Side-Reaction Products Furan-2-carboxamide (from Paal-Knorr synthesis), oxidized/polymerized pyrroles.[1]Acid-catalyzed cyclization of 1,4-dicarbonyl precursors, exposure to air/acid.[2][3]
Degradation Products Ring-opened products, de-aminated pyrrole.Instability of the N-amino group under harsh acidic or thermal conditions.
How can I best purify the final this compound product?

Due to its polar nature and the presence of the hydrochloride salt, this compound is typically highly soluble in water and polar organic solvents like methanol and ethanol, and insoluble in non-polar organic solvents.

Recommended Purification Methods:

  • Recrystallization: This is the most effective method for removing minor impurities. A mixed solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, is often successful. The product is dissolved in a minimum amount of the polar solvent, and the non-polar solvent is added until turbidity is observed, followed by cooling.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Due to the high polarity of the hydrochloride salt, a polar stationary phase (like silica gel) and a highly polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia) may be required.[6] Reversed-phase chromatography with aqueous mobile phases can also be an option.[7]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of this compound and detecting polar impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • Once fully dissolved, slowly add diethyl ether while stirring until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified product.

Visualizing Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of 1-Amino-1H-pyrrole-2-carboxamide.

Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Precursors Precursors Pyrrole_Ring Pyrrole_Ring Precursors->Pyrrole_Ring Paal-Knorr/Knorr Synthesis Furan_Byproduct Furan Derivative Precursors->Furan_Byproduct Acid-Catalyzed Side Reaction [2] Amide_Formation Amide_Formation Pyrrole_Ring->Amide_Formation Amidation Polymer Polymeric Byproducts Pyrrole_Ring->Polymer Oxidation/ Polymerization [1, 13] N_Amination N_Amination Amide_Formation->N_Amination N-Amination Final_Product Final_Product N_Amination->Final_Product HCl Salt Formation Deaminated_Product 1H-pyrrole-2-carboxamide N_Amination->Deaminated_Product Incomplete Reaction/ Cleavage Rearranged_Product C-Amino Isomer N_Amination->Rearranged_Product Bamberger-like Rearrangement [3, 4]

Caption: Plausible impurity formation pathways.

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR and Mass Spectrometry Characterization of PROTACs with a Pyrrole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Pyrrole-Containing PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] This tripartite structure allows the PROTAC to act as a molecular matchmaker, forming a ternary complex that brings the POI into proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3]

The inclusion of specific chemical moieties, such as a pyrrole ring, is a common strategy in medicinal chemistry to modulate properties like binding affinity, cell permeability, and metabolic stability. Pyrrole, as an electron-rich aromatic heterocycle, can participate in crucial hydrogen bonding and π-stacking interactions within protein binding pockets.[4] However, the unique structural and electronic nature of pyrrole-containing PROTACs introduces distinct analytical challenges. Their large size (~700-1000 Da), conformational flexibility, and the presence of multiple nitrogen atoms make their structural verification a non-trivial task that demands a sophisticated, multi-technique approach.[5][6]

This guide provides an in-depth comparison of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the two cornerstone techniques for the comprehensive characterization of these complex molecules. We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how to synthesize data from both techniques for unambiguous structure validation.

The Analytical Gauntlet: Why Pyrrole-PROTACs Demand a Dual-Technique Approach

Characterizing a PROTAC is not merely about confirming its mass; it's about validating a three-part molecular machine. The covalent connectivity between the POI ligand, the linker, and the pyrrole-containing E3 ligand must be unequivocally established. Relying on a single analytical technique is fraught with risk.

  • NMR's Complexity: NMR provides the gold standard for structural connectivity but can be hampered by the conformational flexibility inherent in many PROTAC linkers. This can lead to broad signals or multiple sets of signals (rotamers), complicating spectral interpretation. Furthermore, significant signal overlap in the ¹H NMR spectrum is almost a certainty due to the molecule's size.

Therefore, a synergistic workflow is essential. MS provides the initial, rapid confirmation of molecular formula and identifies the constituent parts, while NMR delivers the irrefutable evidence of their precise arrangement.


Part 1: Mass Spectrometry - The First Line of Evidence

Mass spectrometry is the workhorse for initial PROTAC characterization. Its high sensitivity and speed make it ideal for confirming the successful synthesis of the target molecule and for identifying key fragments.

High-Resolution Mass Spectrometry (HRMS): Beyond Monoisotopic Mass

The first experiment should always be high-resolution mass spectrometry, typically using an Orbitrap or TOF analyzer. The goal is not just to match the integer mass but to obtain an accurate mass measurement within 5 ppm of the theoretical value. This allows for the confident determination of the molecular formula, providing a critical first validation checkpoint.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Chimera

Tandem MS (MS/MS) is indispensable for structural elucidation. By isolating the precursor ion (the intact PROTAC) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that acts as a molecular fingerprint.[8]

Experimental Causality: The key to informative MS/MS is understanding the weakest points of the molecule. For PROTACs, the linker is often the most labile region, particularly at ether and amide bonds.[7] Cleavage at these points will ideally generate the standalone POI ligand and the E3 ligase ligand, providing powerful evidence that these two key components were successfully coupled. When analyzing a pyrrole-containing PROTAC, we specifically look for fragmentation patterns that retain the pyrrole ring on the E3 ligase ligand fragment, confirming its location.

PROTAC Characterization Workflow cluster_0 Mass Spectrometry Analysis cluster_1 NMR Spectroscopy Analysis Synthesis Synthesized Pyrrole-PROTAC HRMS LC-HRMS (Accurate Mass + Formula) Synthesis->HRMS Confirm MW MSMS LC-MS/MS (Fragmentation Pattern) HRMS->MSMS Select Precursor Ion Data_MS MS Data: - Intact Mass Confirmed - Key Fragments Identified MSMS->Data_MS Analyze Spectra Validation Final Structure Validation Data_MS->Validation Corroborate NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Overlap Data_NMR NMR Data: - Proton/Carbon Signals Assigned - Connectivity Confirmed NMR_2D->Data_NMR Assign Structure Data_NMR->Validation Corroborate HMBC Connectivity cluster_poi cluster_linker cluster_pyrrole POI POI Ligand Linker Linker Pyrrole Pyrrole Moiety (on E3 Ligand) H_poi C_linker1 H_poi->C_linker1  ¹H(POI) to ¹³C(Linker)  (2-3 bonds) C_poi H_linker C_pyrrole H_linker->C_pyrrole  ¹H(Linker) to ¹³C(Pyrrole)  (2-3 bonds) C_linker2

References

comparing the efficacy of protein degraders synthesized from 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of novel protein degraders is paramount. This guide provides a comparative analysis of the efficacy of protein degraders synthesized with a core pyrrole-carboxamide scaffold, a versatile building block in medicinal chemistry. While the direct synthesis of such degraders from 1-Amino-1H-pyrrole-2-carboxamide hydrochloride is not explicitly detailed in publicly available literature, this guide will explore the potential of this starting material in the context of a notable pyrrole-containing degrader targeting Hematopoietic Prostaglandin D Synthase (H-PGDS). We will compare its conceptual efficacy with well-characterized degraders targeting the same protein, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction to Targeted Protein Degradation and the Pyrrole-Carboxamide Moiety

Targeted protein degradation is a therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The pyrrole-2-carboxamide scaffold is of significant interest in drug discovery due to its presence in various bioactive molecules. Its rigid, planar structure and capacity for diverse functionalization make it an attractive component for protein degrader design, potentially influencing binding affinity, cell permeability, and the overall conformation of the PROTAC. This compound represents a potential starting material for introducing this valuable scaffold into degrader synthesis.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to degrade multiple target protein molecules.

PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Efficacy of H-PGDS Protein Degraders

To illustrate the potential of the pyrrole-carboxamide scaffold, we will focus on the degradation of Hematopoietic Prostaglandin D Synthase (H-PGDS), a therapeutic target for allergic diseases and Duchenne muscular dystrophy. We will compare a conceptual pyrrole-containing PROTAC, based on the H-PGDS inhibitor TAS-205, with PROTACs utilizing the non-pyrrole ligand TFC-007.

Key Molecules for Comparison:

  • Pyrrole-based PROTAC (conceptual): A PROTAC incorporating the TAS-205 ligand, which features a pyrrole moiety, for H-PGDS binding.

  • TFC-007-based PROTACs: PROTAC(H-PGDS)-1 and PROTAC(H-PGDS)-7, which use the TFC-007 ligand to target H-PGDS and recruit the Cereblon (CRBN) E3 ligase.[1]

DegraderPOI LigandE3 Ligase LigandDC50Dmax (%)Reference
PROTAC(H-PGDS)-7 TFC-007Pomalidomide (CRBN)17.3 pM >90%[1][2][3][4][5]
PROTAC(H-PGDS)-1 TFC-007Pomalidomide (CRBN)~10-100 nMNot Reported[1]
TAS-205-based PROTAC TAS-205 (pyrrole-containing)Pomalidomide (CRBN)Not Publicly AvailableNot Publicly Available-

Analysis of Efficacy Data:

PROTAC(H-PGDS)-7 demonstrates extraordinary potency with a DC50 value of 17.3 pM, highlighting the effectiveness of the TFC-007 ligand in a PROTAC construct for H-PGDS degradation.[1][2][3][4][5] This sets an incredibly high standard for any novel degrader targeting H-PGDS.

The development of a TAS-205-based PROTAC is a logical step, given that TAS-205 itself is a known H-PGDS inhibitor that has undergone clinical trials.[6][7][8][9][10] The inclusion of the pyrrole-carboxamide scaffold in TAS-205 suggests its potential to form a stable and effective ternary complex. The ultimate efficacy of a TAS-205-based degrader would depend on factors such as the linker composition and the cooperativity of the ternary complex formation.

Conceptual Synthesis of a Pyrrole-Carboxamide Containing PROTAC

While a direct synthesis route from this compound to a TAS-205-like warhead for a PROTAC is not explicitly documented, a plausible synthetic strategy can be inferred based on established organic chemistry principles. The amino group on the pyrrole ring of the starting material could be utilized for further functionalization or coupling reactions to build the more complex TAS-205 structure.

Conceptual Synthesis Start 1-Amino-1H-pyrrole- 2-carboxamide hydrochloride Intermediate Functionalized Pyrrole Intermediate Start->Intermediate Multi-step Synthesis Warhead TAS-205-like Warhead Intermediate->Warhead Further Modification PROTAC Final PROTAC Warhead->PROTAC Coupling Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Linker Attachment

Caption: A conceptual workflow for the synthesis of a pyrrole-containing PROTAC.

Experimental Protocols

To rigorously evaluate and compare the efficacy of protein degraders, a series of well-defined experiments are essential. The following are detailed protocols for key assays.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard method for quantifying the reduction in target protein levels.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a human cell line endogenously expressing H-PGDS) in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTACs (e.g., from 1 pM to 10 µM) in complete cell culture medium.
  • Treat the cells with the different concentrations of the PROTACs and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

3. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample in Laemmli buffer and separate them by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-H-PGDS) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Data Analysis:

  • Detect the chemiluminescent signal using an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to the loading control signal.
  • Calculate the percentage of protein degradation relative to the vehicle control.
  • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay provides evidence for the PROTAC-induced interaction between the target protein and the E3 ligase.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC at a concentration known to induce degradation (and a vehicle control) for a shorter duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.
  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

2. Immunoprecipitation:

  • Pre-clear the lysates with protein A/G beads.
  • Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (e.g., anti-H-PGDS) overnight at 4°C.
  • Add protein A/G beads to capture the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specific binders.
  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Analyze the eluted samples by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase, and a tag on the PROTAC if applicable. The detection of the target protein in the E3 ligase immunoprecipitate (and vice-versa) in a PROTAC-dependent manner confirms ternary complex formation.

Protocol 3: AlphaLISA for Ternary Complex Formation

This is a high-throughput, bead-based immunoassay to quantify ternary complex formation.

1. Reagent Preparation:

  • Use purified, tagged versions of the target protein (e.g., His-tagged H-PGDS) and the E3 ligase (e.g., GST-tagged CRBN).
  • Prepare serial dilutions of the PROTAC.

2. Assay Procedure:

  • In a 384-well plate, combine the tagged proteins and the PROTAC dilutions.
  • Incubate to allow for ternary complex formation.
  • Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
  • Incubate in the dark.

3. Data Acquisition and Analysis:

  • Read the plate on an AlphaLISA-compatible reader. A high signal indicates that the donor and acceptor beads are in close proximity, confirming the formation of the ternary complex. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.

Conclusion and Future Perspectives

This guide has provided a comparative framework for evaluating protein degraders containing a pyrrole-carboxamide scaffold, with a focus on H-PGDS as a target. The exceptional potency of the TFC-007-based degrader, PROTAC(H-PGDS)-7, underscores the potential for developing highly effective therapeutics through targeted protein degradation.

While the direct synthesis from this compound to a specific, highly potent PROTAC has not been explicitly demonstrated in the available literature, the chemical nature of this starting material and the known bioactivity of the pyrrole-carboxamide scaffold suggest its significant potential in the design of future degraders. Further research is warranted to synthesize and evaluate TAS-205-based PROTACs to directly compare their efficacy with existing H-PGDS degraders. The experimental protocols provided herein offer a robust foundation for such investigations.

As the field of targeted protein degradation continues to expand, the exploration of novel scaffolds and synthetic routes will be crucial for unlocking the full therapeutic potential of this exciting modality. The pyrrole-carboxamide moiety, potentially accessible from readily available starting materials like this compound, remains a promising area for the development of the next generation of protein degraders.

References

A Senior Application Scientist's Guide to Biological Assays for Testing Pyrrole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors with significant therapeutic potential.[1][2][3][4] The journey from a promising pyrrole-based compound to a clinically viable drug is paved with rigorous testing and validation. A critical component of this process is the comprehensive evaluation of the compound's biological activity using a suite of well-chosen assays. This guide provides an in-depth comparison of key biological assays for testing pyrrole-based kinase inhibitors, offering insights into experimental design, data interpretation, and the causal logic behind methodological choices.

The Kinase Inhibition Cascade: From Benchtop to Preclinical Models

The evaluation of a kinase inhibitor is a multi-faceted process that typically progresses through a tiered approach, starting with simple, high-throughput biochemical assays and moving towards more complex and physiologically relevant cell-based and in vivo models. Each step provides unique and complementary information about the inhibitor's potency, selectivity, mechanism of action, and potential therapeutic efficacy.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Assays biochem_assays Initial Screening (Potency - IC50) cell_assays Cellular Potency & Target Engagement (EC50, pSubstrate) biochem_assays->cell_assays Validate in cellular context viability_assays Functional Outcomes (Viability, Apoptosis) cell_assays->viability_assays Assess functional impact in_vivo_assays Efficacy & PK/PD (Tumor Growth Inhibition) viability_assays->in_vivo_assays Evaluate in whole organism

I. Biochemical Assays: The First Line of Screening

Biochemical assays are the workhorses of early-stage kinase inhibitor discovery.[5] They are performed in a cell-free system using purified recombinant kinases, a specific substrate, and ATP. The primary output of these assays is the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency. While these assays are rapid and amenable to high-throughput screening, it's crucial to remember that they represent a simplified biological system.[6]

A. Luminescence-Based Kinase Assays (Kinase-Glo® & ADP-Glo™)

Principle: These assays measure kinase activity by quantifying the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in the kinase reaction.[7][8] The detection is based on the light-producing reaction of luciferase.[9][10]

  • Kinase-Glo®: Measures remaining ATP. A potent inhibitor leads to less ATP consumption and thus a higher luminescent signal.[7]

  • ADP-Glo™: Measures produced ADP. A potent inhibitor results in less ADP production and a lower luminescent signal.[7][8]

G start Start step1 Dispense Kinase, Substrate, and Pyrrole Inhibitor start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate step2->step3 step4 Add Glo™ Reagent step3->step4 step5 Measure Luminescence step4->step5 end End step5->end

Protocol: ADP-Glo™ Kinase Assay

  • Compound Dilution: Prepare a serial dilution of the pyrrole-based inhibitor.

  • Kinase Reaction: In a white, opaque 96-well plate, add the kinase, its substrate, and the diluted inhibitor.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is directly proportional to the kinase activity.[7]

B. Homogeneous Time-Resolved Fluorescence (HTRF®) / TR-FRET

Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[11][12] It utilizes two fluorophore-labeled antibodies: a donor (Europium cryptate) and an acceptor (e.g., XL665). When a substrate is phosphorylated by the kinase, both antibodies bind to the substrate, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[13]

G start Start step1 Dispense Kinase, Biotinylated Substrate, and Pyrrole Inhibitor step2 Initiate reaction with ATP step3 Incubate step4 Add Detection Reagents (Eu-Ab & SA-XL665) step5 Measure TR-FRET Signal end End

Protocol: HTRF® Kinase Assay [11][14]

  • Reaction Setup: In a suitable microplate, combine the kinase, a biotinylated substrate peptide, and the pyrrole inhibitor.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature.[12]

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium-labeled anti-phospho antibody, and streptavidin-XL665 (SA-XL665).[11]

  • Signal Measurement: After incubation, read the plate on an HTRF®-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the level of substrate phosphorylation.

C. AlphaScreen®/AlphaLISA®

Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[9][15] Donor and acceptor beads are brought into proximity by the binding of a phosphorylated substrate. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.[16]

G start Start step1 Dispense Kinase, Biotinylated Substrate, and Pyrrole Inhibitor step2 Initiate reaction with ATP step3 Incubate step4 Add Donor and Acceptor Beads step5 Measure AlphaScreen® Signal end End

Protocol: AlphaScreen® Kinase Assay [15]

  • Reaction Setup: Combine the kinase, a biotinylated substrate, and the pyrrole inhibitor in a microplate.

  • Initiation: Add ATP to start the kinase reaction and incubate.

  • Detection: Add a mixture of streptavidin-coated donor beads and anti-phospho-specific antibody-coated acceptor beads.

  • Signal Measurement: Incubate in the dark and then read the plate on an AlphaScreen®-enabled plate reader.

Assay Principle Advantages Disadvantages Typical Throughput
Kinase-Glo®/ADP-Glo™ LuminescenceHigh sensitivity, simple "mix-and-read" format.[17]Indirect measurement of kinase activity, potential for ATP-competitive compound interference with luciferase.[9]High (384/1536-well)
HTRF®/TR-FRET Time-Resolved FRETHomogeneous, ratiometric measurement reduces well-to-well variability.[11]Requires specific antibodies and labeled substrates.High (384/1536-well)
AlphaScreen®/AlphaLISA® Luminescent ProximityHigh sensitivity and signal amplification.[9]Sensitive to light and potential for compound interference with singlet oxygen.[9]High (384/1536-well)

II. Cell-Based Assays: Bridging the Gap to Physiology

While biochemical assays are excellent for initial screening, they don't account for cellular factors like membrane permeability, intracellular ATP concentrations, and off-target effects.[6][18] Cell-based assays provide a more physiologically relevant context to evaluate inhibitor efficacy.[19]

A. Target Engagement & Phosphorylation Status

Principle: These assays directly measure the effect of the inhibitor on the target kinase and its downstream signaling pathway within a cellular environment.[5][20]

  • Western Blotting: A widely used technique to detect changes in the phosphorylation state of the target kinase or its substrates.[20] A decrease in the phosphorylated form of the substrate upon inhibitor treatment indicates target engagement.[20]

  • Cellular Phosphorylation Assays (e.g., AlphaScreen® SureFire®, HTRF®): These are high-throughput, cell-based versions of the biochemical assays described earlier, adapted to measure endogenous protein phosphorylation in cell lysates.[21][22]

Protocol: Western Blot for Target Engagement [20]

  • Cell Treatment: Culture cells to an appropriate density and treat with varying concentrations of the pyrrole-based inhibitor for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

B. Cell Viability and Proliferation Assays

Principle: These assays assess the functional consequences of kinase inhibition, such as a reduction in cell viability or proliferation.[23]

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[23][24] Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[25] It is important to be aware of potential artifacts with these assays, as some compounds can interfere with the reduction of the tetrazolium salt.[26]

Protocol: MTT Cell Viability Assay [23][25]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrole inhibitor and incubate for a desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Assay Principle Advantages Disadvantages Typical Throughput
Western Blot ImmunodetectionProvides direct evidence of target modulation.Low throughput, semi-quantitative.Low
Cellular Phosphorylation Assays TR-FRET/AlphaScreen®High throughput, quantitative.[21]Requires specific and validated antibody pairs.High (96/384-well)
MTT/MTS Assays Metabolic ActivitySimple, inexpensive, and widely used.[23]Indirect measure of viability, can be affected by metabolic changes.[26]High (96/384-well)

III. In Vivo Models: The Ultimate Test of Efficacy

The final and most critical stage of preclinical evaluation involves testing the inhibitor in a living organism.[5] In vivo models, such as tumor xenografts, provide essential information on the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[27]

A. Tumor Xenograft Models

Principle: Human tumor cells are implanted into immunocompromised mice, which then develop tumors.[28] These mice are treated with the kinase inhibitor, and the effect on tumor growth is monitored over time.[29][30] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly used as they better recapitulate the heterogeneity of human cancers.[31][32]

G start Start step1 Implant Tumor Cells/Tissue into Immunocompromised Mice start->step1 step2 Allow Tumors to Establish step1->step2 step3 Randomize Mice into Treatment Groups step2->step3 step4 Administer Pyrrole Inhibitor (e.g., oral gavage, IP) step3->step4 step5 Monitor Tumor Volume and Body Weight step4->step5 step6 Collect Tumors and Tissues for PK/PD Analysis step5->step6 end End step6->end

Protocol: Tumor Xenograft Efficacy Study

  • Cell/Tissue Implantation: Implant cancer cells or patient-derived tumor fragments subcutaneously or orthotopically into immunocompromised mice.[33]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the pyrrole inhibitor and vehicle control according to a predetermined schedule and route.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Model Description Advantages Disadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines grown in mice.[28]Reproducible, relatively inexpensive.May not fully represent the complexity of human tumors.
Patient-Derived Xenograft (PDX) Patient tumor tissue implanted in mice.[31]Better reflects human tumor heterogeneity and microenvironment.[29]More expensive and time-consuming, higher variability.

Conclusion

The selection of appropriate biological assays is paramount for the successful development of pyrrole-based kinase inhibitors. A well-designed testing cascade, progressing from high-throughput biochemical screens to physiologically relevant cell-based assays and finally to informative in vivo models, provides a comprehensive understanding of a compound's therapeutic potential. By carefully considering the principles, advantages, and limitations of each assay, researchers can make data-driven decisions to advance the most promising candidates toward clinical development.

References

A Senior Application Scientist's Guide to the Structural Analysis of Protein-Degrader Ternary Complexes: A Comparative Framework for Novel E3 Ligase Recruiters

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of potent and selective degraders is paramount. Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), function by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2][3][4][5] The lynchpin of this process is the formation of a stable and productive ternary complex, comprised of the POI, the degrader, and the E3 ligase.[6][7] Understanding the atomic-level details of these complexes is not merely an academic exercise; it is the cornerstone of modern degrader development, enabling structure-guided design to optimize potency, selectivity, and drug-like properties.[8][9]

This guide provides a comparative framework for the structural analysis of protein-degrader complexes. We will first delve into the established workflows for degraders recruiting the well-characterized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), which serve as the industry's gold standard. We will then use this foundation to outline a comprehensive, field-proven strategy for the evaluation and structural elucidation of complexes formed by degraders containing novel E3 ligase-recruiting moieties, using the chemical building block 1-Amino-1H-pyrrole-2-carboxamide hydrochloride as a hypothetical scaffold for a next-generation degrader.

The Established Landscape: Structural Insights into CRBN and VHL-Recruiting Degraders

The vast majority of clinically advanced degraders recruit either the CRBN or VHL E3 ligases.[3][10][11] This is largely due to the availability of high-affinity, small-molecule ligands that bind to these E3s, such as thalidomide and its analogs for CRBN and derivatives of the natural HIF-1α peptide for VHL.[4][12][13]

Cereblon (CRBN): The Molecular Glue Paradigm

CRBN, a substrate receptor for the CUL4A-DDB1 E3 ligase complex, is famously recruited by immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide.[12][14] These molecules essentially "glue" neo-substrates to CRBN, leading to their degradation. This mechanism has been artfully co-opted in PROTAC design.

Von Hippel-Lindau (VHL): A Well-Defined Pocket

VHL is the substrate recognition component of the VHL-Elongin B/C-Cul2-Rbx1 E3 ligase complex.[10][15] The development of potent, peptide-mimicking small molecules that bind to the HIF-1α recognition pocket on VHL has made it a workhorse in TPD.[4][8][13]

A direct comparison of key characteristics highlights the nuances of working with these established systems:

ParameterCereblon (CRBN)Von Hippel-Lindau (VHL)
Recruiting Ligands Pomalidomide, Lenalidomide, Thalidomide analogsHydroxyproline-based peptidomimetics
Binding Affinity (Kd) Typically in the low micromolar to nanomolar range[12]Typically in the high to low nanomolar range[13]
Ternary Complex Cooperativity Can be highly variable; both positive and negative cooperativity observedOften exhibits positive cooperativity
Structural Biology amenable? Yes, numerous crystal and cryo-EM structures available[6][7]Yes, extensively characterized by X-ray crystallography[15]
Known Liabilities Potential for neo-substrate degradation (e.g., IKZF1/3)[4]VHL ligands can have suboptimal physicochemical properties[3]

The wealth of structural data for CRBN and VHL complexes has been instrumental in understanding the principles of productive ternary complex formation, including the role of linker length and composition, and the impact of protein-protein interactions on degradation efficiency.[7]

Expanding the Horizon: A Workflow for Novel E3 Ligase Recruiters

While CRBN and VHL are powerful tools, the human proteome contains over 600 putative E3 ligases, representing a vast, untapped resource for TPD.[3][16][17] Accessing these alternative E3s could overcome resistance mechanisms, enable tissue-specific degradation, and provide new avenues for targeting previously intractable proteins.[1][3]

Let us consider a hypothetical scenario where a research team has developed a novel degrader, "Degrader-X" , which links a POI binder to a new chemical entity derived from This compound , hypothesized to recruit a novel E3 ligase, "E3-New" . The following workflow outlines the critical path from initial validation to high-resolution structural analysis.

Diagram: Overall Workflow for Novel Degrader Characterization

G cluster_0 Phase 1: Biochemical & Cellular Validation cluster_1 Phase 2: Structural Biology a Cellular Degradation Assay (Western Blot / Mass Spec) b Ternary Complex Formation (TR-FRET / SPR / ITC) a->b Confirm proximity c In Vitro Ubiquitination Assay b->c Confirm function d Protein Expression & Purification (POI, E3-New) c->d Proceed if functional e Complex Assembly & Purification (POI + Degrader-X + E3-New) d->e f Structural Method Selection (Crystallography vs. Cryo-EM) e->f g Structure Determination & Analysis f->g caption Workflow for validating a novel degrader.

Caption: High-level workflow for novel degrader validation.

PART 1: Biochemical and Cellular Validation

Before committing to the resource-intensive process of structural biology, it is imperative to confirm that Degrader-X functions as intended.

Step 1: Confirming Cellular Degradation

The primary goal is to demonstrate that Degrader-X leads to the proteasome-dependent loss of the POI in a cellular context.

Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere. Treat cells with a dose-response of Degrader-X (e.g., 1 nM to 10 µM) for a set time course (e.g., 2, 4, 8, 16, 24 hours).

  • Controls: Include a vehicle control (e.g., DMSO), a positive control (if available), and co-treatment with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[11]

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Step 2: Demonstrating Ternary Complex Formation

The mechanism of action requires the formation of a POI-Degrader-X-E3-New complex. Biophysical assays are essential to measure this interaction and quantify its stability and cooperativity.

Protocol: TR-FRET for Ternary Complex Formation Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to study these interactions in solution.[12]

  • Reagents:

    • Purified, tagged POI (e.g., His-tagged).

    • Purified, tagged E3-New (e.g., GST-tagged).

    • Terbium (Tb)-conjugated anti-His antibody (FRET donor).

    • Fluorescein-conjugated anti-GST antibody (FRET acceptor).

    • Degrader-X.

  • Assay Setup: In a microplate, combine the POI, E3-New, and their respective antibodies at constant concentrations. Add a serial dilution of Degrader-X.

  • Incubation: Incubate at room temperature for 1-2 hours to allow the complex to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths.

  • Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, as high concentrations of the bifunctional degrader can lead to the formation of binary complexes, reducing the FRET signal (the "hook effect"). The data can be used to determine the potency of ternary complex formation.

PART 2: Structural Analysis of the Ternary Complex

With biochemical and cellular function confirmed, the next crucial step is to obtain a high-resolution structure of the ternary complex. This provides the definitive blueprint for understanding how the degrader works and how to improve it.

Diagram: Mechanism of Action

TPD_Mechanism cluster_ternary Ternary Complex POI POI Degrader Degrader-X POI->Degrader Proteasome Proteasome POI->Proteasome Degradation E3 E3-New E3->POI Ubiquitination Degrader->E3 Ub Ub caption Mechanism of Targeted Protein Degradation.

Caption: The induced proximity model of targeted protein degradation.

Step 3: Protein Production and Complex Assembly

High-quality, pure, and stable protein is the prerequisite for any structural biology endeavor.

  • Expression: Express the POI and the relevant domains of E3-New (e.g., the substrate receptor domain) in a suitable system (e.g., E. coli, insect, or mammalian cells).

  • Purification: Purify the proteins to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Complex Formation: Incubate the purified POI and E3-New with a slight molar excess of Degrader-X.

  • Complex Purification: Purify the intact ternary complex using size-exclusion chromatography (SEC) to separate it from unbound components and aggregates. A successful complex formation will be indicated by a shift to an earlier elution volume compared to the individual components.

Step 4: Structural Method Selection and Execution

The two primary methods for high-resolution structural analysis of protein-ligand complexes are X-ray crystallography and cryo-electron microscopy (cryo-EM).[18][19][20]

Comparison of Structural Techniques

FeatureX-Ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Requirement Well-ordered crystals[20][21]Small amount of sample in solution[18]
Size Limitation No theoretical upper limit; small proteins can be challenging to crystallizePreviously limited to large complexes (>100 kDa), but recent advances are pushing the lower limit down to ~40 kDa[22][23][24]
Strengths Can achieve very high (atomic) resolution; well-established workflowCan visualize multiple conformational states; avoids crystallization artifacts; requires less sample[18][25]
Challenges Crystallization is a major bottleneck; crystal packing can introduce artifacts[21]Resolution can be limited by particle size, flexibility, and preferred orientation[26]

Choice of Method: For a novel, potentially dynamic ternary complex, Cryo-EM is often the preferred starting point . It bypasses the significant hurdle of crystallization and can provide invaluable information about the complex's conformational landscape.[6][18][25] If the complex is stable and relatively small, and cryo-EM resolution is limited, X-ray crystallography remains a powerful alternative.

Protocol: Single-Particle Cryo-EM

  • Grid Preparation: Apply a small volume (~3 µL) of the purified ternary complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection: Screen the grids on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Collect thousands of movies of the particle fields.

  • Image Processing:

    • Perform motion correction and contrast transfer function (CTF) estimation on the raw movies.

    • Use automated particle picking to select images of the ternary complex.

    • Perform 2D classification to remove junk particles and group particles into different views.

    • Generate an ab initio 3D model and perform 3D classification and refinement to achieve the final high-resolution map.

  • Model Building and Analysis: Dock existing structures of the POI and E3 ligase into the cryo-EM density map. Manually build the degrader and any flexible loops. Refine the complete atomic model against the map. Analyze the interface to identify key interactions (hydrogen bonds, van der Waals contacts, etc.) mediating complex formation.[26]

Conclusion and Future Directions

The structural elucidation of a POI-Degrader-E3 ligase ternary complex is a capstone achievement in the development of a novel degrader. It provides irrefutable evidence of the mechanism of action and offers a detailed roadmap for optimization. By following a rigorous workflow of biochemical validation followed by high-resolution structural analysis, researchers can move beyond the well-trodden path of CRBN and VHL recruiters. The development of degraders that co-opt new E3 ligases, potentially built from scaffolds like this compound, will undoubtedly expand the power and reach of targeted protein degradation, opening up new therapeutic possibilities for a wide range of diseases.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds from 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel therapeutic candidates derived from the 1-Amino-1H-pyrrole-2-carboxamide scaffold. As a versatile building block, this core structure offers a fertile ground for developing compounds with diverse biological activities, from anticancer to antimicrobial agents.[1] We will explore the critical evaluation pipeline, from initial cellular assays to preclinical animal models, providing the rationale behind experimental choices and presenting detailed, validated protocols for researchers in drug discovery.

The Pyrrole-2-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a foundational N-heterocyclic motif found in numerous natural products and FDA-approved drugs.[2][3] Its derivatives are known to target a wide array of biological entities, including protein kinases, microtubules, and microbial enzymes.[2][4][5] The 1-Amino-1H-pyrrole-2-carboxamide structure, in particular, provides key hydrogen bond donors and acceptors and a modifiable framework, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyrrole ring and the carboxamide nitrogen are crucial for potency and selectivity.[6][7]

The typical drug discovery workflow for novel compounds derived from this scaffold follows a logical progression from broad initial screening to specific, targeted validation.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Derivatives from 1-Amino-1H-pyrrole-2-carboxamide HCl Library Compound Library Synthesis->Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Library->Cytotoxicity Initial Screening Target Target-Based Assays (e.g., Kinase Inhibition) Cytotoxicity->Target ADME In Vitro ADMET (Microsomal Stability, Permeability) Target->ADME PK Pharmacokinetics (PK) (Bioavailability, Half-life) ADME->PK Preclinical Selection Efficacy Efficacy Models (e.g., Xenograft) PK->Efficacy Tox Toxicology Studies Efficacy->Tox LeadOp Lead Optimization (SAR-driven redesign) Tox->LeadOp Refinement LeadOp->Synthesis Iterative Redesign G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrole-2-carboxamide Derivative (e.g., BX-202) Inhibitor->Akt inhibits

References

A Comparative Guide to Protein Degrader Building Blocks: Positioning 1-Amino-1H-pyrrole-2-carboxamide hydrochloride in the Expanding Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of potent and selective degraders, such as Proteolysis Targeting Chimeras (PROTACs), is paramount. The choice of building blocks—the warhead for the protein of interest (POI), the E3 ligase ligand, and the linker—is critical to the success of a degrader development campaign. While a handful of E3 ligase ligands have become the workhorses of the field, the quest for novel chemotypes to expand the scope and refine the properties of degraders is ongoing. This guide provides a comparative analysis of established protein degrader building blocks and explores the potential of emerging scaffolds, using the commercially available yet functionally uncharacterized molecule, 1-Amino-1H-pyrrole-2-carboxamide hydrochloride , as a case study for structural consideration and evaluation.

The Central Role of E3 Ligase Ligands in PROTAC Design

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] The E3 ligase ligand, therefore, is a critical component that dictates which of the over 600 E3 ligases in the human genome is hijacked for this process.[3] The choice of E3 ligase can influence the degrader's tissue specificity, degradation efficiency, and potential off-target effects.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligase Recycled E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

The Established Arsenal: A Comparative Overview of Common E3 Ligase Building Blocks

The majority of PROTACs developed to date recruit one of a small number of E3 ligases for which potent, small-molecule ligands are available.[4] The most utilized are ligands for Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

Cereblon (CRBN) Ligands

Derived from the immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide, CRBN ligands are among the most widely used building blocks in PROTAC design.[5]

  • Mechanism: These ligands bind to the substrate receptor CRBN, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4]

  • Advantages: CRBN is ubiquitously expressed, and its ligands are well-characterized, with established synthetic routes. They are relatively small and possess drug-like properties.

  • Limitations: The inherent "molecular glue" activity of IMiDs can lead to the degradation of endogenous CRBN neosubstrates, such as IKZF1 and IKZF3, which may result in off-target effects.[5] The glutarimide moiety of some CRBN ligands can be susceptible to hydrolysis.

Von Hippel-Lindau (VHL) Ligands

The discovery of small-molecule ligands for VHL, a component of the CUL2 E3 ligase complex, was a significant breakthrough in the PROTAC field.[6]

  • Mechanism: VHL ligands mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL, thereby recruiting the CUL2-VHL complex.[6]

  • Advantages: VHL-based PROTACs have demonstrated high potency and selectivity. The availability of multiple attachment points on the VHL ligand provides synthetic flexibility.

  • Limitations: VHL ligands are often larger and more complex than CRBN ligands, which can present challenges for achieving favorable physicochemical properties in the final PROTAC.

MDM2 and IAP Ligands

Ligands for MDM2 and IAPs represent earlier forays into expanding the E3 ligase toolbox for PROTACs.

  • MDM2 Ligands: Derived from inhibitors of the MDM2-p53 interaction, such as nutlin-3, these ligands recruit the MDM2 E3 ligase.[7] MDM2-recruiting PROTACs have the potential for dual activity by both degrading a target protein and stabilizing the tumor suppressor p53.[5] However, they are often large and can have less favorable drug-like properties.[7]

  • IAP Ligands: Based on IAP antagonists, these ligands recruit cellular IAP1 (cIAP1) and XIAP.[8] IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), have shown efficacy but can also induce apoptosis independently of target degradation.[7]

E3 Ligase Ligand Class Representative Ligands Binding Affinity (to E3) Common Linker Attachment Points Key Advantages Key Limitations
CRBN Pomalidomide, Lenalidomide, Thalidomide1-100 nMC4 or C5 of the phthalimide ringWell-characterized, small, drug-likePotential off-target effects on neosubstrates, hydrolytic instability
VHL VH032, VH29810-200 nMHydroxyl group on the hydroxyproline mimicHigh potency and selectivity, synthetic flexibilityLarger size, complex structures, potential for challenging physicochemical properties
MDM2 Nutlin-3a derivatives10-500 nMSolvent-exposed regions of the nutlin scaffoldPotential for dual activity (degradation and p53 stabilization)Large size, often poor drug-like properties
IAP Bestatin derivatives, LCL161 analogs1-100 nMSolvent-exposed regionsAlternative to CRBN and VHLCan induce apoptosis, potential for off-target effects

Expanding the Frontier: The Quest for Novel E3 Ligase Ligands

The reliance on a small number of E3 ligases represents a bottleneck in the field of targeted protein degradation.[9] The development of ligands for novel E3 ligases is a key area of research, with the goal of:

  • Overcoming Resistance: Novel E3 ligases provide alternative degradation pathways if resistance to CRBN or VHL-based degraders emerges.

  • Tissue-Specific Degradation: Utilizing E3 ligases with restricted tissue expression could lead to more targeted therapies with fewer side effects.

  • Expanding the Degradable Proteome: Different E3 ligases may have different substrate specificities and cellular localizations, potentially enabling the degradation of a wider range of target proteins.

Recent efforts have led to the development of ligands for a growing number of E3 ligases, including RNF4, RNF114, DCAF16, and KEAP1.[6][9]

A New Contender? Structural Analysis of this compound

This compound is commercially available and categorized as a "protein degrader building block".[10] However, to date, there is no publicly available data on its specific E3 ligase target or its efficacy in a PROTAC construct. In the absence of experimental data, we can perform a structural analysis to hypothesize its potential as a novel E3 ligase ligand.

Chemical Structure:

  • Formula: C₅H₈ClN₃O[10]

  • Molecular Weight: 161.59 g/mol [10]

The core of the molecule is a pyrrole ring, a five-membered aromatic heterocycle.[11] Pyrrole and its derivatives are common scaffolds in medicinal chemistry and are known to exhibit a wide range of biological activities.[12][13] The key functional groups for potential interactions and linker attachment are the 1-amino group and the 2-carboxamide group.

Hypothetical Role as an E3 Ligase Ligand:

  • Hydrogen Bonding: The amino and carboxamide groups are excellent hydrogen bond donors and acceptors, which are crucial for protein-ligand interactions. These groups could potentially engage with key residues in the binding pocket of an E3 ligase.

  • Linker Attachment: The primary amine of the 1-amino group or the nitrogen of the carboxamide could serve as potential points for linker attachment. The choice of attachment point would be critical to ensure that the core scaffold can still effectively bind to its putative E3 ligase target.

  • Scaffold Hopping Potential: The pyrrole scaffold is distinct from the phthalimide of CRBN ligands and the hydroxyproline mimic of VHL ligands. This represents a novel chemical space that could potentially bind to a known or a novel E3 ligase.

Without experimental validation, the utility of this compound as a protein degrader building block remains speculative. However, its simple structure, low molecular weight, and presence of key functional groups make it an intriguing candidate for screening against a panel of E3 ligases.

Experimental Workflow for Evaluating Novel Protein Degrader Building Blocks

For researchers interested in characterizing a novel building block like this compound, a systematic experimental approach is necessary.

Experimental_Workflow cluster_0 Building Block Characterization Start Synthesize PROTAC Library (Novel Building Block + Linkers + POI Ligand) E3_Binding E3 Ligase Binding Assays (e.g., TR-FRET, FP, SPR) Ternary_Complex Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA, SPR) Degradation_Assay Protein Degradation Assays (Western Blot, In-Cell Western, HiBiT) Ubiquitination_Assay Target Ubiquitination Assays (IP-Western) Selectivity Selectivity Profiling (Proteomics) Lead_Optimization Lead Optimization

Protocol 1: Assessment of E3 Ligase Binding

Objective: To determine if the novel building block binds to a specific E3 ligase.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagents:

    • Recombinant purified E3 ligase (e.g., CRBN-DDB1, VHL-ElonginB-ElonginC).

    • Fluorescently labeled tracer that binds to the E3 ligase.

    • Terbium-conjugated anti-tag antibody (e.g., anti-GST, anti-His).

    • Novel building block compound.

  • Procedure:

    • In a 384-well plate, add the E3 ligase complex, the fluorescent tracer, and the anti-tag antibody.

    • Add serial dilutions of the novel building block.

    • Incubate at room temperature for 1-2 hours.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio. A decrease in the ratio with increasing concentrations of the novel building block indicates competitive binding to the E3 ligase.

    • Determine the IC₅₀ value from the dose-response curve.

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation

Objective: To assess the ability of a PROTAC incorporating the novel building block to degrade the target protein.

Method: Western Blotting

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein in 6-well plates.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Conclusion

The field of targeted protein degradation is in a constant state of innovation, with the development of novel E3 ligase ligands being a key driver of progress. While established building blocks for CRBN and VHL remain the most utilized, the exploration of new chemical scaffolds is essential for expanding the therapeutic potential of PROTACs.

This compound , while currently uncharacterized in the context of TPD, represents the type of simple, synthetically accessible building block that could fuel the discovery of next-generation degraders. Its distinct pyrrole core offers the potential for novel interactions with E3 ligases, and its functional groups provide handles for linker attachment. The true value of this and other emerging building blocks will be realized through systematic experimental evaluation, following the protocols outlined in this guide. By embracing a modular and exploratory approach to degrader design, researchers can continue to push the boundaries of what is "druggable" and develop new therapies for a wide range of diseases.

References

The Evolving Landscape of Pyrrole-2-Carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the therapeutic potential of 1-Amino-1H-pyrrole-2-carboxamide derivatives reveals a versatile scaffold with applications ranging from infectious diseases to inflammatory conditions. This guide offers a comparative analysis of their structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with insights into the design of novel therapeutics.

The 1-Amino-1H-pyrrole-2-carboxamide core is a valuable starting point in medicinal chemistry, offering multiple points for structural modification to optimize biological activity. While comprehensive SAR studies on the hydrochloride salt of this specific scaffold are not extensively documented in a single source, a comparative analysis of its close derivatives provides a clear roadmap for future drug discovery efforts. This guide synthesizes findings from various studies to illuminate the SAR of this promising class of compounds against different biological targets.

Targeting Tuberculosis: The Quest for Potent MmpL3 Inhibitors

Derivatives of the pyrrole-2-carboxamide scaffold have emerged as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids and an essential target in Mycobacterium tuberculosis.

Key SAR Insights for Anti-TB Activity:
  • Substitutions on the Pyrrole Ring: The introduction of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring has been shown to significantly enhance anti-tuberculosis (anti-TB) activity. For instance, compounds bearing a fluorophenyl moiety exhibit potent anti-TB activity with Minimum Inhibitory Concentrations (MICs) below 0.016 μg/mL. Conversely, strong electron-withdrawing groups like trifluoromethyl can decrease activity.

  • Modifications of the Carboxamide Group: Attaching bulky substituents to the carboxamide nitrogen is crucial for potent anti-TB activity. This is exemplified by the more than 100-fold increase in potency observed when an adamantyl group is introduced. In contrast, small groups or secondary amines at this position lead to a significant loss of activity.

  • The Importance of Pyrrole and Carboxamide Hydrogens: The hydrogens on the pyrrole nitrogen and the carboxamide are critical for maintaining high potency. Replacing the pyrrole hydrogen with a methyl group can reduce activity by approximately 50-fold, and methylation of both the pyrrole and carboxamide hydrogens leads to a complete loss of activity. Docking studies suggest that these hydrogens are involved in crucial hydrogen bonding interactions within the MmpL3 binding site.

Comparative Anti-TB Activity of Pyrrole-2-Carboxamide Derivatives:
Compound IDR1 (on Pyrrole)R2 (on Carboxamide)MIC (μg/mL) vs. M. tuberculosisCytotoxicity (IC50, μg/mL)
1 HCyclohexyl>1.6>64
5 HAdamantyl<0.016>64
6 HMethyl>1.6>64
12 CH3Adamantyl3.7>64
13 CH3N(CH3)-Adamantyl>32>64
16 2-FluorophenylAdamantyl<0.016>64
17 3-FluorophenylAdamantyl<0.016>64
18 4-FluorophenylAdamantyl<0.016>64
19 4-TrifluoromethylphenylAdamantyl0.1>64

Workflow for Anti-TB Drug Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation A Compound Synthesis B MIC Determination (M. tuberculosis) A->B Primary Screen C Cytotoxicity Assay (e.g., Vero cells) B->C Assess Selectivity D MmpL3 Inhibition Assay C->D Identify Target E Mycolic Acid Biosynthesis Assay D->E Confirm Mechanism F Pharmacokinetic Studies (e.g., Microsomal Stability) E->F Evaluate Drug-like Properties G Mouse Model of TB Infection F->G Assess Efficacy

Caption: A streamlined workflow for the discovery and development of novel anti-TB agents based on the pyrrole-2-carboxamide scaffold.

Modulating Inflammatory Responses: The Potential of PDE4B Inhibitors

Derivatives of a related scaffold, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have been investigated as selective inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the regulation of inflammatory responses.[1] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.[1]

Key SAR Insights for PDE4B Inhibition:
  • Pyrrolo[2,3-b]pyridine Core: The 7-azaindole (pyrrolo[2,3-b]pyridine) core has been identified as a privileged scaffold for potent PDE4B inhibition.[1]

  • Amide Substitutions: The nature of the substituent on the carboxamide nitrogen plays a significant role in both potency and selectivity. Hydrophobic and cyclic groups are generally well-tolerated and can contribute to enhanced activity.[1]

  • Selectivity over PDE4D: Achieving selectivity for PDE4B over the closely related PDE4D isoform is a critical challenge in the development of PDE4 inhibitors to minimize side effects such as emesis. The SAR studies indicate that subtle modifications to the amide substituent can significantly impact this selectivity profile.[1]

Comparative PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives:
Compound IDR (on Carboxamide)PDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.451.22.7
11b Cyclobutyl0.280.853.0
11c Cyclopentyl0.110.555.0
11d Cyclohexyl0.210.984.7
11h Tetrahydrofuran-3-yl0.151.510.0

Signaling Pathway of PDE4B Inhibition

GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts to PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4B PDE4B cAMP->PDE4B hydrolyzed by Inflammation Pro-inflammatory Mediators PKA->Inflammation inhibits transcription of AMP AMP PDE4B->AMP Inhibitor Pyrrole-2-carboxamide Derivative Inhibitor->PDE4B inhibits

Caption: The signaling cascade illustrating how pyrrole-2-carboxamide derivatives can inhibit PDE4B, leading to anti-inflammatory effects.[1]

Experimental Protocols

General Procedure for the Synthesis of Pyrrole-2-Carboxamide Derivatives

A common synthetic route to pyrrole-2-carboxamide derivatives involves the coupling of a pyrrole-2-carboxylic acid with a desired amine.[2]

  • To a solution of the pyrrole-2-carboxylic acid (1 equivalent) and the corresponding amine (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator such as hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Add a base, for example, N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrrole-2-carboxamide derivative.

In Vitro Anti-TB Activity Assay (Microplate Alamar Blue Assay)
  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized culture of Mycobacterium tuberculosis H37Rv.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that prevents a color change from blue to pink.

PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by the PDE4B enzyme.[3]

  • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Add the diluted compounds or vehicle control to the wells of a 96-well black microplate.

  • Add diluted recombinant human PDE4B1 enzyme to each well.

  • Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization using a microplate reader. A low FP signal indicates inhibition of PDE4B.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

  • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (e.g., human or rat) at 37°C.

  • The reaction is initiated by the addition of NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t1/2) and intrinsic clearance (Clint) of the compound are then calculated from the rate of disappearance.

Conclusion

The 1-Amino-1H-pyrrole-2-carboxamide scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The SAR studies of its derivatives highlight the critical role of specific structural modifications in achieving potent and selective activity against diverse biological targets, including MmpL3 in Mycobacterium tuberculosis and the PDE4B enzyme involved in inflammatory processes. By understanding these structure-activity relationships, researchers can rationally design and synthesize new derivatives with improved efficacy, selectivity, and pharmacokinetic properties, paving the way for the next generation of drugs to combat infectious and inflammatory diseases.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of Novel Pyrrole Derivatives

In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory approval and therapeutic success. This is particularly true for heterocyclic compounds such as 1-Amino-1H-pyrrole-2-carboxamide hydrochloride derivatives, a class of molecules with significant potential in medicinal chemistry. The unambiguous determination of their three-dimensional architecture is paramount for understanding structure-activity relationships (SAR), optimizing pharmacological properties, and ensuring patient safety.

This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of the most powerful and routinely employed analytical techniques for the structural elucidation of these complex molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Synergy of Spectroscopic and Crystallographic Techniques

No single analytical method can provide a complete structural picture. A robust and irrefutable structural assignment relies on the synergistic integration of data from multiple orthogonal techniques. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each provides a unique and complementary piece of the structural puzzle.

The logical workflow for structure confirmation typically begins with spectroscopic methods to determine the molecular formula and connectivity, followed by X-ray crystallography for the definitive determination of the three-dimensional arrangement of atoms in space.

G cluster_0 Spectroscopic Analysis cluster_1 Definitive Structure MS Mass Spectrometry (Molecular Formula & Weight) NMR NMR Spectroscopy (Connectivity & 2D Structure) MS->NMR Provides Molecular Formula X-ray Single-Crystal X-ray Diffraction (3D Molecular Structure) NMR->X-ray Provides Putative Structure for Crystallization FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Confirms Functional Groups Final_Structure Confirmed Structure X-ray->Final_Structure Absolute Confirmation

Caption: Workflow for Structural Elucidation.

High-Resolution Mass Spectrometry (HRMS): The First Step in Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound.[1] Its primary function is to provide a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula.[2][3] This is a critical first step that distinguishes the target molecule from potential isomers or isobaric impurities.[1][4]

Causality of Experimental Choice: For this compound derivatives, electrospray ionization (ESI) is a preferred soft ionization technique as it minimizes fragmentation and preserves the molecular ion. Operating in positive ion mode is advantageous due to the basicity of the amino and amide functionalities, which are readily protonated.

Table 1: Comparison of Mass Spectrometry Techniques

TechniqueInformation ProvidedStrengthsLimitations
Low-Resolution MS (LRMS) Nominal molecular weightFast, readily availableCannot distinguish between compounds with the same nominal mass
High-Resolution MS (HRMS) Exact mass, elemental compositionHigh accuracy (<5 ppm), enables molecular formula determination[1]More expensive, requires specialized instrumentation
Tandem MS (MS/MS) Fragmentation patterns, structural informationProvides information on connectivity and substructuresInterpretation of fragmentation can be complex

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Utilize positive ion mode ESI with typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Determine the exact mass of the [M+H]+ ion and use software to calculate the elemental composition that best fits the measured mass with an error of less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the proton and carbon framework.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For a 1-Amino-1H-pyrrole-2-carboxamide derivative, characteristic signals for the pyrrole ring protons, the amino group protons, and the carboxamide protons are expected.[6][7] The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.[8]

Causality of Experimental Choice: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for these compounds as it can solubilize the hydrochloride salt and the amide N-H protons are often well-resolved.

2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.[9][10]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[9] This is invaluable for tracing the proton network within the pyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[12][13] This is crucial for connecting the different fragments of the molecule, such as the carboxamide group to the pyrrole ring.

G cluster_0 NMR Data Acquisition cluster_1 Data Interpretation 1D_NMR 1D NMR (¹H, ¹³C) Connectivity Establish C-H and H-H Connectivity 1D_NMR->Connectivity 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Connectivity Assignment Assign All ¹H and ¹³C Signals Connectivity->Assignment Structure_Proposal Propose Putative Structure Assignment->Structure_Proposal Final_Structure Confirmed Structure Structure_Proposal->Final_Structure Confirmation by X-ray

Caption: NMR Workflow for Structure Elucidation.

Table 2: Representative NMR Data for a Hypothetical 1-Amino-1H-pyrrole-2-carboxamide Derivative

Atom¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)COSY CorrelationsHMBC Correlations
H3 6.85, t, J=2.5110.2H4, H5C2, C4, C5
H4 6.10, t, J=2.5108.5H3, H5C2, C3, C5
H5 6.95, t, J=2.5120.8H3, H4C2, C3, C4
NH₂ 5.50, br s--C1'
CONH₂ 7.20, 7.50 (br s)165.4-C2

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Confirmation

While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[14][15][16] It yields precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.[17][18]

Causality of Experimental Choice: The primary challenge for this technique is the growth of a high-quality single crystal.[19] The choice of solvent system and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical optimization.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture. Employ slow evaporation, cooling, or vapor diffusion with an anti-solvent to induce crystallization.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[20]

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[21]

Vibrational Spectroscopy (FTIR): A Complementary Technique

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound derivatives, characteristic vibrational bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the C-N stretches can be observed.[22][23][24]

Table 3: Typical FTIR Absorption Frequencies

Functional GroupVibrationFrequency Range (cm⁻¹)
Amine (N-H) Stretch3300-3500
Amide (N-H) Stretch3180-3350
Amide (C=O) Stretch (Amide I)1630-1680[23]
Amide (N-H) Bend (Amide II)1515-1570[22]
Pyrrole (C-H) Stretch~3100

Conclusion

The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. High-resolution mass spectrometry provides the essential starting point of a molecular formula. A comprehensive suite of 1D and 2D NMR experiments then elucidates the intricate connectivity of the molecular framework. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing a definitive and high-resolution three-dimensional structure. The judicious application of these complementary techniques, as outlined in this guide, ensures the scientific rigor necessary for advancing these promising compounds in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Assessing the Binding Affinity of Novel Compounds Derived from 1-Amino-1H-pyrrole-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous quantitative analysis. The binding affinity of a compound for its biological target is a critical determinant of its potential efficacy and specificity. This guide provides an in-depth, technical comparison of methodologies to assess the binding affinity of novel compounds synthesized from the versatile starting material, 1-Amino-1H-pyrrole-2-carboxamide hydrochloride.

This document moves beyond a simple recitation of protocols. It delves into the strategic selection of assays, the interpretation of the resulting data, and the contextualization of these findings against established alternatives. We will explore the synthesis of a promising class of compounds and then evaluate their potential binding against a well-validated therapeutic target, phosphodiesterase 4B (PDE4B), with comparisons to the established inhibitor, Rolipram. A secondary discussion will touch upon the potential of related scaffolds against the anti-tubercular target, MmpL3.

The Strategic Synthesis of Bioactive Scaffolds from this compound

This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive primary amine on the pyrrole ring. This functionality allows for the construction of fused heterocyclic systems, a common strategy for developing compounds with desirable pharmacological properties. One such powerful transformation is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole ring.[1][2] In our case, the primary amino group of 1-Amino-1H-pyrrole-2-carboxamide can react with a 1,4-dicarbonyl to form a new, fused ring system.

A particularly relevant application of this strategy is the synthesis of pyrrolo[1,2-b]pyridazine derivatives. These scaffolds have shown promise as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme family implicated in inflammatory diseases.[1][3][4]

G cluster_0 Paal-Knorr Synthesis start This compound intermediate Hemiaminal Intermediate start->intermediate + dicarbonyl 1,4-Dicarbonyl Compound dicarbonyl->intermediate product Pyrrolo[1,2-b]pyridazine Derivative intermediate->product Cyclization & Dehydration

Figure 1: Proposed Paal-Knorr synthesis of pyrrolo[1,2-b]pyridazine derivatives.

This synthetic approach allows for the generation of a diverse library of compounds by varying the substituents on the 1,4-dicarbonyl precursor, enabling extensive Structure-Activity Relationship (SAR) studies.

Target Selection: Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is a family of enzymes that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, has anti-inflammatory effects, making it an attractive target for diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[5][6] The prototypical PDE4 inhibitor, Rolipram, has shown clinical efficacy but is limited by side effects, driving the search for more selective inhibitors.[7][8] Pyrrolo[2,3-d]pyridazinones, structurally related to the compounds we propose to synthesize, have demonstrated potent and selective inhibition of PDE4B.[1]

Comparative Binding Affinity Analysis: A Multi-faceted Approach

To comprehensively assess the binding affinity of our novel pyrrolo[1,2-b]pyridazine derivatives for PDE4B, a suite of biophysical techniques should be employed. Each method offers unique insights into the binding event.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a label-free technique that provides real-time kinetic data, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[9][10][11]

G cluster_0 SPR Workflow immobilize Immobilize PDE4B on Sensor Chip inject Inject Pyrrolo[1,2-b]pyridazine Derivative (Analyte) immobilize->inject associate Association Phase (Analyte Binds to Ligand) inject->associate dissociate Dissociation Phase (Buffer Flow) associate->dissociate data Sensorgram (Response vs. Time) Calculate kon, koff, KD associate->data regenerate Regeneration dissociate->regenerate dissociate->data regenerate->immobilize Next Cycle

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of PDE4B:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified recombinant human PDE4B (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

    • A reference flow cell should be prepared similarly but without the protein immobilization step to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the synthesized pyrrolo[1,2-b]pyridazine derivatives and the competitor, Rolipram, in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject the compound solutions over the PDE4B and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between cycles with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][12][13][14]

G cluster_0 ITC Workflow cell Fill Sample Cell with PDE4B titrate Titrate Ligand into Protein Solution cell->titrate syringe Fill Syringe with Pyrrolo[1,2-b]pyridazine Derivative syringe->titrate measure Measure Heat Change after Each Injection titrate->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Data to a Binding Model Determine KD, ΔH, ΔS, n plot->fit G cluster_0 FP Competitive Binding Assay mix1 Mix PDE4B and Fluorescently Labeled Tracer high_pol High Polarization (Slow Tumbling) mix1->high_pol mix2 Add Unlabeled Pyrrolo[1,2-b]pyridazine Derivative high_pol->mix2 low_pol Low Polarization (Fast Tumbling) mix2->low_pol measure Measure Fluorescence Polarization low_pol->measure plot Plot Polarization vs. [Competitor] Determine IC50 measure->plot

References

A Comparative Analysis of the Antibacterial Efficacy of Novel Pyrrole Compounds and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of new antimicrobial agents. Among the promising candidates, pyrrole-based compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of biological activities, including potent antibacterial properties. This guide provides a comprehensive comparison of the antibacterial activity of novel pyrrole compounds against that of established antibiotics, supported by experimental data and methodological insights.

The Rationale for Exploring Pyrrole Scaffolds

The pyrrole ring is a fundamental structural motif present in many natural and synthetic bioactive compounds. Its unique electronic and structural features allow for diverse chemical modifications, making it a versatile scaffold for designing new therapeutic agents. The antibacterial activity of pyrrole derivatives often stems from their ability to interfere with essential bacterial processes such as DNA replication, cell wall synthesis, and protein synthesis.

Methodologies for Evaluating Antibacterial Activity

To objectively compare the efficacy of novel compounds and existing antibiotics, standardized and reproducible methods are crucial. The following protocols are widely accepted in the field for determining the antibacterial potency of chemical agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a cornerstone technique for assessing antibacterial potency.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The novel pyrrole compounds and reference antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Bact Bacterial Culture Inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) Bact->Inoculum Comp Test Compounds SerialDil Perform Serial Dilutions of Compounds in 96-well Plate Comp->SerialDil Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDil->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Observe for Visible Growth Incubate->Read MIC Determine MIC Read->MIC MoA_Comparison cluster_pyrrole Novel Pyrrole Compounds cluster_antibiotics Existing Antibiotics cluster_bacterial_targets Bacterial Processes Pyrrole Pyrrole Derivatives Gyrase_T DNA Gyrase & Topoisomerase IV Pyrrole->Gyrase_T Inhibition Membrane Bacterial Cell Membrane Pyrrole->Membrane Disruption Biofilm Biofilm Formation Pyrrole->Biofilm Inhibition DNA_Rep DNA Replication Gyrase_T->DNA_Rep Cell_Integrity Cellular Integrity Membrane->Cell_Integrity Community Bacterial Community Biofilm->Community Vanco Vancomycin CellWall Cell Wall Synthesis Vanco->CellWall Inhibition Cipro Ciprofloxacin Gyrase_C DNA Gyrase & Topoisomerase IV Cipro->Gyrase_C Inhibition CellWall->Cell_Integrity Gyrase_C->DNA_Rep

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride. As a specialized chemical compound utilized in advanced research and drug development, its handling and disposal demand a rigorous adherence to safety and regulatory standards. This guide is designed to equip researchers, scientists, and laboratory professionals with the necessary knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

Core Principle: Hazard-Aware Containment

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of in standard trash or washed down the drain.[1] The rationale stems from its inherent chemical properties and associated health risks, which necessitate management by a licensed environmental services provider.

Hazard Identification and Risk Profile

Understanding the specific hazards is the cornerstone of safe handling and disposal. This compound is classified with several hazard statements that dictate the required precautions.

Hazard ClassificationGHS CodeDescriptionSource(s)
Acute Oral ToxicityH302Harmful if swallowed.[2][3]
Acute Inhalation ToxicityH332Harmful if inhaled.[2]
Skin IrritationH315Causes skin irritation.[1][2][4]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][5]
Respiratory IrritationH335May cause respiratory irritation.[1][4]

These classifications mean that any direct contact or aerosol inhalation can cause significant harm. The hydrochloride salt component indicates that in the presence of moisture, it can exhibit acidic properties, further underscoring the need for careful handling.

Mandatory Safety & Handling Protocols

Prior to handling or preparing for disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection : Use chemically resistant, impervious gloves such as nitrile rubber.[1][4]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1][4]

  • Respiratory Protection : All handling of the solid material should be performed in a certified chemical fume hood to prevent inhalation of dust.[1][4]

Engineering Controls & Safe Handling Practices
  • Ventilation : Always handle this compound within a properly functioning chemical fume hood.[1]

  • Avoidance of Dust : Take care to avoid the formation of dust and aerosols during handling and transfer.

  • Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5]

Step-by-Step Disposal Procedure

The disposal process must be methodical to ensure safety and compliance. Follow this workflow for all waste streams containing this compound.

Workflow Step 1: Waste Collection and Segregation
  • Designate a Waste Container : Use a dedicated, sealable, and chemically compatible container for collecting solid waste of this compound.[6] A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The container must be clearly labeled as "HAZARDOUS WASTE" and must list the full chemical name: "this compound".[6] Include the date accumulation begins.

  • Segregation : Store this waste container separately from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[7]

Workflow Step 2: Decontamination and Empty Container Disposal

Empty containers that previously held this chemical are also considered hazardous waste until properly decontaminated.

  • Triple Rinse Protocol : An empty container must be triple-rinsed with a suitable solvent, such as water or methanol, to remove all chemical residues.[8][9]

  • Collect Rinseate : Crucially, all three portions of the rinseate must be collected and disposed of as liquid hazardous waste. [9] The rinseate should be placed in a separate, clearly labeled hazardous waste container.

  • Final Disposal : Once triple-rinsed, the original container label should be fully defaced or removed. The cap should be removed, and the container can then be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.[9]

Workflow Step 3: Managing Spills

In the event of a small spill:

  • Ensure Safety : Restrict access to the area and ensure proper PPE is worn.

  • Containment : Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]

  • Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Workflow Step 4: Final Disposal
  • Secure for Pickup : Once the hazardous waste container is full (no more than 90% capacity), ensure the lid is tightly sealed and it is stored in a designated satellite accumulation area.[7][10]

  • Professional Removal : Arrange for pickup by your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4][5] You must follow all institutional and local regulations for waste manifests and pickup requests.

The Scientific Rationale: Why This Protocol is Essential

  • Environmental Persistence and Toxicity : Pyrrole-based compounds can have unknown or harmful effects on aquatic life and ecosystems. Prohibiting drain disposal prevents the introduction of this chemical into waterways.[1]

  • Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have strict regulations for the disposal of chemical waste. This protocol ensures compliance, protecting both the individual and the institution from legal liability.

  • Inherent Chemical Hazards : The compound's classification as an irritant and a substance with acute toxicity necessitates that it be handled within a controlled waste stream.[1][2][3] Simple neutralization of the hydrochloride salt with a base is insufficient, as this does not degrade the hazardous organic pyrrole moiety. The entire molecule must be destroyed through high-temperature incineration by a professional waste management facility, which is the standard final step for this type of waste.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of waste streams containing this compound.

G cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Final Disposition gen Waste Generated (Solid, Contaminated Items, Spill) collect Collect in Designated, Labeled Hazardous Waste Container gen->collect Standard Waste spill Absorb Spill with Inert Material gen->spill If Spill store Store Securely in Satellite Accumulation Area collect->store spill->collect pickup Arrange Pickup by Certified Waste Disposal Service store->pickup

Caption: Disposal workflow for 1-Amino-1H-pyrrole-2-carboxamide HCl.

References

Navigating the Safe Handling of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to personal protective equipment, operational protocols, and disposal for ensuring laboratory safety when working with 1-Amino-1H-pyrrole-2-carboxamide hydrochloride.

In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound. As a novel compound, a comprehensive safety profile is still under development. Therefore, this guidance is rooted in established safety principles for analogous chemical structures, ensuring a cautious and proactive approach to safety.

Hazard Analysis: An Evidence-Based Approach to Safety

Given the limited specific toxicological data for this compound, a prudent approach involves evaluating the known hazards of structurally related compounds, such as pyrrole and its derivatives. This methodology allows for the anticipation of potential risks and the implementation of appropriate safety measures. The primary hazards associated with pyrrole derivatives include skin and eye irritation, potential for respiratory irritation, and harm if swallowed.[1][2][3][4][5] One supplier has indicated that this compound is harmful if swallowed (H302)[6].

Table 1: Summary of Potential Hazards and Rationale

Potential HazardRationale based on Structural Analogs (Pyrrole Derivatives)
Skin Irritation Pyrrole and its derivatives are known to cause skin irritation.[1][2][3][4][5]
Serious Eye Irritation Direct contact can cause serious eye irritation.[1][2][3][4][5]
Respiratory Tract Irritation Inhalation of dust or aerosols may cause respiratory irritation.[3][4][5]
Harmful if Swallowed Indicated by a supplier and a common toxicity profile for related compounds.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on the potential hazards identified and are aligned with standard laboratory safety protocols.[7][8]

Eye and Face Protection:
  • Safety Goggles: Chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against splashes and airborne particles.[1][7][8]

  • Face Shield: For operations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[7]

Skin Protection:
  • Gloves: Chemical-resistant gloves are essential. Given that the compound is a solid, nitrile or latex gloves that are regularly inspected for integrity before use are a suitable choice.[7] Always use proper glove removal technique to avoid skin contact.

  • Laboratory Coat: A full-length laboratory coat, preferably with elastic cuffs, should be worn to protect skin and personal clothing from contamination.

Respiratory Protection:
  • Engineering Controls: A certified chemical fume hood is the primary method for controlling inhalation exposure. All handling of the solid compound and its solutions should be performed within a fume hood.

  • Respirator: In situations where engineering controls may not be sufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling 1-Amino-1H-pyrrole- 2-carboxamide hydrochloride CheckSplash Potential for Splash? Start->CheckSplash CheckAerosol Potential for Aerosolization? Start->CheckAerosol Gloves Wear Chemical-Resistant Gloves Start->Gloves LabCoat Wear Laboratory Coat Start->LabCoat Goggles Wear Safety Goggles CheckSplash->Goggles No FaceShield Wear Face Shield (in addition to goggles) CheckSplash->FaceShield Yes FumeHood Work in a Fume Hood CheckAerosol->FumeHood Yes NoAerosol Standard benchtop work (with caution) CheckAerosol->NoAerosol No FaceShield->Goggles Respirator Consider Respirator FumeHood->Respirator If fume hood is unavailable or insufficient

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.

Step 1: Pre-Handling Preparation

  • Review Safety Information: Before beginning any work, thoroughly read this guide and any available safety data for the compound.

  • Assemble all necessary PPE: Ensure all required PPE is clean, in good condition, and readily accessible.

  • Prepare the Workspace: Designate a specific area within a chemical fume hood for handling the compound. Ensure the area is clean and uncluttered. Have spill cleanup materials readily available.

Step 2: Handling the Compound

  • Weighing: Tare a clean, sealed container on a balance inside the fume hood. Carefully transfer the desired amount of the solid compound into the container. Avoid creating dust.

  • Dissolving: Add the solvent to the container with the solid compound. Cap the container and mix gently until dissolved. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Reactions and Transfers: All subsequent steps, including reactions and transfers, should be carried out within the fume hood. Use appropriate glassware and equipment to prevent spills and splashes.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.

  • Personal Hygiene: Immediately after handling, remove your lab coat and gloves. Wash your hands thoroughly with soap and water.[7]

Emergency and Spill Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow Spill Spill of 1-Amino-1H-pyrrole- 2-carboxamide hydrochloride Alert Alert others in the area Spill->Alert CheckLocation Is the spill contained in a fume hood? CheckSize Is the spill small? CheckLocation->CheckSize Yes Evacuate Evacuate the area CheckLocation->Evacuate No WearPPE Don appropriate PPE CheckSize->WearPPE Yes CheckSize->Evacuate No Alert->CheckLocation Absorb Absorb with inert material WearPPE->Absorb Collect Collect in hazardous waste container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate CallEmergency Contact Emergency Response Evacuate->CallEmergency PreventSpread Prevent spread (if safe) CallEmergency->PreventSpread

Caption: Spill Response Workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour chemical waste down the drain.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Storage and Transportation

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Some suppliers recommend storage at room temperature under an inert atmosphere.[6][10] It should be stored away from incompatible materials such as strong oxidizing agents.

  • Transportation: When transporting the compound, ensure the container is securely sealed and properly labeled. For transport outside of the laboratory, follow all applicable Department of Transportation (DOT) regulations.

By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.